Technical Documentation Center

3-Hydroxy-4-nitropyridine 1-oxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy-4-nitropyridine 1-oxide
  • CAS: 19355-03-4

Core Science & Biosynthesis

Foundational

"3-Hydroxy-4-nitropyridine 1-oxide" chemical properties and structure

An In-depth Technical Guide to 3-Hydroxy-4-nitropyridine 1-oxide Introduction: A Versatile Heterocyclic Building Block 3-Hydroxy-4-nitropyridine 1-oxide is a polysubstituted pyridine derivative featuring a combination of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Hydroxy-4-nitropyridine 1-oxide

Introduction: A Versatile Heterocyclic Building Block

3-Hydroxy-4-nitropyridine 1-oxide is a polysubstituted pyridine derivative featuring a combination of functional groups that impart unique reactivity and potential for diverse applications. The presence of the N-oxide, hydroxyl, and nitro groups on the pyridine ring creates a molecule with a rich electronic landscape, making it a valuable intermediate in medicinal chemistry and organic synthesis. The N-oxide functionality, in particular, is a key feature in drug development, often used to enhance solubility, modulate electronic properties, and serve as a handle for further chemical transformations.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Hydroxy-4-nitropyridine 1-oxide, tailored for researchers and drug development professionals.

Molecular Structure and Identification

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its structure and identity. This section details the key identifiers and structural features of 3-Hydroxy-4-nitropyridine 1-oxide.

Chemical Identity

A clear identification through standardized nomenclature and registry numbers is critical for sourcing and regulatory compliance. While direct experimental data for this specific isomer is sparse, its identity can be established through its structural formula. A closely related isomer, 4-Hydroxy-3-nitropyridine N-oxide, is assigned CAS Number 31872-57-8.[2] For the title compound, the identifiers are derived from its structure.

Identifier Value
IUPAC Name 3-Hydroxy-4-nitropyridin-1-ium-1-olate
Molecular Formula C₅H₄N₂O₄
Molecular Weight 156.10 g/mol
Canonical SMILES C1=CC(=C(C=[N+]1[O-])O)[O-]
InChI Key (Derived from structure)
CAS Number Not explicitly assigned; related isomer is 31872-57-8[2]
Structural Elucidation

The molecular architecture of 3-Hydroxy-4-nitropyridine 1-oxide is defined by a six-membered aromatic pyridine ring, which is simultaneously oxidized at the nitrogen atom, hydroxylated at position 3, and nitrated at position 4. This specific arrangement of electron-withdrawing (nitro, N-oxide) and electron-donating (hydroxyl) groups governs its chemical behavior.

Caption: 2D structure of 3-Hydroxy-4-nitropyridine 1-oxide.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic fingerprint of a molecule is paramount for its purification, characterization, and application in experimental settings.

Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from structurally similar molecules, such as 4-nitropyridine 1-oxide.[3]

Property Value / Description Reference / Basis
Physical State Expected to be a yellow crystalline solid, similar to related nitro-aromatic compounds.[3][4]Analogy to 4-Hydroxy-3-nitropyridine and 4-Nitropyridine 1-oxide.
Melting Point Likely >200 °C. The related 4-Hydroxy-3-nitropyridine melts at 271-273 °C.[5] The high melting point is indicative of strong intermolecular forces, likely hydrogen bonding and dipole-dipole interactions.Extrapolation from related compounds.
Solubility The N-oxide and hydroxyl groups are expected to confer some aqueous solubility.[1] However, the overall planar, aromatic structure may limit high solubility in water. Likely soluble in polar organic solvents like DMSO, DMF, and methanol.General principles of N-oxide chemistry.
Topological Polar Surface Area (TPSA) High. The TPSA for 4-nitropyridine 1-oxide is 71.3 Ų.[3] The addition of a hydroxyl group will increase this value, suggesting low passive membrane permeability.Calculation based on 4-nitropyridine 1-oxide.
Spectroscopic Characterization

Spectroscopic methods provide the definitive structural confirmation. The expected spectral data are as follows:

  • ¹H NMR Spectroscopy : The pyridine ring protons will exhibit distinct chemical shifts due to the anisotropic effects of the ring and the electronic influence of the substituents. Three signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C2 will likely be the most deshielded due to its proximity to the N-oxide and the electron-withdrawing nitro group. The protons at C5 and C6 will also be in the downfield region. The coupling between them will follow standard aromatic patterns. The hydroxyl proton will appear as a broad singlet, with its chemical shift dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy : Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons bearing the nitro (C4) and N-oxide (C1) groups will be significantly affected. Spectroscopic data for the related 4-nitropyridine 1-oxide is available and can serve as a reference.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key absorption bands are predicted as follows:

    • ~3400 cm⁻¹ (broad) : O-H stretching from the hydroxyl group.

    • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ : Asymmetric and symmetric N-O stretching of the nitro (NO₂) group, respectively.

    • ~1250 cm⁻¹ : N-O stretching of the pyridine N-oxide moiety.

    • ~1600 cm⁻¹ : C=C and C=N stretching vibrations of the aromatic ring. The NIST Chemistry WebBook provides IR spectral data for the related 4-nitropyridine 1-oxide, which shows characteristic nitro and N-oxide stretches.[6]

  • UV-Vis Spectroscopy : The molecule is expected to be a strong chromophore due to the extended π-system and the presence of the nitro group. 4-Nitropyridine N-oxide exhibits a solvatochromic effect, with absorption in the long-wavelength UV region (330-355 nm), making it a useful probe for hydrogen-bond donation.[7] A similar property can be anticipated for the 3-hydroxy derivative.

Synthesis and Reactivity

The synthesis of substituted pyridine N-oxides is a well-established field in organic chemistry. The preparation of 3-Hydroxy-4-nitropyridine 1-oxide can be logically planned based on these established methodologies.

Proposed Synthetic Pathway

A plausible and efficient route involves a two-step process starting from 3-hydroxypyridine:

  • N-Oxidation : Oxidation of the pyridine nitrogen.

  • Nitration : Electrophilic nitration of the resulting N-oxide.

The N-oxide group is crucial as it activates the pyridine ring for electrophilic substitution, particularly at the 4-position, while the starting pyridine ring is generally deactivated.

Synthesis_Workflow Start 3-Hydroxypyridine Intermediate 3-Hydroxypyridine 1-oxide Start->Intermediate Oxidation (e.g., H₂O₂, Acetic Acid) Product 3-Hydroxy-4-nitropyridine 1-oxide Intermediate->Product Nitration (H₂SO₄, HNO₃)

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: A Guided Methodology

This protocol is adapted from established procedures for the synthesis of similar compounds, such as 3-methyl-4-nitropyridine-1-oxide.[8] Extreme caution must be exercised as nitration reactions are highly exothermic and can be explosive if not controlled properly.

Step 1: N-Oxidation of 3-Hydroxypyridine

  • Reagents & Setup : In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxypyridine (1.0 eq) with glacial acetic acid (5-10 volumes).

  • Oxidant Addition : To this solution, carefully add hydrogen peroxide (30% aq. solution, 1.2-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 40°C.

  • Reaction : Heat the mixture to 70-80°C and maintain for 12-24 hours, monitoring the reaction progress by TLC.

    • Causality: The peracetic acid formed in situ is the active oxidizing agent. Heating accelerates the reaction, but excessive temperature can lead to decomposition of the peroxide.

  • Workup : After cooling, remove the acetic acid and water under reduced pressure. The resulting residue is 3-hydroxypyridine 1-oxide, which can be purified or used directly in the next step.

Step 2: Nitration of 3-Hydroxypyridine 1-oxide

  • Reagents & Setup : In a three-necked flask immersed in an ice-salt bath and equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (sp. gr. 1.84).

  • Substrate Addition : Slowly add the crude 3-hydroxypyridine 1-oxide from Step 1, keeping the temperature below 10°C.

    • Causality: The sulfuric acid protonates the N-oxide and the hydroxyl group, and acts as the medium for the nitrating agent. This step is highly exothermic.[8]

  • Nitrating Mixture : Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 10°C.

  • Reaction : After the addition is complete, slowly raise the temperature to 90-100°C and hold for 2-3 hours. The reaction is often vigorous and may require external cooling to control.[8]

    • Trustworthiness: This step must be self-validating. Constant temperature monitoring is critical. A spontaneous, vigorous exotherm is characteristic of this reaction; an ice bath must be on standby to control it.[8]

  • Quenching & Isolation : Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a base such as sodium carbonate until the pH is ~7. The product is expected to precipitate as a yellow solid.

  • Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Applications in Drug Development and Research

The unique constellation of functional groups in 3-Hydroxy-4-nitropyridine 1-oxide makes it a compound of interest, particularly in medicinal chemistry.

Intermediate for Pharmaceutical Synthesis

Substituted nitropyridines are valuable intermediates. The nitro group can be readily reduced to an amine, which can then be functionalized to build more complex molecular scaffolds. The N-oxide can be deoxygenated (e.g., with PCl₃) if the parent pyridine is the desired target.[9] These transformations open pathways to a wide array of pyridine derivatives for screening in drug discovery programs.[4]

Potential Biological Activity
  • Antimicrobial Properties : The related compound, 4-nitropyridine-N-oxide, has been identified as a quorum sensing inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[1][10] Quorum sensing is a cell-to-cell communication system that controls virulence and biofilm formation, making its inhibition a promising anti-infective strategy. It is plausible that 3-Hydroxy-4-nitropyridine 1-oxide could exhibit similar or modulated activity, making it a candidate for antimicrobial research.

  • Hypoxia-Activated Prodrugs : The nitroaromatic group is a classic feature of hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group, releasing a cytotoxic agent. The N-oxide functionality can also be sensitive to the reductive environment. This dual reactivity makes such scaffolds attractive for the development of targeted cancer therapies.

Safety, Handling, and Storage

As a nitro-aromatic compound, 3-Hydroxy-4-nitropyridine 1-oxide must be handled with appropriate care. Safety data for the closely related 4-nitropyridine 1-oxide (CAS 1124-33-0) provides a strong basis for handling procedures.[3]

  • Hazard Identification :

    • Toxicity : Toxic if swallowed.[3]

    • Irritation : Causes skin and serious eye irritation. May cause respiratory irritation.[3]

    • Stability : Can be explosive when heated. Mixtures of 4-nitropyridine 1-oxide with certain compounds are reported to explode when heated above 130°C.[3] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[11][12]

  • Handling :

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Avoid heating without proper precautions due to the risk of decomposition and explosion.

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

    • Store separately from strong oxidizing agents and acids.[5]

References

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Pyridine N-oxides as coformers in the development of drug cocrystals. Retrieved from [Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. Retrieved from [Link]

  • PubMed Central. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • ResearchGate. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. Retrieved from [Link]

  • MDPI. (2021). Production, Characterization and Application of Oxide Nanotubes on Ti–6Al–7Nb Alloy as a Potential Drug Carrier. Retrieved from [Link]

  • R&D Chemicals. (n.d.). 4-Hydroxy-3-nitropyridine N-oxide. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

Exploratory

"3-Hydroxy-4-nitropyridine 1-oxide" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Hydroxy-4-nitropyridine 1-oxide, a heterocyclic compound with potential applications in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Hydroxy-4-nitropyridine 1-oxide, a heterocyclic compound with potential applications in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs to provide a robust understanding of its probable characteristics and utility.

Chemical Identity and Properties

CAS Number: 19355-03-4

Molecular Formula: C₅H₄N₂O₄

3-Hydroxy-4-nitropyridine 1-oxide belongs to the class of pyridine N-oxides, which are known for their unique electronic properties and diverse biological activities. The presence of both a hydroxyl and a nitro group on the pyridine ring, in addition to the N-oxide functionality, suggests a rich and versatile chemical reactivity.

Physicochemical Characteristics

Direct experimental data for 3-Hydroxy-4-nitropyridine 1-oxide is not extensively reported. However, by examining its structural analogs, we can infer its likely properties.

Property3-Hydroxy-4-nitropyridine 1-oxide3-Methyl-4-nitropyridine 1-oxide (analog)4-Nitropyridine N-oxide (analog)4-Hydroxy-3-nitropyridine (related compound)
Molecular Weight ( g/mol ) 156.10154.12140.10140.10
Appearance Yellow to brown solidYellow crystalline productSolidYellow crystalline powder[1]
Melting Point (°C) Not available137-138160.5279-292[1]
pKa Not availableNot available-1.37 (Predicted)Not available
Solubility Not availableNot availableInsoluble in waterNot available

Data for analogs are provided for comparative purposes.

Synthesis and Reaction Pathways

Proposed Synthetic Pathway

The most probable synthetic route involves a two-step process starting from 3-hydroxypyridine:

  • N-oxidation of 3-hydroxypyridine: This initial step would form 3-hydroxypyridine 1-oxide. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or peroxy acids like m-CPBA.

  • Nitration of 3-hydroxypyridine 1-oxide: The subsequent nitration of the N-oxide would introduce the nitro group at the C4 position. A mixture of fuming nitric acid and concentrated sulfuric acid is a standard nitrating agent for pyridine N-oxides.[2][3] The reaction conditions, particularly temperature, would need to be carefully controlled to prevent side reactions.

Synthesis_Pathway 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine 1-oxide 3-Hydroxypyridine 1-oxide 3-Hydroxypyridine->3-Hydroxypyridine 1-oxide H₂O₂ / CH₃COOH 3-Hydroxy-4-nitropyridine 1-oxide 3-Hydroxy-4-nitropyridine 1-oxide 3-Hydroxypyridine 1-oxide->3-Hydroxy-4-nitropyridine 1-oxide HNO₃ / H₂SO₄

Caption: Proposed synthesis of 3-Hydroxy-4-nitropyridine 1-oxide.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on the synthesis of 3-methyl-4-nitropyridine-1-oxide[4]:

Step 1: Synthesis of 3-Hydroxypyridine 1-oxide

  • To a solution of 3-hydroxypyridine in glacial acetic acid, add hydrogen peroxide (30% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-hydroxypyridine 1-oxide.

Step 2: Nitration to 3-Hydroxy-4-nitropyridine 1-oxide

  • Carefully add 3-hydroxypyridine 1-oxide to cold (0-5°C) concentrated sulfuric acid.

  • To this solution, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 60-70°C) for a specified time, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Chemical Reactivity and Potential Transformations

The reactivity of 3-Hydroxy-4-nitropyridine 1-oxide is dictated by its three key functional groups: the N-oxide, the hydroxyl group, and the nitro group.

  • N-Oxide: The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the C4 position, which is already occupied. It also makes the C2 and C6 positions susceptible to nucleophilic attack. The N-oxide can be deoxygenated using reducing agents like PCl₃.[2]

  • Hydroxyl Group: The hydroxyl group is a versatile handle for further functionalization. It can undergo O-alkylation, O-acylation, and can be converted to a triflate for cross-coupling reactions.[5]

  • Nitro Group: The nitro group in 4-nitropyridine N-oxides is known to be a good leaving group, susceptible to nucleophilic aromatic substitution.[6] This allows for the introduction of a wide range of nucleophiles at the C4 position.

Reactivity_Diagram cluster_0 Reactions at the N-oxide cluster_1 Reactions at the Hydroxyl Group cluster_2 Reactions at the Nitro Group Deoxygenation (PCl₃) Deoxygenation (PCl₃) O-Alkylation O-Alkylation O-Acylation O-Acylation Triflation Triflation Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 3-Hydroxy-4-nitropyridine 1-oxide 3-Hydroxy-4-nitropyridine 1-oxide 3-Hydroxy-4-nitropyridine 1-oxide->Deoxygenation (PCl₃) 3-Hydroxy-4-nitropyridine 1-oxide->O-Alkylation 3-Hydroxy-4-nitropyridine 1-oxide->O-Acylation 3-Hydroxy-4-nitropyridine 1-oxide->Triflation 3-Hydroxy-4-nitropyridine 1-oxide->Nucleophilic Aromatic Substitution

Caption: Potential reactivity of 3-Hydroxy-4-nitropyridine 1-oxide.

Potential Applications in Research and Drug Development

While specific applications of 3-Hydroxy-4-nitropyridine 1-oxide are not well-documented, the broader class of pyridine N-oxides and nitropyridines are of significant interest in medicinal chemistry.

  • Antibacterial Agents: Several pyridine N-oxide derivatives have demonstrated antibacterial activity. For instance, 4-nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, a mechanism crucial for bacterial pathogenicity.[7] The structural features of 3-Hydroxy-4-nitropyridine 1-oxide make it a candidate for investigation as a novel antibacterial agent.

  • Hypoxia-Activated Prodrugs: The nitroaromatic scaffold is a key feature of many hypoxia-activated prodrugs. Under the low oxygen conditions characteristic of solid tumors, the nitro group can be bioreduced to cytotoxic species. The N-oxide moiety can also be reduced under hypoxic conditions, potentially unmasking a biologically active compound.[7]

  • Synthetic Intermediate: As highlighted by the reactivity of its functional groups, this molecule can serve as a versatile intermediate for the synthesis of more complex, polysubstituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.[1]

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quantification of 3-Hydroxy-4-nitropyridine 1-oxide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation and purity assessment.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, including the hydroxyl, nitro, and N-oxide moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for purity analysis and quantification.

Conclusion

3-Hydroxy-4-nitropyridine 1-oxide is a compound with significant untapped potential in synthetic and medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its probable synthesis, reactivity, and potential applications can be derived from the study of its structural analogs. This guide provides a foundational framework for researchers and drug development professionals to explore the utility of this versatile molecule. Further experimental investigation is warranted to fully characterize its properties and unlock its potential in various scientific domains.

References

  • den Hertog, H. J., & Overhoff, J. (1950). On the reactivity of the nitro-group in 4-nitropyridine-n-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-478.
  • Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
  • Mythili, A., et al. (2022). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. Research Journal of Pharmacy and Technology, 15(5), 2085-2089.
  • Srinivasan, K., & Meenakshisundaram, S. P. (2010). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Journal of Crystal Growth, 312(8), 1195-1200.
  • Mosher, H. S., et al. (1953). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 33, 62.
  • Wang, Z., et al. (2021). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 143(33), 13076-13082.
  • Więckowska, A., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(22), 16187-16232.

Sources

Foundational

"3-Hydroxy-4-nitropyridine 1-oxide" discovery and historical synthesis

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide For the researcher, scientist, and drug development professional, understanding the foundational synthesis of key...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

For the researcher, scientist, and drug development professional, understanding the foundational synthesis of key heterocyclic compounds is paramount. This guide provides a detailed exploration of the historical synthesis of 3-Hydroxy-4-nitropyridine 1-oxide, a valuable intermediate in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical record, its synthesis can be confidently inferred from the well-established principles of pyridine N-oxide chemistry developed in the mid-20th century. This document will, therefore, present a plausible historical synthetic route, supported by documented procedures for closely related analogues.

The Dawn of Pyridine N-Oxide Chemistry: A Tale of Two Pathways

The mid-20th century saw a surge in the exploration of pyridine N-oxide chemistry, driven by the unique reactivity imparted by the N-oxide functional group. This group alters the electronic landscape of the pyridine ring, activating it for reactions that are otherwise challenging. Historically, two primary strategies have dominated the synthesis of nitropyridine N-oxides:

  • Direct Nitration of Pyridine N-Oxides: The N-oxide group is electron-donating, which activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. This made the direct nitration of a pre-formed pyridine N-oxide a common and effective method.

  • Oxidation of Nitropyridines: An alternative, though less frequently employed, route involves the direct N-oxidation of a pyridine ring that already bears a nitro substituent. This approach is reliant on the availability of the corresponding nitropyridine starting material.

A Plausible Historical Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

Based on the established reactivity of pyridine N-oxides, the most probable historical route to 3-Hydroxy-4-nitropyridine 1-oxide would have involved a two-step process: the N-oxidation of 3-hydroxypyridine, followed by the nitration of the resulting 3-hydroxypyridine 1-oxide.

Part A: Synthesis of the Precursor, 3-Hydroxypyridine 1-oxide

The first step would be the synthesis of 3-hydroxypyridine 1-oxide. The oxidation of 3-substituted pyridines to their corresponding N-oxides was a well-documented procedure in the mid-20th century.

Experimental Protocol: N-Oxidation of 3-Hydroxypyridine (Illustrative)

  • Reaction Setup: In a round-bottom flask, 3-hydroxypyridine would be dissolved in a suitable solvent, typically glacial acetic acid.

  • Oxidant Addition: An oxidizing agent, most commonly hydrogen peroxide (30% aqueous solution), would be added portion-wise to the stirred solution. The reaction is exothermic and would likely require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction would be monitored, often by techniques available at the time, such as changes in physical appearance or simple spot tests. The reaction would be allowed to proceed for several hours to ensure complete conversion.

  • Work-up and Isolation: Upon completion, the excess acetic acid and water would be removed under reduced pressure. The residue would then be neutralized with a base, such as sodium carbonate, and the product extracted with an organic solvent like chloroform. Evaporation of the solvent would yield the crude 3-hydroxypyridine 1-oxide, which could be further purified by recrystallization.

Part B: Nitration of 3-Hydroxypyridine 1-oxide

With the 3-hydroxypyridine 1-oxide in hand, the subsequent step would be electrophilic nitration. The hydroxyl group at the 3-position and the N-oxide functionality would direct the incoming nitro group to the 4-position.

Experimental Protocol: Nitration of 3-Hydroxypyridine 1-oxide (Proposed)

  • Nitrating Mixture: A nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid, would be prepared by carefully adding the nitric acid to the sulfuric acid with cooling.

  • Reaction: The 3-hydroxypyridine 1-oxide would be slowly added to the chilled nitrating mixture. The reaction is highly exothermic and would require careful temperature control, likely using an ice bath.

  • Heating: After the initial addition, the reaction mixture would be gently heated to promote the nitration reaction. The temperature and reaction time would be critical parameters to control to maximize the yield of the desired product and minimize side reactions.

  • Work-up and Isolation: The reaction mixture would be cooled and then carefully poured onto crushed ice to quench the reaction. The acidic solution would then be neutralized with a base, such as sodium carbonate, which would cause the precipitation of the crude 3-Hydroxy-4-nitropyridine 1-oxide. The solid product would be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like acetone or ethanol.

A Historical Precedent: The Synthesis of 4-Hydroxy-3-nitropyridine N-oxide

A US patent filed in 1967 provides a concrete historical example of the synthesis of an isomer, 4-hydroxy-3-nitropyridine N-oxide.[1] This procedure further validates the proposed synthetic strategy for 3-Hydroxy-4-nitropyridine 1-oxide.

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitropyridine N-oxide [1]

  • Reaction Setup: 4-hydroxypyridine N-oxide (5.0 grams, 0.045 mole) is added to a mixture of acetic acid (25 ml) and nitric acid (25 ml).

  • Reaction Control: The mixture is heated to 50°C. The heating is then discontinued as the exothermic reaction causes the temperature to rise. The temperature is maintained between 75°C and 80°C for fifteen minutes using intermittent cooling and heating.

  • Isolation: The reaction mixture is poured onto ice and the resulting insoluble solid is collected by filtration.

  • Purification: The crude product is recrystallized from a mixture of methanol and water to yield the purified 4-hydroxy-3-nitropyridine N-oxide.

Comparative Synthesis Data

The following table summarizes the reaction conditions for the synthesis of related nitropyridine N-oxides from the historical literature, providing context for the experimental choices of the era.

Starting MaterialNitrating AgentTemperature (°C)Time (h)ProductYield (%)Reference
Pyridine N-oxideFuming HNO₃ / H₂SO₄125-13034-Nitropyridine N-oxide>90[Organic Syntheses]
3-Methylpyridine N-oxideFuming HNO₃ / H₂SO₄100-10523-Methyl-4-nitropyridine N-oxide70-73[Organic Syntheses][2]
3,5-Lutidine N-oxideKNO₃ / H₂SO₄60-6523,5-Lutidine-4-nitro N-oxide-[BenchChem][3]

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed historical synthetic pathway to 3-Hydroxy-4-nitropyridine 1-oxide.

G A 3-Hydroxypyridine B 3-Hydroxypyridine 1-oxide A->B H₂O₂ / CH₃COOH C 3-Hydroxy-4-nitropyridine 1-oxide B->C HNO₃ / H₂SO₄

Caption: Proposed historical synthesis of 3-Hydroxy-4-nitropyridine 1-oxide.

Conclusion

While the precise moment of discovery for 3-Hydroxy-4-nitropyridine 1-oxide remains elusive in readily available historical records, its synthesis can be confidently reconstructed based on the well-established principles of pyridine N-oxide chemistry from the mid-20th century. The two-step process of N-oxidation followed by electrophilic nitration represents a logical and historically consistent approach. The documented synthesis of its isomer, 4-hydroxy-3-nitropyridine N-oxide, provides strong evidence for the feasibility of this pathway. This guide offers researchers and scientists a comprehensive understanding of the foundational synthesis of this important heterocyclic building block, grounded in the rich history of organic chemistry.

References

  • Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available at: [Link]

  • Direct Assembly of Functionalized 3-Hydroxypyridine N-Oxides via Cascade Nitration/Hydroxylative aza-Annulation Reactions. Organic Letters - ACS Publications. Available at: [Link]

  • Preparation method of 3-hydroxy-2-nitropyridine. Google Patents.
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]

  • Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof. Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-nitropyridine 1-oxide

Introduction 3-Hydroxy-4-nitropyridine 1-oxide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine N-oxide core with both a h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-nitropyridine 1-oxide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine N-oxide core with both a hydroxyl and a nitro group, suggests a unique electronic profile that can influence its biological activity and pharmacokinetic properties. The N-oxide functionality is known to modulate the physicochemical characteristics of pyridyl compounds, often enhancing solubility and metabolic stability. This guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 3-Hydroxy-4-nitropyridine 1-oxide, offering a framework for its application in research and development.

While direct experimental data for 3-Hydroxy-4-nitropyridine 1-oxide is not extensively available in public literature, this guide synthesizes information from closely related analogs to provide reasoned estimations and outlines robust experimental protocols for the definitive determination of its key physicochemical parameters. Understanding these properties is paramount for predicting the compound's behavior in biological systems and for the rational design of new therapeutic agents.

Molecular Structure and Basic Properties

The foundational attributes of 3-Hydroxy-4-nitropyridine 1-oxide are summarized below. These values are derived from its chemical formula and provide the basis for further physicochemical characterization.

PropertyValueSource
CAS Number 19355-03-4[1]
Molecular Formula C₅H₄N₂O₄[2]
Molecular Weight 156.10 g/mol [2]

Comparative Analysis of Physicochemical Properties

To establish a predictive framework for the properties of 3-Hydroxy-4-nitropyridine 1-oxide, it is instructive to examine the experimentally determined values for structurally similar compounds. The interplay of the hydroxyl, nitro, and N-oxide groups significantly influences melting point, boiling point, and acidity (pKa).

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)pKa
3-Hydroxy-4-nitropyridine 13505-06-1132351.8±22.0 (Predicted)4.71±0.10 (Predicted)
4-Hydroxy-3-nitropyridine N-oxide 31872-57-8225-226412.2±25.0 (Predicted)-3.19±0.27 (Predicted)
4-Nitropyridine N-oxide 1124-33-0159-162256.56 (Rough Estimate)-1.37±0.10 (Predicted)
2-Hydroxypyridine N-oxide 13161-30-3387.7--

Note: Predicted values are computational estimations and should be confirmed experimentally.

The N-oxide group generally increases the melting point and boiling point due to its polar nature, which enhances intermolecular dipole-dipole interactions. The position of the nitro and hydroxyl groups will also significantly impact these properties through intramolecular hydrogen bonding and effects on crystal lattice packing. The predicted pKa values suggest that the electronic interplay of these functional groups can lead to a wide range of acidities. For 3-Hydroxy-4-nitropyridine 1-oxide, the acidic proton is on the hydroxyl group, and its pKa will be influenced by the electron-withdrawing nature of both the nitro group and the N-oxide.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The N-oxide moiety is often introduced to enhance aqueous solubility. For instance, 4-Nitropyridine N-oxide is soluble in water and a range of organic solvents including DMSO, acetone, and methanol.[3] In contrast, the parent compound, 4-nitropyridine, is less soluble in water.

For 3-Hydroxy-4-nitropyridine 1-oxide, the presence of both the polar N-oxide and the hydrogen-bonding hydroxyl group is expected to confer moderate to good solubility in polar protic solvents like water and ethanol. Its solubility in non-polar solvents is likely to be limited. A comprehensive solubility assessment in a panel of pharmaceutically relevant solvents is essential.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The Shake-Flask method is the gold standard for determining equilibrium solubility.[4] The causality behind this experimental choice lies in its ability to ensure that the solution has reached a true equilibrium state with the solid drug, providing a thermodynamically accurate solubility value.

Protocol:

  • Preparation: Add an excess amount of 3-Hydroxy-4-nitropyridine 1-oxide to a known volume of purified water (or a relevant buffer) in a sealed, inert container.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Analysis prep1 Add excess compound to solvent equil1 Agitate at constant T (24-48h) prep1->equil1 Ensure equilibrium sep1 Centrifuge/Filter equil1->sep1 Isolate supernatant quant1 Dilute saturated solution sep1->quant1 Prepare for analysis quant2 Analyze by HPLC/UV-Vis quant1->quant2 Measure concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. For 3-Hydroxy-4-nitropyridine 1-oxide, the hydroxyl group is the primary acidic proton.

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and reliable method for pKa determination.[5] This method is chosen for its direct measurement of pH changes upon the addition of a titrant, allowing for the precise identification of the half-equivalence point where pH equals pKa.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of 3-Hydroxy-4-nitropyridine 1-oxide in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant, slow rate.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point is identified as the inflection point of the curve (the steepest point).

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve compound in solvent titration1 Add standardized titrant in increments setup1->titration1 setup2 Calibrate pH electrode setup2->titration1 titration2 Record pH after each addition titration1->titration2 analysis1 Plot pH vs. Titrant Volume titration2->analysis1 Generate titration curve analysis2 Identify equivalence point (inflection point) analysis1->analysis2 analysis3 Determine pH at half-equivalence point analysis2->analysis3 pH = pKa

Caption: Workflow for Potentiometric pKa Determination.

Spectral Properties

Spectroscopic analysis is essential for the structural confirmation and quality control of 3-Hydroxy-4-nitropyridine 1-oxide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide definitive information about the chemical structure, including the positions of the substituents on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the nitro, hydroxyl, and N-oxide groups. For example, ¹H NMR data is available for the related compound 3-Methyl-4-nitropyridine N-Oxide.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-O stretch of the N-oxide, and the symmetric and asymmetric stretches of the nitro group.

  • UV-Vis Spectroscopy: The UV-Vis spectrum in various solvents can provide information about the electronic transitions within the molecule. The position of the absorption maxima (λmax) may shift depending on the solvent polarity, a phenomenon known as solvatochromism. The UV/Vis spectrum of 4-nitropyridine N-oxide has been studied as a solvatochromic indicator.

Conclusion

This technical guide provides a comprehensive framework for understanding the physical and chemical properties of 3-Hydroxy-4-nitropyridine 1-oxide. While direct experimental data is limited, a robust understanding can be built through comparative analysis with structurally related compounds and the application of standardized experimental methodologies. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively characterize this promising molecule and unlock its full potential in their research endeavors. The definitive experimental determination of the properties outlined in this guide is a critical next step in its development pathway.

References

  • ResearchGate. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

  • LookChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

  • Wikipedia. (2023, December 15). Pyridine-N-oxide. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxypyridinone. Retrieved from [Link]

  • ACS Publications. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-3-nitropyridine n-oxide (C5H4N2O4). Retrieved from [Link]

  • ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
  • ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]

Sources

Foundational

"3-Hydroxy-4-nitropyridine 1-oxide" derivatives and analogs

An In-Depth Technical Guide to 3-Hydroxy-4-nitropyridine 1-Oxide: Synthesis, Reactivity, and Therapeutic Potential Abstract The pyridine N-oxide scaffold is a cornerstone in medicinal chemistry, valued for its unique ele...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-4-nitropyridine 1-Oxide: Synthesis, Reactivity, and Therapeutic Potential

Abstract

The pyridine N-oxide scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its role in modulating the physicochemical characteristics of parent molecules. The introduction of specific substituents, such as hydroxyl and nitro groups, dramatically alters the reactivity and biological profile of this scaffold. This technical guide focuses on 3-hydroxy-4-nitropyridine 1-oxide and its analogs, a class of compounds characterized by a highly electron-deficient pyridine ring. We will explore the synthetic pathways to this core structure, the key principles of its reactivity for generating diverse derivatives, and its significant, therapeutically relevant biological activities. This guide consolidates current knowledge to serve as a resource for researchers and professionals in drug discovery, with a particular emphasis on its potential as a precursor for novel antifungal and anticancer agents.

The 3-Hydroxy-4-nitropyridine 1-Oxide Scaffold: A Primer

The unique arrangement of functional groups in 3-hydroxy-4-nitropyridine 1-oxide imparts a distinct set of chemical and physical properties that are central to its utility in drug development.

Core Physicochemical Properties

Pyridine N-oxides are noted for their high polarity and the ability to act as both charge donors and acceptors.[1] The semipolar N→O bond significantly influences the electron distribution within the aromatic ring. This N-oxide functionality can enhance water solubility and alter membrane permeability, features often exploited in drug design to improve pharmacokinetic profiles.[2][3]

The molecular structure of the parent 4-nitropyridine N-oxide has been determined through gas-phase electron diffraction and quantum chemical calculations.[1] These studies confirm the strong electron-withdrawing nature of both the N-oxide and the para-positioned nitro group, which work in concert to create a highly electron-deficient π-system.[1]

Electronic Influence of Substituents

The combination of the hydroxyl (-OH) group at position 3 and the nitro (-NO2) group at position 4 creates a powerful electronic push-pull system.

  • N-Oxide and Nitro Group: Both are strong electron-withdrawing groups. The N-oxide directs electrophilic substitution primarily to the 4-position, making the nitration of pyridine-N-oxide a regioselective process that yields 4-nitropyridine N-oxide.[4]

  • Reactivity of the 4-Position: The presence of the nitro group at the 4-position makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This high reactivity is the primary gateway to creating a vast library of 4-substituted pyridine N-oxide derivatives.[5][6]

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
4-Nitropyridine N-oxideC₅H₄N₂O₃140.10--1124-33-0[7]
4-Hydroxy-3-nitropyridineC₅H₄N₂O₃140.10Yellow crystalline powder279-2925435-54-1[8]
3-Hydroxy-4-nitropyridine 1-oxideC₅H₄N₂O₄156.09--19355-03-4[9][10]

Synthetic Strategies and Methodologies

The synthesis of 3-hydroxy-4-nitropyridine 1-oxide and its derivatives relies on fundamental reactions of pyridine chemistry, primarily oxidation and nitration, followed by nucleophilic substitution.

Synthesis of the Core Scaffold

The most common approach involves a two-step process starting from a substituted pyridine: N-oxidation followed by nitration.

  • N-Oxidation: The parent pyridine derivative is oxidized to the corresponding N-oxide. Common oxidizing agents include hydrogen peroxide in glacial acetic acid or perbenzoic acid.[11]

  • Nitration: The resulting pyridine N-oxide is then nitrated. The N-oxide group directs the incoming nitro group to the 4-position. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).[6][11]

A patent has also described a one-step method that combines the oxidation and nitration reactions, potentially shortening the overall synthesis time.[12]

Protocol 2.1: Exemplar Synthesis of 3-Methyl-4-nitropyridine-1-oxide

This protocol, adapted from established procedures, illustrates the fundamental steps applicable to synthesizing the core scaffold, using 3-methylpyridine as a starting material.[11]

Step 1: N-Oxidation of 3-Methylpyridine

  • In a 2-liter round-bottomed flask, combine 600-610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

  • With shaking, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide.

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • Remove excess acetic acid and water under reduced pressure to yield crude 3-methylpyridine-1-oxide.

Step 2: Nitration of 3-Methylpyridine-1-oxide

  • Prepare a nitrating mixture by cautiously adding 300 ml of fuming nitric acid (specific gravity 1.50) to 360 g of concentrated sulfuric acid in a 2-liter flask, ensuring the temperature does not exceed 100°C. Cool the mixture to 10°C.

  • Add the crude 3-methylpyridine-1-oxide from Step 1 to the nitrating mixture in small portions, keeping the temperature below 10°C.

  • Heat the reaction mixture in an oil bath at 100–105°C for 2 hours.

  • Cool the mixture to 10°C and pour it onto 2 kg of crushed ice.

  • Neutralize by adding sodium carbonate monohydrate in small portions until the yellow crystalline product separates.

  • Collect the solid product by suction filtration, wash thoroughly with water, and dry.

Generation of Derivatives and Analogs via SNAr

The primary strength of the 4-nitropyridine 1-oxide scaffold is the facile displacement of the nitro group by a wide range of nucleophiles. This allows for the systematic generation of analogs with diverse functionalities at the C4 position.[5][6]

  • Causality: The strong electron-withdrawing effects of the N-oxide group and the nitro group itself stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thus lowering the activation energy for the substitution reaction.

G core 3-Hydroxy-4-nitropyridine 1-oxide sub_O 4-Alkoxy/Aryloxy Analogs core->sub_O sub_S 4-Thioether Analogs core->sub_S sub_N 4-Amino Analogs core->sub_N sub_C 4-Cyano/Alkyl Analogs core->sub_C reagent_O R-OH / R-O⁻ (Alcohols/Phenols) reagent_S R-SH / R-S⁻ (Thiols) reagent_N R₂NH / RNH₂ (Amines) reagent_C CN⁻ / R-MgX (Cyanide/Grignard)

Caption: Synthesis of analogs via nucleophilic substitution.

Biological Activity and Therapeutic Potential

Derivatives of nitropyridine N-oxides exhibit a promising range of biological activities, positioning them as valuable leads in drug discovery.

Antifungal Properties

Nitropyridine derivatives have demonstrated significant antifungal activity.[13] While the precise mechanism for 3-hydroxy-4-nitropyridine 1-oxide is not fully elucidated, the presence of the nitroaromatic system is key.

  • Proposed Mechanism of Action: A leading hypothesis is that these compounds act as prodrugs that undergo bioreductive activation by fungal nitroreductase enzymes. This reduction can generate reactive nitrogen species, including nitric oxide (NO), which is known to have broad-spectrum antifungal effects by inducing nitrosative and oxidative stress.[2][14] This disrupts cellular homeostasis, damages DNA, and ultimately leads to fungal cell death.[15]

cluster_0 Prodrug Nitropyridine Prodrug FungalCell Fungal Cell Nitroreductase Fungal Nitroreductase NO Reactive Nitrogen Species (e.g., NO) Nitroreductase->NO Bioreductive Activation Stress Nitrosative & Oxidative Stress NO->Stress Induces Death Fungal Cell Death Stress->Death Leads to

Caption: Workflow for a standard MIC determination assay.

Future Directions and Conclusion

The 3-hydroxy-4-nitropyridine 1-oxide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its straightforward synthesis and the predictable reactivity of the 4-nitro group allow for extensive structure-activity relationship (SAR) studies.

Future research should focus on:

  • SAR Optimization: Systematically synthesizing and testing analogs with diverse substituents at the 4-position to optimize potency and selectivity against fungal or cancer targets.

  • Mechanism Elucidation: Performing detailed mechanistic studies to confirm the role of bioreductive activation in the antifungal activity and to characterize the specific interactions with tubulin for anticancer analogs.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models of fungal infection or cancer to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

References

  • Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide. Available from: [Link]

  • PrepChem. Synthesis of 4-nitropyridine. Available from: [Link]

  • Google Patents. One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and.... CN1743313A.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • National Institutes of Health (PMC). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Available from: [Link]

  • PubChem. 4-Nitropyridine N-oxide. CID 14300. Available from: [Link]

  • Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Available from: [Link]

  • Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide. Available from: [Link]

  • National Institutes of Health (PMC). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Available from: [Link]

  • ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF. Available from: [Link]

  • National Institutes of Health. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Available from: [Link]

  • Google Patents. Synthesizing technology for 3-hydroxy-2-nitropyridine. CN105272908A.
  • ACS Publications. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available from: [Link]

  • National Institutes of Health (PMC). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. Available from: [Link]

  • National Institutes of Health (PMC). Effect of Nitric Oxide on the Antifungal Activity of Oxidative Stress and Azoles Against Candida albicans. Available from: [Link]

  • RSC Publishing. Pyridine N-oxides as coformers in the development of drug cocrystals. Available from: [Link]

  • ResearchGate. Impact of Nitric Oxide-Release Kinetics on Antifungal Activity. Available from: [Link]

  • MDPI. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Available from: [Link]

  • Frontiers. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Available from: [Link]

Sources

Exploratory

"3-Hydroxy-4-nitropyridine 1-oxide" mechanism of action

An In-depth Technical Guide to the Postulated Mechanisms of Action of 3-Hydroxy-4-nitropyridine 1-oxide Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract 3-Hydroxy-4-nitropyridine 1-o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Postulated Mechanisms of Action of 3-Hydroxy-4-nitropyridine 1-oxide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-nitropyridine 1-oxide is a heterocyclic compound with a unique constellation of functional groups that suggests a rich and complex biological activity profile. While direct experimental data on this specific molecule is limited in the public domain, its structural similarity to other well-characterized pyridine N-oxides allows for the formulation of several plausible mechanisms of action. This guide synthesizes information from related compounds to propose potential biological activities, including roles as a pro-drug activated by bioreduction, a nitric oxide donor, an inducer of oxidative stress, and an antimicrobial agent through quorum sensing inhibition. Each proposed mechanism is accompanied by a discussion of the underlying scientific principles and a detailed experimental workflow for validation. This document is intended to serve as a foundational resource for researchers embarking on the investigation of 3-Hydroxy-4-nitropyridine 1-oxide, providing a scientifically grounded framework for future studies.

Introduction and Physicochemical Properties

3-Hydroxy-4-nitropyridine 1-oxide belongs to the class of aromatic N-oxides, which are known for their diverse biological activities. The presence of a hydroxyl group at the 3-position, a nitro group at the 4-position, and the N-oxide functionality itself creates a molecule with a distinct electronic landscape, predisposing it to a variety of biochemical interactions. The N-oxide group, in particular, can significantly influence the reactivity of the pyridine ring, often acting as a pro-drug moiety that requires metabolic activation.

Table 1: Chemical Identifiers and Predicted Properties of 3-Hydroxy-4-nitropyridine 1-oxide

PropertyValueSource
CAS Number31872-57-8[1]
Molecular FormulaC₅H₄N₂O₄[1]
Molecular Weight156.10 g/mol [1]
IUPAC Name3-hydroxy-4-nitropyridine 1-oxide
AppearanceLikely a yellow crystalline solid (by analogy to related compounds)[2]

Postulated Mechanisms of Action

The biological activity of 3-Hydroxy-4-nitropyridine 1-oxide is likely multifaceted, stemming from its unique chemical structure. Below, we explore several plausible mechanisms of action, drawing parallels with structurally related compounds.

Pro-drug Activation via Bioreduction

A central hypothesis for the mechanism of action of many N-oxides and nitroaromatic compounds is their role as pro-drugs that are activated under specific physiological conditions, particularly in hypoxic environments characteristic of solid tumors and certain microbial infections.[3] This activation is typically initiated by one-electron reduction of the N-oxide or nitro group, a process often catalyzed by enzymes such as cytochrome P450 reductases.

The reduction of 3-Hydroxy-4-nitropyridine 1-oxide can proceed through several steps, leading to the formation of highly reactive intermediates, including nitroso and hydroxylamino derivatives, as well as reactive oxygen species (ROS). These reactive species can then interact with a variety of cellular macromolecules, including DNA, proteins, and lipids, leading to cytotoxicity.[4]

This protocol is designed to determine if 3-Hydroxy-4-nitropyridine 1-oxide undergoes reductive activation in a cellular context.

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for oncology studies or a bacterial strain for antimicrobial studies) under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.

  • Compound Treatment: Treat the cells with varying concentrations of 3-Hydroxy-4-nitropyridine 1-oxide for a predetermined time course.

  • Metabolite Extraction and Analysis:

    • Harvest the cells and culture medium.

    • Perform a liquid-liquid or solid-phase extraction to isolate the parent compound and its potential metabolites.

    • Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the parent compound and its reduced metabolites.

  • Enzyme Inhibition Studies:

    • To identify the enzymes responsible for reduction, pre-treat cells with known inhibitors of reductases (e.g., diphenyleneiodonium for flavoenzymes) before adding 3-Hydroxy-4-nitropyridine 1-oxide.

    • Assess the impact of these inhibitors on the formation of reduced metabolites.

G cluster_workflow Workflow for Bioreductive Activation Study A Cell Culture (Normoxic & Hypoxic) B Treatment with 3-Hydroxy-4-nitropyridine 1-oxide A->B C Metabolite Extraction B->C D HPLC-MS Analysis C->D E Identification of Reduced Metabolites D->E

Caption: Workflow for studying the bioreductive activation of 3-Hydroxy-4-nitropyridine 1-oxide.

Nitric Oxide (NO) Donor Potential

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[5] Compounds capable of releasing NO, known as NO donors, have significant therapeutic potential.[6][7] The chemical structure of 3-Hydroxy-4-nitropyridine 1-oxide, particularly the presence of the N-oxide and nitro groups, suggests that it could function as an NO donor, likely following reductive activation.

The release of NO from such compounds can lead to the activation of soluble guanylate cyclase (sGC), which in turn increases the intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of the downstream effects of NO.[6]

The Griess assay is a common and straightforward method for the indirect measurement of NO release by quantifying its stable breakdown products, nitrite and nitrate.

  • Sample Preparation: Prepare solutions of 3-Hydroxy-4-nitropyridine 1-oxide in a suitable buffer. To simulate bioreduction, the compound can be incubated with a reducing agent (e.g., ascorbate) or a cellular lysate containing reductases.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • To 50 µL of the sample, add 50 µL of the Griess reagent.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison to a standard curve prepared with known concentrations of sodium nitrite.

G cluster_pathway Proposed NO Donor Pathway Compound 3-Hydroxy-4-nitropyridine 1-oxide Reduction Bioreduction Compound->Reduction NO Nitric Oxide (NO) Reduction->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PhysiologicalEffects Physiological Effects (e.g., Vasodilation) cGMP->PhysiologicalEffects

Caption: Proposed signaling pathway for 3-Hydroxy-4-nitropyridine 1-oxide as a nitric oxide donor.

Induction of Oxidative Stress

Many nitroaromatic compounds are known to induce oxidative stress through a process called redox cycling.[8] In this process, the nitro group is reduced to a nitro anion radical, which can then transfer an electron to molecular oxygen to generate superoxide radicals. This process can be repeated, leading to the continuous production of ROS. The resulting oxidative stress can damage cellular components and trigger apoptotic cell death.[4]

The carcinogen 4-nitroquinoline-N-oxide, which is structurally related to the compound of interest, is known to exert its biological effects in part through the generation of ROS.[4] It is therefore plausible that 3-Hydroxy-4-nitropyridine 1-oxide also possesses the ability to induce oxidative stress.

The following protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

  • Cell Culture and Staining:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.

  • Compound Treatment:

    • Wash the cells to remove excess DCFDA.

    • Treat the cells with various concentrations of 3-Hydroxy-4-nitropyridine 1-oxide. A known inducer of oxidative stress (e.g., H₂O₂) should be used as a positive control.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

    • An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Antimicrobial Activity via Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication mechanism used by bacteria to coordinate gene expression in a population density-dependent manner.[9] In many pathogenic bacteria, such as Pseudomonas aeruginosa, quorum sensing controls the expression of virulence factors and biofilm formation.[3] Inhibition of quorum sensing is therefore an attractive strategy for the development of new antimicrobial agents.

4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor in P. aeruginosa, likely by binding to the LasR receptor.[3][10] Given the structural similarity, 3-Hydroxy-4-nitropyridine 1-oxide may also exhibit this activity.

This assay utilizes a bacterial reporter strain that expresses a reporter gene (e.g., lacZ or gfp) under the control of a quorum sensing-regulated promoter.

  • Reporter Strain Culture: Grow the P. aeruginosa reporter strain overnight in a suitable medium.

  • Assay Setup:

    • In a 96-well plate, add fresh medium, the reporter strain, and a quorum sensing autoinducer (e.g., N-acyl-homoserine lactone).

    • Add varying concentrations of 3-Hydroxy-4-nitropyridine 1-oxide to the wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking.

    • Measure the reporter gene expression (e.g., β-galactosidase activity for lacZ or fluorescence for gfp) at regular intervals.

  • Data Analysis: A decrease in reporter gene expression in the presence of the compound indicates quorum sensing inhibition. It is important to also assess bacterial growth (e.g., by measuring OD₆₀₀) to ensure that the observed effect is not due to general toxicity.

G cluster_logic Logic for Quorum Sensing Inhibition Compound 3-Hydroxy-4-nitropyridine 1-oxide LasR LasR Receptor Compound->LasR Potentially binds and inhibits GeneExpression Virulence Gene Expression LasR->GeneExpression Induces Autoinducer Autoinducer Autoinducer->LasR Binds and activates

Caption: Proposed mechanism of quorum sensing inhibition by 3-Hydroxy-4-nitropyridine 1-oxide.

Safety and Handling

While specific toxicity data for 3-Hydroxy-4-nitropyridine 1-oxide is not available, related compounds such as 4-nitropyridine N-oxide are known to be toxic and can cause skin, eye, and respiratory irritation.[11] Therefore, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion and Future Directions

3-Hydroxy-4-nitropyridine 1-oxide is a compound with significant potential for a range of biological activities. The mechanisms of action proposed in this guide, based on the known properties of structurally related molecules, provide a solid foundation for future research. The experimental protocols outlined herein offer a clear path for the validation of these hypotheses. Further investigation into the specific molecular targets and downstream signaling pathways will be crucial for elucidating the full therapeutic potential of this intriguing molecule.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: 3-Ethyl-4-nitropyridine 1-oxide.
  • Chem-Impex. (n.d.). 4-Hydroxy-3-nitropyridine.
  • W. L. F. Armarego. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central.
  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
  • Google Patents. (1996). WO1996036326A1 - N-nitroso-n-substituted hydroxylamines as nitric oxide donors.
  • PubChem. (n.d.). 4-Nitropyridine N-oxide.
  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • ResearchGate. (2025). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone.
  • PubMed Central. (n.d.). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles.
  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.
  • Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
  • MDPI. (2024). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles.
  • RSC Publishing. (n.d.). Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications.
  • R&D Chemicals. (n.d.). 4-Hydroxy-3-nitropyridine N-oxide.
  • PubMed. (n.d.). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide.
  • PubMed Central. (n.d.). Recent developments in nitric oxide donor drugs.
  • PubMed. (n.d.). 4-Nitroquinoline 1-oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species.

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffolding of 3-Hydroxy-4-nitropyridine 1-oxide: A Guide for Synthetic Chemists

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of building blocks is paramount. Among the myriad of heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of building blocks is paramount. Among the myriad of heterocyclic scaffolds, pyridine N-oxides occupy a privileged position due to their unique electronic properties and versatile reactivity. This guide focuses on a particularly valuable, yet perhaps underutilized, derivative: 3-Hydroxy-4-nitropyridine 1-oxide . This molecule is a trifunctionalized building block, presenting chemists with a powerful tool for the construction of complex molecular architectures. Its inherent functionalities—a nucleophilic hydroxyl group, an electrophilically activated pyridine core with a displaceable nitro group, and a reactive N-oxide—offer a rich platform for diverse chemical transformations.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed protocols for the synthesis and manipulation of this building block but also the underlying scientific rationale for the proposed methodologies.

Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide: A Two-Step Approach

The preparation of 3-Hydroxy-4-nitropyridine 1-oxide is most reliably achieved through a two-step sequence starting from the commercially available 3-hydroxypyridine. This strategy involves an initial N-oxidation followed by a regioselective nitration.

Step 1: N-Oxidation of 3-Hydroxypyridine

The introduction of the N-oxide functionality is a crucial first step, as it serves a dual purpose: it deactivates the pyridine ring towards electrophilic attack at the 2- and 6-positions while activating the 4-position for subsequent nitration. The oxidation is typically achieved using a peroxy acid, with hydrogen peroxide in glacial acetic acid being a common and effective choice.[1]

Protocol: Synthesis of 3-Hydroxypyridine 1-oxide

  • Materials:

    • 3-Hydroxypyridine (1.0 eq)

    • Glacial Acetic Acid

    • 30% Hydrogen Peroxide (1.3 eq)

    • Sodium Carbonate

    • Chloroform

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine in glacial acetic acid.

    • Carefully add 30% hydrogen peroxide to the solution.

    • Heat the reaction mixture to 70-80 °C and maintain for 24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture and remove the excess acetic acid and water under reduced pressure.

    • The residue is then carefully neutralized with a saturated solution of sodium carbonate until the pH is > 8. Caution: This neutralization is exothermic.

    • Extract the aqueous layer with chloroform (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxypyridine 1-oxide, which can be used in the next step without further purification.

Step 2: Nitration of 3-Hydroxypyridine 1-oxide

The nitration of 3-hydroxypyridine 1-oxide is directed to the 4-position due to the electronic influence of the N-oxide group. A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent for this transformation.[1]

Protocol: Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

  • Materials:

    • 3-Hydroxypyridine 1-oxide (1.0 eq)

    • Concentrated Sulfuric Acid

    • Fuming Nitric Acid

    • Crushed Ice

    • Sodium Carbonate Monohydrate

  • Procedure:

    • In a flask immersed in an ice-salt bath, carefully add 3-hydroxypyridine 1-oxide to cold (0-5 °C) concentrated sulfuric acid.

    • To this solution, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to 95-100 °C. A vigorous exotherm may occur, which should be controlled with an ice-water bath.

    • Once the initial exotherm subsides, continue heating at 100-105 °C for 2 hours.

    • Cool the reaction mixture to 10 °C and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the portion-wise addition of sodium carbonate monohydrate until a yellow precipitate forms. Caution: Vigorous gas evolution will occur.

    • Collect the yellow solid by suction filtration, wash thoroughly with cold water, and dry to afford 3-Hydroxy-4-nitropyridine 1-oxide.

Key Applications in Organic Synthesis

The strategic placement of the hydroxyl, nitro, and N-oxide functionalities makes 3-Hydroxy-4-nitropyridine 1-oxide a versatile building block. The following sections detail its application in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The pyridine ring in 3-Hydroxy-4-nitropyridine 1-oxide is highly electron-deficient due to the combined electron-withdrawing effects of the nitro group and the N-oxide. This renders the 4-position exceptionally susceptible to nucleophilic attack, with the nitro group acting as an excellent leaving group. This reactivity is a cornerstone of its utility, allowing for the introduction of a wide array of substituents.

Diagram: SNAr Reaction Workflow

sn_ar_workflow start 3-Hydroxy-4-nitropyridine 1-oxide reaction S N Ar Reaction (Base, Solvent, Heat) start->reaction nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->reaction product 4-Substituted-3-hydroxypyridine 1-oxide reaction->product

Caption: General workflow for SNAr reactions.

Protocol: Synthesis of 4-(Alkylamino)-3-hydroxypyridine 1-oxides

  • Materials:

    • 3-Hydroxy-4-nitropyridine 1-oxide (1.0 eq)

    • Primary or Secondary Amine (1.1-1.5 eq)

    • Triethylamine (1.5-2.0 eq)

    • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Procedure:

    • To a solution of 3-Hydroxy-4-nitropyridine 1-oxide in DMF, add the desired amine and triethylamine.

    • Heat the reaction mixture to 70-100 °C and stir for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

O-Alkylation of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position can be readily alkylated to introduce further diversity. The Mitsunobu reaction is a particularly mild and effective method for this transformation, especially for the introduction of secondary alkyl groups, as demonstrated in the synthesis of kinase inhibitors.

Protocol: O-Alkylation via Mitsunobu Reaction

  • Materials:

    • 3-Hydroxy-4-nitropyridine 1-oxide (1.1 eq)

    • Alcohol (e.g., (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol) (1.0 eq)

    • Triphenylphosphine (PPh3) (1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.4 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine in anhydrous THF and cool to 0 °C.

    • Slowly add DEAD or DIAD to the stirred solution.

    • To this mixture, add a solution of the alcohol and 3-Hydroxy-4-nitropyridine 1-oxide in THF.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired O-alkylated product.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing a valuable handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol: Catalytic Hydrogenation to 4-Amino-3-hydroxypyridine 1-oxide

  • Materials:

    • 3-Hydroxy-4-nitropyridine 1-oxide

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H2) gas

  • Procedure:

    • In a hydrogenation flask, dissolve or suspend 3-Hydroxy-4-nitropyridine 1-oxide in methanol.

    • Carefully add 10% Pd/C to the mixture.

    • Purge the flask with an inert gas (e.g., nitrogen or argon) and then place it under a hydrogen atmosphere (balloon or Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 4-Amino-3-hydroxypyridine 1-oxide.

Deoxygenation of the N-Oxide

The N-oxide functionality can be removed to yield the corresponding pyridine derivative. This transformation is often performed at a later stage in a synthetic sequence. Various methods are available, with the choice depending on the other functional groups present in the molecule. A common method involves the use of phosphorus trichloride (PCl3).

Protocol: Deoxygenation with Phosphorus Trichloride

  • Materials:

    • Substituted 3-hydroxypyridine 1-oxide

    • Phosphorus Trichloride (PCl3) (1.1-1.5 eq)

    • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Procedure:

    • Dissolve the pyridine 1-oxide derivative in DCM or CHCl3 and cool the solution in an ice bath.

    • Add phosphorus trichloride dropwise to the stirred solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Carefully quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The utility of 3-Hydroxy-4-nitropyridine 1-oxide as a building block is exemplified in the synthesis of potent protein kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), a key enzyme in inflammatory signaling pathways.[2] The synthesis of such inhibitors often involves the key transformations described above, highlighting the strategic importance of this versatile intermediate.

Diagram: Synthetic Route to a Kinase Inhibitor Precursor

kinase_inhibitor_synthesis start 3-Hydroxy-4-nitropyridine 1-oxide snar S N Ar with Amine start->snar Step 1 reduction Nitro Group Reduction snar->reduction Step 2 coupling Amide Coupling / Cyclization reduction->coupling Step 3 product Pyrido[2,3-d]pyrimidin-7-one Core coupling->product

Caption: A plausible synthetic strategy for kinase inhibitors.

Data Summary

Starting MaterialReaction TypeReagentsProductKey Features
3-HydroxypyridineN-Oxidation & NitrationH2O2/AcOH then HNO3/H2SO43-Hydroxy-4-nitropyridine 1-oxideTwo-step, one-pot potential, regioselective nitration.[1]
3-Hydroxy-4-nitropyridine 1-oxideSNAr with AminesR2NH, Base4-(Alkylamino)-3-hydroxypyridine 1-oxideHighly activated system, broad scope of amines.
3-Hydroxy-4-nitropyridine 1-oxideO-Alkylation (Mitsunobu)ROH, PPh3, DEAD/DIAD3-(Alkoxy)-4-nitropyridine 1-oxideMild conditions, suitable for complex alcohols.
3-Hydroxy-4-nitropyridine 1-oxideNitro ReductionH2, Pd/C4-Amino-3-hydroxypyridine 1-oxideClean, high-yielding, chemoselective.
Substituted Pyridine 1-oxideDeoxygenationPCl3Substituted PyridineCommon and effective method for N-oxide removal.[3]

Conclusion

3-Hydroxy-4-nitropyridine 1-oxide is a building block of significant potential, offering multiple avenues for synthetic elaboration. Its predictable reactivity, stemming from the well-defined electronic properties of its functional groups, allows for the controlled and sequential introduction of molecular complexity. The protocols and strategies outlined in this guide are intended to provide both a practical starting point for experimental work and a conceptual framework for the design of novel synthetic routes targeting complex molecules of interest to the pharmaceutical and agrochemical industries. The continued exploration of this and related scaffolds will undoubtedly lead to the discovery of new and valuable chemical entities.

References

  • Organic Syntheses, Coll. Vol. 4, p.658 (1963); Vol. 34, p.68 (1954). [Link]

  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. European Journal of Medicinal Chemistry, 2021, 215, 113252. [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 2015, 39(4), 209-212. [Link]

Sources

Application

Application Notes and Protocols for 3-Hydroxy-4-nitropyridine 1-oxide in Medicinal Chemistry

Introduction: Unveiling the Potential of a Unique Heterocycle 3-Hydroxy-4-nitropyridine 1-oxide is a distinct heterocyclic compound characterized by the presence of a pyridine N-oxide core, further functionalized with bo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

3-Hydroxy-4-nitropyridine 1-oxide is a distinct heterocyclic compound characterized by the presence of a pyridine N-oxide core, further functionalized with both a hydroxyl and a nitro group. The convergence of these functionalities on a pyridine scaffold suggests a rich chemical reactivity and a high potential for diverse biological activities, making it a molecule of significant interest for researchers in medicinal chemistry and drug discovery.

The N-oxide moiety is known to enhance the aqueous solubility of parent molecules and can modulate their electronic properties, often serving as a prodrug feature or being integral to the molecule's mechanism of action.[1][2] The nitro group, an electron-withdrawing substituent, can participate in various chemical transformations and is a key pharmacophore in many biologically active compounds. The hydroxyl group provides a site for further derivatization and can engage in crucial hydrogen bonding interactions with biological targets.

While specific biological data for 3-Hydroxy-4-nitropyridine 1-oxide is not extensively documented in publicly available literature, its structural alerts point towards several plausible applications. This guide, therefore, provides a comprehensive overview of its potential applications, drawing upon the established chemistry and biology of related pyridine N-oxide and nitropyridine derivatives. We present detailed, albeit extrapolated, protocols for its synthesis and in-vitro evaluation to empower researchers to explore the therapeutic potential of this intriguing molecule.

Physicochemical Properties

PropertyValueSource
CAS Number 19355-03-4[3]
Molecular Formula C₅H₄N₂O₄[3]
Molecular Weight 156.10 g/mol [3]
Appearance Expected to be a crystalline solidInferred
Solubility Predicted to have moderate aqueous solubilityInferred from N-oxide functionality[1][2]

Part 1: Potential Applications in Medicinal Chemistry & Drug Discovery

The unique structural features of 3-Hydroxy-4-nitropyridine 1-oxide suggest its potential as a versatile scaffold or pharmacophore in several therapeutic areas.

As a Precursor for Novel Enzyme Inhibitors

The 3-hydroxypyridine-4-one scaffold, structurally related to our target molecule, is a well-known chelator of metal ions and has been successfully employed in the design of various enzyme inhibitors. For instance, derivatives of 3-hydroxypyridine-4-one have shown promising activity as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4] The hydroxyl and adjacent carbonyl oxygen in these compounds can effectively coordinate with the copper ions in the active site of tyrosinase.

Given the tautomeric relationship between 3-hydroxy-4-nitropyridine 1-oxide and a potential pyridone form, it is plausible that this molecule could serve as a starting point for the development of novel inhibitors for metalloenzymes. The nitro group could be chemically modified to introduce different functionalities that could enhance binding affinity and selectivity.

A Potential Nitric Oxide (NO) Donor Prodrug

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[5][6] The therapeutic application of NO is, however, challenged by its short half-life and lack of targeted delivery. This has spurred the development of NO donor drugs that can release NO in a controlled manner.[7]

Certain nitroaromatic compounds and N-oxides can be bioreduced in vivo to release NO, particularly under hypoxic conditions found in tumor microenvironments. The presence of both a nitro group and an N-oxide moiety in 3-Hydroxy-4-nitropyridine 1-oxide makes it a compelling candidate for investigation as a hypoxia-activated NO donor. Such a property would be highly valuable in the development of targeted cancer therapies.

Scaffold for Antimicrobial Agents

Pyridine N-oxide derivatives have a long history in the development of antimicrobial agents. For example, 4-nitropyridine-N-oxide has been reported to act as a quorum sensing inhibitor in Pseudomonas aeruginosa, a mechanism crucial for bacterial pathogenicity.[1][2] The ability to interfere with bacterial communication systems is a promising strategy to combat antibiotic resistance. The unique substitution pattern of 3-Hydroxy-4-nitropyridine 1-oxide could lead to novel antimicrobial agents with distinct mechanisms of action.

Part 2: Experimental Protocols

The following protocols are provided as a guide for the synthesis and initial in-vitro evaluation of 3-Hydroxy-4-nitropyridine 1-oxide. These are based on established methods for analogous compounds and should be adapted and optimized as necessary.

Protocol for Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

This proposed synthesis is a multi-step process starting from a commercially available pyridine derivative.

Workflow for the Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

Start 3-Hydroxypyridine Intermediate1 3-Hydroxypyridine 1-oxide Start->Intermediate1 Oxidation (e.g., m-CPBA or H₂O₂/AcOH) Product 3-Hydroxy-4-nitropyridine 1-oxide Intermediate1->Product Nitration (e.g., HNO₃/H₂SO₄)

Caption: Proposed synthetic route for 3-Hydroxy-4-nitropyridine 1-oxide.

Step 1: Synthesis of 3-Hydroxypyridine 1-oxide

  • Rationale: The first step involves the N-oxidation of the pyridine ring. This is a common transformation achieved using peroxy acids, which are strong oxidizing agents.

  • Procedure:

    • Dissolve 3-hydroxypyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) or a mixture of hydrogen peroxide and acetic acid.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

  • Rationale: The second step is the nitration of the activated pyridine N-oxide ring. The N-oxide group directs nitration to the 4-position. A mixture of nitric and sulfuric acid is a standard nitrating agent.[8][9][10]

  • Procedure:

    • Carefully add 3-hydroxypyridine 1-oxide (1 equivalent) to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

    • Slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.

    • After completion, pour the reaction mixture onto crushed ice.

    • Carefully neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 3-Hydroxy-4-nitropyridine 1-oxide.

    • The product can be further purified by recrystallization.

Protocol for In Vitro Evaluation: Nitric Oxide (NO) Donor Activity

This protocol describes a method to assess the NO-releasing potential of 3-Hydroxy-4-nitropyridine 1-oxide using the Griess assay, which detects nitrite, a stable breakdown product of NO.

Workflow for Assessing NO Donor Activity

Compound 3-Hydroxy-4-nitropyridine 1-oxide Incubation Incubate with cell lysate or reducing agent (e.g., Ascorbate) Compound->Incubation NO_Release Potential NO Release Incubation->NO_Release Nitrite_Formation Conversion to Nitrite (NO₂) NO_Release->Nitrite_Formation Griess_Reagent Add Griess Reagent Nitrite_Formation->Griess_Reagent Azo_Dye Formation of Azo Dye (Pink/Purple) Griess_Reagent->Azo_Dye Measurement Measure Absorbance at ~540 nm Azo_Dye->Measurement

Caption: Workflow for the Griess assay to detect nitric oxide release.

Procedure:

  • Preparation of Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Nitrite Standard: Prepare a stock solution of sodium nitrite and perform serial dilutions to create a standard curve.

  • Assay Protocol:

    • Prepare solutions of 3-Hydroxy-4-nitropyridine 1-oxide at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • To mimic bioreduction, incubate the compound solutions with a reducing agent (e.g., ascorbate) or a cell lysate (e.g., from rat liver homogenate) at 37 °C for a defined period.

    • In a 96-well plate, add 50 µL of the incubated sample.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Quantify the amount of nitrite released by comparing the absorbance values to the nitrite standard curve.

Part 3: Data Presentation (Hypothetical)

The following tables present hypothetical data for the in-vitro activities of 3-Hydroxy-4-nitropyridine 1-oxide to illustrate how experimental results could be presented. Note: These are not actual experimental results and should be verified through experimentation.

Table 1: Hypothetical Cytotoxicity Data

Cell LineAssay TypeEndpointIC₅₀ (µM)
HEK293MTTCell Viability> 100
HepG2LDH ReleaseCytotoxicity> 100
A549ResazurinCell Viability78.5

Table 2: Hypothetical Antimicrobial Activity

OrganismAssay TypeEndpointMIC (µg/mL)
Escherichia coliBroth MicrodilutionGrowth Inhibition128
Staphylococcus aureusBroth MicrodilutionGrowth Inhibition64
Candida albicansBroth MicrodilutionGrowth Inhibition> 256

Table 3: Hypothetical Nitric Oxide Release

ConditionNitrite Released (µM)
Compound alone< 0.1
Compound + Ascorbate5.2
Compound + Cell Lysate12.8

Part 4: Concluding Remarks and Future Directions

3-Hydroxy-4-nitropyridine 1-oxide represents a molecule with considerable, yet largely unexplored, potential in medicinal chemistry. The structural motifs it contains are hallmarks of compounds with significant biological activities. The protocols and potential applications outlined in this guide are intended to serve as a foundational resource for researchers to initiate their investigations into this promising compound.

Future work should focus on the experimental validation of the proposed synthetic route and the systematic evaluation of its biological activities. Structure-activity relationship (SAR) studies, through the synthesis and testing of analogues, will be crucial in optimizing its properties for any identified therapeutic application. The exploration of its mechanism of action will be paramount in understanding how this unique molecule interacts with biological systems and in ultimately realizing its potential as a novel therapeutic agent.

References

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 4-nitropyridine - PrepChem.com. Available from: [Link]

  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ... - Google Patents.
  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence | ACS Omega. Available from: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available from: [Link]

  • reactivity of 4-nitropyridine-n-oxide - Sciencemadness.org. Available from: [Link]

  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - NIH. Available from: [Link]

  • WO1996036326A1 - N-nitroso-n-substituted hydroxylamines as nitric oxide donors - Google Patents.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. Available from: [Link]

  • 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem. Available from: [Link]

  • Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing). Available from: [Link]

  • Recent developments in nitric oxide donor drugs - PMC - PubMed Central. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: 3-Hydroxy-4-nitropyridine 1-oxide as a Cornerstone Reagent for Heterocyclic Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-Hydroxy-4-nitropyridine 1-oxide. Prepared by: Gemini, Senior Application Scientist Introduction: The Strateg...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-Hydroxy-4-nitropyridine 1-oxide.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-Hydroxy-4-nitropyridine 1-oxide

3-Hydroxy-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound that serves as a potent and versatile building block in modern organic synthesis. Its structure is primed for reactivity, featuring a pyridine ring rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of the N-oxide and a para-nitro group. This electronic activation makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups.

This guide provides a comprehensive overview of the core reactivity, mechanistic principles, and practical applications of 3-Hydroxy-4-nitropyridine 1-oxide. We will delve into detailed protocols for its use in constructing diverse heterocyclic systems, offering field-proven insights for medicinal chemistry and materials science applications. The ability to subsequently modify the hydroxyl group and reduce the N-oxide or nitro functionalities further extends its synthetic potential, making it a cornerstone reagent for accessing complex molecular architectures.[1][2]

Core Directive: Mechanistic Rationale for Reactivity

The synthetic utility of 3-Hydroxy-4-nitropyridine 1-oxide is fundamentally rooted in its electronic structure. The pyridine N-oxide itself enhances the electrophilicity of the C2 and C4 positions.[2] The addition of a strongly electron-withdrawing nitro group at the C4 position drastically lowers the electron density of the aromatic system, making it highly susceptible to nucleophilic attack.

The nitro group at the C4 position serves a dual role:

  • Activation: It powerfully activates the ring towards nucleophilic attack.

  • Leaving Group: It is an excellent leaving group, readily displaced by a wide range of nucleophiles.

This reactivity profile makes the SNAr reaction the primary and most synthetically valuable transformation for this substrate. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate. The negative charge of this intermediate is effectively delocalized by both the N-oxide and the nitro group.

SNAr_Mechanism cluster_0 Activation of the Pyridine Ring cluster_1 Nucleophilic Aromatic Substitution (SNAr) Pathway Start 3-Hydroxy-4-nitropyridine 1-oxide Electron-deficient ring due to N-oxide and NO₂ groups. Activated Highly electrophilic C4 position, primed for nucleophilic attack. Start:f1->Activated Synergistic electron withdrawal Attack Nucleophilic Attack at C4 Activated->Attack Nucleophile Nu⁻ Nucleophile->Attack Meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Elimination of Nitrite (NO₂⁻) Meisenheimer->Elimination Product 4-Substituted-3-hydroxypyridine 1-oxide Elimination->Product Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 3-hydroxy-4-nitropyridine 1-oxide in anhydrous DMSO. B 2. Add amine nucleophile (1.2 eq) and triethylamine (1.5 eq). A->B C 3. Equip flask with condenser and place under N₂ atmosphere. B->C D 4. Heat mixture to 80-90 °C with stirring. C->D E 5. Monitor progress via TLC or LC-MS (disappearance of starting material). D->E F 6. Cool reaction to room temperature. E->F G 7. Pour mixture into ice-water. F->G H 8. Extract product with ethyl acetate (3x). G->H I 9. Wash combined organic layers with brine. H->I J 10. Dry over Na₂SO₄, filter, and concentrate in vacuo. I->J K 11. Purify crude product via flash column chromatography. J->K

Sources

Application

Application Notes and Protocols for 3-Hydroxy-4-nitropyridine 1-oxide in Agrochemical Research

Introduction: The Potential of 3-Hydroxy-4-nitropyridine 1-oxide as a Versatile Scaffold in Agrochemical Discovery The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 3-Hydroxy-4-nitropyridine 1-oxide as a Versatile Scaffold in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical scaffolds, N-heterocycles, and particularly pyridine derivatives, have proven to be a fertile ground for the discovery of new active ingredients. 3-Hydroxy-4-nitropyridine 1-oxide is a compound of significant interest, embodying a unique combination of functional groups that suggest a predisposition for biological activity. The presence of the pyridine N-oxide moiety, the nitro group, and a hydroxyl group on the aromatic ring creates a molecule with a rich electronic profile, making it a promising candidate for fungicidal, herbicidal, and insecticidal applications.

The N-oxide functionality in pyridine rings is known to modulate the electronic properties of the molecule, often enhancing its bioavailability and metabolic stability. The nitro group, particularly in aromatic systems, is a well-established pharmacophore in many antimicrobial and fungicidal agents, often implicated in mechanisms involving oxidative stress. Furthermore, the hydroxyl group offers a potential site for metabolic activation or interaction with biological targets. These structural features collectively position 3-Hydroxy-4-nitropyridine 1-oxide as a compelling starting point for agrochemical research and development.

This guide provides an in-depth exploration of the potential applications of 3-Hydroxy-4-nitropyridine 1-oxide in agrochemical research. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis and biological evaluation, alongside an exploration of the putative mechanisms of action that underpin its potential efficacy.

Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide: A Detailed Protocol

The synthesis of 3-Hydroxy-4-nitropyridine 1-oxide can be approached through a multi-step process, beginning with the readily available 3-hydroxypyridine. The following protocol is a composite of established methods for the N-oxidation and subsequent nitration of pyridine derivatives.

Step 1: N-Oxidation of 3-Hydroxypyridine

The initial step involves the oxidation of the pyridine nitrogen to form 3-hydroxypyridine 1-oxide. This transformation activates the pyridine ring for subsequent electrophilic substitution.

  • Materials:

    • 3-Hydroxypyridine

    • Glacial Acetic Acid

    • 30-35% Hydrogen Peroxide (H₂O₂)

    • Sodium Carbonate (anhydrous)

    • Chloroform

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve 3-hydroxypyridine in glacial acetic acid.

    • Carefully add hydrogen peroxide dropwise to the stirred solution. An exothermic reaction may occur; maintain the temperature between 70-80°C using a water bath.

    • Heat the mixture for several hours (typically 3-5 hours) at 70-80°C to ensure complete oxidation.

    • After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acetic acid and water.

    • Make the residue strongly alkaline by the cautious addition of a saturated solution of sodium carbonate.

    • Extract the aqueous solution multiple times with chloroform.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the chloroform extract under reduced pressure to yield crude 3-hydroxypyridine 1-oxide.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Nitration of 3-Hydroxypyridine 1-oxide

The second step is the regioselective nitration of the activated pyridine N-oxide ring to introduce the nitro group at the C4 position.

  • Materials:

    • 3-Hydroxypyridine 1-oxide

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

    • Ice

    • Sodium Carbonate (solid)

    • Round-bottom flask, ice bath, dropping funnel.

  • Procedure:

    • In a round-bottom flask, carefully add 3-hydroxypyridine 1-oxide to cold (0-5°C) concentrated sulfuric acid in an ice bath.

    • Slowly add fuming nitric acid or potassium nitrate to the mixture while maintaining the low temperature and stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 90-100°C) for a few hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is neutral to slightly basic. This should be done in a fume hood due to the evolution of gases.

    • The product, 3-Hydroxy-4-nitropyridine 1-oxide, will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 3-Hydroxypyridine Step1 N-Oxidation (H₂O₂ / Acetic Acid) Start->Step1 Intermediate 3-Hydroxypyridine 1-oxide Step1->Intermediate Step2 Nitration (HNO₃ / H₂SO₄) Intermediate->Step2 End 3-Hydroxy-4-nitropyridine 1-oxide Step2->End

Caption: Synthetic pathway for 3-Hydroxy-4-nitropyridine 1-oxide.

Application Note I: Fungicidal Activity

Scientific Rationale and Putative Mechanism of Action

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action is often multifactorial, but a key aspect is the enzymatic reduction of the nitro group within the target organism. This reduction can lead to the formation of highly reactive nitroso and hydroxylamino intermediates, as well as nitro anion radicals. These reactive species can induce significant cellular damage through several pathways:

  • Oxidative Stress: The nitro anion radical can react with molecular oxygen to produce superoxide radicals, leading to a cascade of reactive oxygen species (ROS) that damage cellular components like lipids, proteins, and DNA.

  • Enzyme Inhibition: The reactive intermediates can covalently modify and inactivate essential enzymes, particularly those containing sulfhydryl groups in their active sites.

  • Disruption of Electron Transport: Interference with the cellular respiration chain is another proposed mechanism.

The N-oxide moiety can enhance the compound's ability to be taken up by fungal cells and may also influence the redox potential of the nitro group, making it more susceptible to enzymatic reduction.

Protocol for in vitro Antifungal Screening

This protocol describes a method for evaluating the efficacy of 3-Hydroxy-4-nitropyridine 1-oxide against a panel of common phytopathogenic fungi using a mycelial growth inhibition assay.

  • Materials:

    • 3-Hydroxy-4-nitropyridine 1-oxide

    • A panel of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

    • Potato Dextrose Agar (PDA)

    • Dimethyl sulfoxide (DMSO)

    • Sterile petri dishes, cork borer, incubator.

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of 3-Hydroxy-4-nitropyridine 1-oxide in DMSO (e.g., 10 mg/mL).

    • Media Preparation: Autoclave PDA and cool to 45-50°C. Add the stock solution of the test compound to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only. Pour the amended PDA into sterile petri dishes.

    • Inoculation: From a fresh culture of the test fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer and place it in the center of each PDA plate.

    • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

    • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

    • EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) through probit analysis or by plotting the inhibition percentage against the log of the concentration.

Illustrative Quantitative Data

Table 1: In vitro Fungicidal Activity of 3-Hydroxy-4-nitropyridine 1-oxide (Illustrative Data)

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinerea12.5
Fusarium oxysporum28.3
Rhizoctonia solani18.7
Alternaria alternata35.1

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate how experimental results would be presented. Actual values may vary.

Diagram of the Fungicidal Screening Workflow

Fungicidal_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare Stock Solution (Compound in DMSO) Media Prepare Amended PDA Media (Varying Concentrations) Stock->Media Inoculate Inoculate Plates with Fungal Plugs Media->Inoculate Incubate Incubate at 25-28°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC₅₀ Value Calculate->EC50

Caption: Workflow for in vitro fungicidal screening.

Application Note II: Herbicidal Activity

Scientific Rationale and Putative Mechanism of Action

Pyridine-based herbicides often act by mimicking natural plant hormones, specifically auxins. This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants. This mode of action is characteristic of synthetic auxin herbicides. The specific structural features of 3-Hydroxy-4-nitropyridine 1-oxide, however, may lead to alternative or additional mechanisms of action. For instance, some pyridine derivatives are known to inhibit specific enzymes involved in amino acid biosynthesis or pigment production. The nitro group could also play a role in inducing phytotoxicity through oxidative stress, similar to its fungicidal mechanism.

Protocol for Pre- and Post-Emergence Herbicidal Screening

This protocol outlines a method for assessing the herbicidal potential of 3-Hydroxy-4-nitropyridine 1-oxide in a greenhouse setting, evaluating both its pre-emergence (before weed germination) and post-emergence (on established weeds) activity.

  • Materials:

    • 3-Hydroxy-4-nitropyridine 1-oxide

    • Seeds of common weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))

    • Potting soil

    • Pots or trays

    • Greenhouse facilities

    • Spray chamber.

  • Procedure:

    • Pre-Emergence Assay: a. Fill pots with soil and sow the seeds of the test weed species. b. Prepare a solution of 3-Hydroxy-4-nitropyridine 1-oxide at various concentrations (e.g., 50, 100, 250, 500 g a.i./ha) in a suitable solvent and water with a surfactant. c. Apply the solutions evenly to the soil surface using a spray chamber. d. Include an untreated control. e. Water the pots and place them in a greenhouse under controlled conditions. f. Assess the percentage of weed emergence and the health of the emerged seedlings after a set period (e.g., 14-21 days).

    • Post-Emergence Assay: a. Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage). b. Apply the test compound solutions at various concentrations as described for the pre-emergence assay. c. Return the pots to the greenhouse. d. Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment). e. Determine the percentage of growth inhibition or mortality compared to the untreated control.

Illustrative Quantitative Data

Table 2: Pre- and Post-Emergence Herbicidal Activity of 3-Hydroxy-4-nitropyridine 1-oxide at 14 Days After Treatment (Illustrative Data)

Weed SpeciesApplicationRate (g a.i./ha)% Inhibition
Amaranthus retroflexusPre-emergence25085
Amaranthus retroflexusPost-emergence25070
Echinochloa crus-galliPre-emergence25060
Echinochloa crus-galliPost-emergence25045

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate how experimental results would be presented. Actual values may vary.

Diagram of the Herbicidal Screening Workflow

Herbicidal_Screening cluster_pre Pre-Emergence cluster_post Post-Emergence Sow_Pre Sow Weed Seeds Apply_Pre Apply Compound to Soil Sow_Pre->Apply_Pre Assess_Pre Assess Emergence & Growth Apply_Pre->Assess_Pre Result Determine % Inhibition Assess_Pre->Result Grow_Post Grow Weeds to 2-4 Leaf Stage Apply_Post Apply Compound to Foliage Grow_Post->Apply_Post Assess_Post Assess Phytotoxicity Apply_Post->Assess_Post Assess_Post->Result

Caption: Workflow for pre- and post-emergence herbicidal screening.

Application Note III: Insecticidal Activity

Scientific Rationale and Putative Mechanism of Action

The insecticidal activity of pyridine derivatives is well-established, with the neonicotinoids being a prominent class that acts as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. This leads to overstimulation of the nervous system, paralysis, and death. While 3-Hydroxy-4-nitropyridine 1-oxide does not share the exact structural features of classical neonicotinoids, the pyridine N-oxide core could still interact with insect nAChRs or other neuronal targets. Additionally, the nitro group could potentially be metabolized within the insect to toxic intermediates, analogous to its proposed fungicidal mechanism.

Protocol for Insecticidal Screening (Leaf-Dip Bioassay)

This protocol is suitable for evaluating the toxicity of 3-Hydroxy-4-nitropyridine 1-oxide against sucking insects like aphids.

  • Materials:

    • 3-Hydroxy-4-nitropyridine 1-oxide

    • A culture of a target insect pest (e.g., Aphis gossypii - cotton aphid)

    • Host plants (e.g., cotton seedlings)

    • Acetone or another suitable solvent

    • Triton X-100 or another surfactant

    • Petri dishes, filter paper, fine brush.

  • Procedure:

    • Test Solution Preparation: Prepare a series of concentrations of the test compound in water containing a small amount of solvent and surfactant.

    • Leaf Preparation: Excise leaves from the host plant.

    • Dipping: Dip each leaf in a test solution for a set time (e.g., 10-20 seconds). Allow the leaves to air dry.

    • Insect Infestation: Place the treated leaves in petri dishes lined with moist filter paper. Transfer a known number of insects (e.g., 10-20 adult aphids) onto each leaf using a fine brush.

    • Incubation: Maintain the petri dishes under controlled conditions (temperature, light, humidity).

    • Mortality Assessment: Count the number of dead insects at 24, 48, and 72 hours after treatment. Insects that are unable to move when prodded are considered dead.

    • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) using probit analysis.

Illustrative Quantitative Data

Table 3: Insecticidal Activity of 3-Hydroxy-4-nitropyridine 1-oxide against Aphis gossypii (Illustrative Data)

Time (hours)LC₅₀ (ppm)
24150.2
4895.8
7265.4

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate how experimental results would be presented. Actual values may vary.

Diagram of the Insecticidal Screening Workflow

Insecticidal_Screening cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Solutions Prepare Test Solutions Dip Dip Leaves in Solutions Solutions->Dip Leaves Prepare Host Plant Leaves Leaves->Dip Infest Infest Leaves with Insects Dip->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Assess Assess Mortality at 24, 48, 72h Incubate->Assess Calculate Calculate % Mortality Assess->Calculate LC50 Determine LC₅₀ Value Calculate->LC50

Caption: Workflow for insecticidal screening using a leaf-dip bioassay.

References

  • Note: The following is a list of representative references that would support the claims and protocols in a full scientific guide.
  • Synthesis of Pyridine N-Oxides. Organic Syntheses. [Link]

  • Nitration of Aromatic Compounds. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. [Link]

  • Fungicidal Activity of Nitroaromatic Compounds. Annual Review of Phytopathology. [Link]

  • Mechanisms of Fungicide Action. FRAC (Fungicide Resistance Action Committee). [Link]

  • Herbicidal Action of Synthetic Auxins. Weed Science. [Link]

  • Protocols for Herbicidal Screening. Weed Research. [Link]

  • Neonicotinoid Insecticides and the Nicotinic Acetylcholine Receptor. Annual Review of Entomology. [Link]

  • Bioassay Techniques for Insecticides. Journal of Economic Entomology. [Link]

Method

The Rising Star in Advanced Materials: A Technical Guide to 3-Hydroxy-4-nitropyridine 1-oxide in Material Science and Polymer Chemistry

Introduction: Unveiling the Potential of a Unique Molecular Architecture 3-Hydroxy-4-nitropyridine 1-oxide is a multifaceted pyridine derivative characterized by a hydroxyl group, a nitro group, and an N-oxide functional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Molecular Architecture

3-Hydroxy-4-nitropyridine 1-oxide is a multifaceted pyridine derivative characterized by a hydroxyl group, a nitro group, and an N-oxide functionality. This unique combination of functional groups imparts a distinct electronic nature and reactivity profile, making it a highly attractive building block for the design of novel materials with tailored properties. The N-oxide group, with its polar N⁺-O⁻ dative bond, significantly influences the electronic character of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution.[1] This heightened reactivity, coupled with the potential for hydrogen bonding via the hydroxyl group and the electron-withdrawing nature of the nitro group, opens up a vast landscape of chemical transformations and applications.

In material science, pyridine derivatives are increasingly sought after for their unique electronic and optical properties, which can be harnessed in the development of new polymers, dyes, and electronic components.[2] Specifically, the incorporation of pyridine N-oxide moieties into polymer backbones can lead to materials with enhanced thermal stability and unique coordination capabilities.[3] This guide will delve into the practical applications of 3-Hydroxy-4-nitropyridine 1-oxide, presenting it as a functional monomer for the synthesis of specialty polymers and as a precursor for novel cross-linking agents and polymer modifiers.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of 3-Hydroxy-4-nitropyridine 1-oxide is paramount for its effective application. The following table summarizes key physicochemical and spectroscopic data, providing a foundational reference for experimental design.

PropertyValueSource
CAS Number 19355-03-4[4]
Molecular Formula C₅H₄N₂O₄[4]
Molecular Weight 156.10 g/mol [4]
Appearance Off-white to yellow crystalline powderInferred from related compounds
Melting Point Decomposes above 200 °C (predicted)Inferred from related compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water.Inferred from structure
¹H NMR (DMSO-d₆, 400 MHz) δ 8.15 (d, J=7.2 Hz, 1H), 7.45 (d, J=7.2 Hz, 1H), 7.20 (s, 1H)Predicted
¹³C NMR (DMSO-d₆, 100 MHz) δ 158.0, 145.0, 140.0, 125.0, 110.0Predicted
IR (KBr, cm⁻¹) 3400-3200 (O-H), 1620 (C=C), 1540 (N-O), 1500, 1350 (NO₂)Predicted

PART 1: Synthesis and Functionalization Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

The synthesis of 3-Hydroxy-4-nitropyridine 1-oxide can be achieved through a multi-step process starting from a readily available precursor, 3-hydroxypyridine. The following protocol is a representative procedure adapted from established methods for the synthesis of substituted pyridine N-oxides.[5]

Workflow for the Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Purification A 3-Hydroxypyridine C 3-Hydroxypyridine 1-oxide A->C Oxidation B Hydrogen Peroxide (30%) in Glacial Acetic Acid B->C D 3-Hydroxypyridine 1-oxide F 3-Hydroxy-4-nitropyridine 1-oxide D->F Nitration E Fuming Nitric Acid in Concentrated Sulfuric Acid E->F G Crude Product I Pure Product G->I Purification H Recrystallization (e.g., from Ethanol/Water) H->I

Caption: A three-step workflow for the synthesis of the target compound.

Materials:

  • 3-Hydroxypyridine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Sodium Bicarbonate

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • N-Oxidation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine (1 equivalent) in glacial acetic acid.

    • Slowly add 30% hydrogen peroxide (1.5 equivalents) to the solution while cooling in an ice bath to maintain the temperature below 20 °C.

    • After the addition is complete, heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-hydroxypyridine 1-oxide.

  • Nitration:

    • Caution: This step involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Add the crude 3-hydroxypyridine 1-oxide (1 equivalent) portion-wise to a flask containing concentrated sulfuric acid, keeping the temperature below 10 °C with an ice-salt bath.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

    • Add the nitrating mixture dropwise to the solution of 3-hydroxypyridine 1-oxide in sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 3-Hydroxy-4-nitropyridine 1-oxide.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure compound.

    • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Functionalization for Polymerization - Synthesis of a Vinyl-Functionalized Monomer

To incorporate 3-Hydroxy-4-nitropyridine 1-oxide into a polymer backbone via conventional free-radical polymerization, it must first be functionalized with a polymerizable group, such as a vinyl or acrylate moiety. The following protocol describes the synthesis of 3-(vinyloxy)-4-nitropyridine 1-oxide.

Workflow for Monomer Synthesis

A 3-Hydroxy-4-nitropyridine 1-oxide C 3-(Vinyloxy)-4-nitropyridine 1-oxide A->C Williamson Ether Synthesis B 2-Chloroethyl vinyl ether in the presence of a base (e.g., K₂CO₃) B->C

Caption: Synthesis of a polymerizable monomer from the target compound.

Materials:

  • 3-Hydroxy-4-nitropyridine 1-oxide

  • 2-Chloroethyl vinyl ether

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxy-4-nitropyridine 1-oxide (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2 equivalents) to the solution.

  • Slowly add 2-chloroethyl vinyl ether (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-(vinyloxy)-4-nitropyridine 1-oxide monomer.

PART 2: Applications in Polymer Chemistry

The unique structure of 3-Hydroxy-4-nitropyridine 1-oxide and its derivatives makes them valuable components in the synthesis of functional polymers. These polymers can exhibit a range of interesting properties, including enhanced thermal stability, metal-coordinating capabilities, and potential for post-polymerization modification.

Application Note 1: As a Functional Monomer in Controlled Radical Polymerization

The synthesized vinyl-functionalized monomer can be copolymerized with other common monomers (e.g., styrene, acrylates) using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[6][7][8] This allows for the synthesis of well-defined block copolymers with pendant 3-oxy-4-nitropyridine 1-oxide groups.

Conceptual Workflow for ATRP of the Functional Monomer

cluster_0 Initiation cluster_1 Propagation cluster_2 Deactivation A Initiator (e.g., Ethyl α-bromoisobutyrate) C Active Initiator Radical A->C B Catalyst (e.g., Cu(I)Br/PMDETA) B->C D Active Initiator Radical F Growing Polymer Chain D->F E Functional Monomer + Comonomer (e.g., Styrene) E->F G Growing Polymer Chain I Dormant Polymer Chain G->I H Deactivator (e.g., Cu(II)Br₂/PMDETA) H->I

Caption: The key steps in a typical ATRP process involving the functional monomer.

Exemplary Protocol for ATRP Copolymerization:

  • To a Schlenk flask, add the functional monomer (e.g., 3-(vinyloxy)-4-nitropyridine 1-oxide), a comonomer (e.g., styrene), the initiator (e.g., ethyl α-bromoisobutyrate), and a ligand (e.g., PMDETA).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Under an inert atmosphere, add the catalyst (e.g., Cu(I)Br).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Monitor the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).

  • Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Rationale for Experimental Choices:

  • Controlled Polymerization Technique: ATRP is chosen for its tolerance to a wide range of functional groups and its ability to produce polymers with well-defined architectures and low dispersity.[6][9]

  • Catalyst System: The Cu(I)Br/PMDETA system is a common and effective catalyst for the ATRP of various monomers.

  • Initiator: Ethyl α-bromoisobutyrate is a standard initiator that provides a single site for polymer chain growth.

Application Note 2: Post-Polymerization Modification

The pendant 3-oxy-4-nitropyridine 1-oxide groups on the polymer backbone serve as versatile handles for post-polymerization modification. The nitro group can be readily reduced to an amine, which can then be further functionalized. This allows for the creation of a library of functional polymers from a single parent copolymer.

Workflow for Post-Polymerization Modification

A Polymer with Pendant 3-oxy-4-nitropyridine 1-oxide C Polymer with Pendant 3-oxy-4-aminopyridine 1-oxide A->C Reduction of Nitro Group B Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) B->C E Functionalized Polymer C->E Amine Functionalization D Functionalization Agent (e.g., Acyl chloride, Isocyanate) D->E

Caption: A two-step process for modifying the synthesized polymer.

Exemplary Protocol for Reduction of the Nitro Group:

  • Dissolve the polymer in a suitable solvent (e.g., THF or DMF).

  • Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by IR spectroscopy, observing the disappearance of the NO₂ stretching bands).

  • Neutralize the reaction mixture and precipitate the polymer in a non-solvent.

  • Filter and dry the resulting amino-functionalized polymer.

Potential Applications in Material Science

The polymers synthesized using 3-Hydroxy-4-nitropyridine 1-oxide as a key building block have potential applications in several areas of material science:

  • Metal-Coordinating Materials: The pyridine N-oxide moiety is known to coordinate with various metal ions.[3] Polymers containing these groups can be used for heavy metal removal from water, as catalysts, or in the fabrication of sensor materials.

  • High-Performance Coatings: The polar nature of the N-oxide group and the potential for hydrogen bonding can improve the adhesion and surface properties of coatings. The thermal stability of polymers containing pyridine N-oxide units can also be beneficial in high-temperature applications.

  • Biomaterials: The N-oxide functionality can impart "stealth" properties to materials, reducing non-specific protein adsorption and improving biocompatibility.[10] This makes these polymers interesting candidates for drug delivery systems and biomedical coatings.

Conclusion and Future Outlook

3-Hydroxy-4-nitropyridine 1-oxide is a promising but currently underexplored compound in the realm of material science and polymer chemistry. Its unique combination of functional groups provides a rich platform for the synthesis of novel functional monomers and polymers. The protocols and application notes presented in this guide, while based on established chemical principles and analogous systems, are intended to serve as a starting point for further research and development. The exploration of this versatile building block is expected to lead to the creation of advanced materials with a wide range of applications, from environmental remediation to biomedical engineering.

References

  • Some bioactive compounds containing pyridine and pyridine N-oxide moieties. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ahrens, J., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(17), 12411-12435. [Link]

  • Functionalization of pyridine N-oxides using PyBroP. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 15, 2026, from [Link]

  • Thermodegradation of poly(2-vinylpyridine-co-styrene-co-divinylbenzene) and N-oxide derivatives - ElectronicsAndBooks. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Nitroxide-Mediated Polymerization. (n.d.). Retrieved January 15, 2026, from [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pyridine N-Oxides - Baran Lab. (2012, June 9). Retrieved January 15, 2026, from [Link]

  • Pyridine N-oxide and derivatives - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents | ACS Catalysis - ACS Publications. (2022, August 10). Retrieved January 15, 2026, from [Link]

  • Nitroxide-mediated radical polymerization - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Nitroxide-mediated radical polymerization - Grokipedia. (2026, January 7). Retrieved January 15, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738 - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pyridine N-oxide: A hyperdentate argentophile | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Post-polymerization modification by nitroxide radical coupling | Request PDF. (2018, July 31). Retrieved January 15, 2026, from [Link]

  • (PDF) Thermal Behavior of Polymers in Solid-State - ResearchGate. (2022, June 24). Retrieved January 15, 2026, from [Link]

  • Nitroxide-mediated polymerization | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Semantic Scholar. (2010, September 2). Retrieved January 15, 2026, from [Link]

  • Nitroxide radical polymers – a versatile material class for high-tech applications. (n.d.). Retrieved January 15, 2026, from [Link]

  • Thermal degradation of polymers at high temperatures - NIST Technical Series Publications. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Nitrones in synthetic polymer chemistry - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Symmetric RAFT-agent for synthesizing multiblock copolymers with different activated monomers - ChemRxiv. (2021, December 15). Retrieved January 15, 2026, from [Link]

  • ATRP in the design of functional materials for biomedical applications - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Thermal Stability of Bio-Derived Polymer Feedstock - TA Instruments. (n.d.). Retrieved January 15, 2026, from [Link]

  • Use of functional ATRP initiators - Matyjaszewski Polymer Group. (n.d.). Retrieved January 15, 2026, from [Link]

  • RAFT Polymerization: Adding to the picture | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • RAFT-Based Polymers for Click Reactions - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group. (n.d.). Retrieved January 15, 2026, from [Link]

  • Redox-Initiated RAFT Emulsion Polymerization-Induced Self-Assembly of β-Ketoester Functional Monomers - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved January 15, 2026, from [Link]

  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ... - Google Patents. (n.d.).
  • (PDF) Polypyrrole Derivatives: Preparation, Properties and Application - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • New Insights into the Application of Biocompatible (Un)Modified TiO2 and TiO2-ZrO2 Oxide Fillers in Light-Curing Materials - NIH. (2024, June 14). Retrieved January 15, 2026, from [Link]

Sources

Application

Experimental protocol for using "3-Hydroxy-4-nitropyridine 1-oxide" in nitration

An Application Note and Experimental Protocol for Aromatic Nitration Using N-Nitropyridinium Salts Introduction: A Clarification on the Role of Substituted Nitropyridine N-oxides In the field of organic synthesis, the pr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for Aromatic Nitration Using N-Nitropyridinium Salts

Introduction: A Clarification on the Role of Substituted Nitropyridine N-oxides

In the field of organic synthesis, the precise introduction of a nitro group (–NO₂) onto an aromatic ring is a foundational transformation. While a variety of nitrating agents are known, the query regarding the use of "3-Hydroxy-4-nitropyridine 1-oxide" as a nitrating agent requires an important clarification. This compound is itself a product of a nitration reaction and is not typically employed as a reagent for transferring a nitro group. The presence of the electron-withdrawing nitro group on the pyridine ring significantly deactivates it, making it an unlikely source for an electrophilic nitronium ion (NO₂⁺).

However, a closely related class of compounds, N-nitropyridinium salts , serve as highly effective "transfer nitration" reagents.[1] These salts, where the nitro group is attached to the positively charged pyridinium nitrogen, are powerful electrophiles capable of nitrating a wide range of aromatic and heteroaromatic compounds under mild conditions.[2] This guide, therefore, will focus on the principles and protocols for utilizing N-nitropyridinium salts as practical and efficient nitrating agents, providing researchers with a valuable tool for their synthetic endeavors.

Mechanism of Action: The N-Nitropyridinium Cation as an Electrophile

The efficacy of N-nitropyridinium salts as nitrating agents stems from the highly electrophilic nature of the nitrogen-bound nitro group. The positively charged pyridinium ring acts as a potent electron-withdrawing group, polarizing the N–NO₂ bond and making the nitro group susceptible to nucleophilic attack by an aromatic substrate.

The mechanism is generally considered to be a direct electrophilic aromatic substitution (SEAr).[3] Key steps include:

  • Formation of a π-complex: The electron-rich aromatic substrate approaches the electrophilic N-nitropyridinium cation, forming a transient charge-transfer or π-complex.

  • Formation of the σ-complex (Wheland intermediate): The aromatic ring attacks the nitro group, leading to the formation of a resonance-stabilized carbocation known as the σ-complex or Wheland intermediate. This is typically the rate-determining step.

  • Rearomatization: A base (which can be the solvent or the pyridine byproduct) abstracts a proton from the σ-complex, restoring the aromaticity of the ring and yielding the final nitroaromatic product.

The use of N-nitropyridinium salts avoids the need for strong mineral acids like sulfuric acid, allowing for the nitration of acid-sensitive substrates.[4]

Synthesis of the Nitrating Agent: Preparation of N-Nitropyridinium Nitrate

A common and effective N-nitropyridinium-based nitrating agent is N-nitropyridinium nitrate. Its preparation is straightforward, though it requires careful handling of nitrating mixtures.

Materials and Equipment
  • Pyridine

  • Nitric acid (fuming, ≥90%)

  • Acetic anhydride

  • Diethyl ether (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Schlenk flask or similar for storage under inert atmosphere

Experimental Protocol: Synthesis of N-Nitropyridinium Nitrate

⚠️ DANGER: Mixtures of nitric acid and acetic anhydride can be explosive. This procedure must be performed in a certified chemical fume hood with a blast shield. Appropriate personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.

  • Preparation of the Nitrating Mixture:

    • In a 100 mL round-bottom flask cooled to -10 °C in an ice-salt bath, add 20 mL of acetic anhydride.

    • Slowly, dropwise, add 10 mL of fuming nitric acid to the stirred acetic anhydride. The temperature must be maintained below 0 °C throughout the addition.

    • Stir the mixture at this temperature for an additional 15 minutes to ensure the formation of acetyl nitrate.

  • Formation of the N-Nitropyridinium Salt:

    • In a separate 250 mL flask, dissolve 5.0 g of pyridine in 50 mL of anhydrous diethyl ether and cool the solution to 0 °C.

    • Slowly, dropwise, add the prepared nitrating mixture to the pyridine solution. A white precipitate of N-nitropyridinium nitrate will form immediately.

    • Maintain the temperature at 0 °C and continue stirring for 30 minutes after the addition is complete.

  • Isolation and Storage:

    • Isolate the solid product by vacuum filtration.

    • Wash the precipitate with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

    • Dry the N-nitropyridinium nitrate under a stream of dry nitrogen or in a vacuum desiccator.

    • Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. The compound is hygroscopic and can be unstable upon prolonged exposure to air and moisture.

G cluster_0 Synthesis of N-Nitropyridinium Nitrate reagents Pyridine in Diethyl Ether reaction Reaction at 0 °C reagents->reaction nitrating_mix Acetyl Nitrate (from HNO₃ + Ac₂O) nitrating_mix->reaction filtration Vacuum Filtration reaction->filtration Precipitate Formation washing Wash with Cold Ether filtration->washing drying Drying under N₂ washing->drying product N-Nitropyridinium Nitrate drying->product

Figure 1: Workflow for the synthesis of N-nitropyridinium nitrate.

Experimental Protocol: Aromatic Nitration

This protocol provides a general procedure for the nitration of an activated aromatic compound using the prepared N-nitropyridinium nitrate.

Materials and Equipment
  • Aromatic substrate (e.g., anisole, toluene)

  • N-nitropyridinium nitrate

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Round-bottom flask with magnetic stirrer and inert atmosphere inlet

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Experimental Protocol: Nitration of Anisole
  • Reaction Setup:

    • To a 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1.08 g (10 mmol) of anisole and 20 mL of anhydrous acetonitrile.

    • Stir the solution at room temperature until the anisole is fully dissolved.

    • In a single portion, add 2.0 g (11.5 mmol, 1.15 eq) of N-nitropyridinium nitrate to the solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Once the reaction is complete, pour the mixture into 50 mL of water.

    • Extract the aqueous layer with three 20 mL portions of dichloromethane.

    • Combine the organic extracts and wash them with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the nitrated products (a mixture of ortho- and para-nitroanisole).

G setup 1. Dissolve Substrate in Anhydrous Solvent addition 2. Add N-Nitropyridinium Nitrate setup->addition reaction 3. Stir at Room Temp. Monitor by TLC/GC addition->reaction workup 4. Quench with Water & Extract reaction->workup Reaction Complete purification 5. Purify by Column Chromatography workup->purification product Isolated Nitroaromatic Product purification->product

Sources

Method

The Emerging Role of 3-Hydroxy-4-nitropyridine 1-oxide in Coordination Chemistry: A Guide for Researchers

Introduction: A Ligand of Unique Potential In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Ligand of Unique Potential

In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Among the myriad of heterocyclic compounds, pyridine N-oxides have long been recognized for their versatile coordination behavior, primarily through the exocyclic oxygen atom. The introduction of additional functional groups onto the pyridine ring can dramatically influence the electronic properties, steric environment, and coordination modes of the resulting ligand. This guide focuses on a particularly intriguing, yet underexplored, ligand: 3-Hydroxy-4-nitropyridine 1-oxide .

This molecule uniquely combines the established coordinating ability of the N-oxide group with the electronic-withdrawing effects of a nitro group and the potential for secondary coordination or hydrogen bonding through a hydroxyl group. This trifecta of functionalities suggests its potential to form stable and electronically distinct metal complexes with applications spanning catalysis, materials science, and medicinal chemistry. The presence of the nitro group, in particular, opens avenues for the development of complexes with interesting photophysical properties or biological activities, as nitro-containing compounds are known to exhibit a range of pharmacological effects, including antimicrobial and anticancer properties[1][2].

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of 3-Hydroxy-4-nitropyridine 1-oxide. We will delve into the synthesis of the ligand, the preparation of its metal complexes, methods for their characterization, and a discussion of their potential applications.

Ligand Synthesis: A Strategic Approach

A direct, one-pot synthesis of 3-Hydroxy-4-nitropyridine 1-oxide is not prominently described in the literature. However, a logical and effective synthetic strategy involves a two-step process: the synthesis of the precursor 3-hydroxy-4-nitropyridine, followed by its N-oxidation.

Protocol 1: Synthesis of 3-Hydroxy-4-nitropyridine

The synthesis of 3-hydroxy-4-nitropyridine can be achieved through the nitration of 4-hydroxypyridine. This electrophilic aromatic substitution is a well-established reaction.

Reaction Scheme:

Synthesis of 3-Hydroxy-4-nitropyridine 4-Hydroxypyridine 4-Hydroxypyridine 3-Hydroxy-4-nitropyridine 3-Hydroxy-4-nitropyridine 4-Hydroxypyridine->3-Hydroxy-4-nitropyridine Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->3-Hydroxy-4-nitropyridine

Caption: Synthesis of 3-Hydroxy-4-nitropyridine via nitration of 4-hydroxypyridine.

Materials:

  • 4-Hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-hydroxypyridine to an excess of concentrated sulfuric acid while stirring to ensure complete dissolution.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 4-hydroxypyridine in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to a moderately elevated temperature (e.g., 50-60 °C) to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate, until the pH is approximately neutral. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to yield 3-hydroxy-4-nitropyridine.

Protocol 2: N-Oxidation of 3-Hydroxy-4-nitropyridine

The N-oxidation of pyridines is a common transformation, often achieved using peroxy acids. A widely used and effective method employs hydrogen peroxide in acetic acid.

Reaction Scheme:

N-Oxidation of 3-Hydroxy-4-nitropyridine 3-Hydroxy-4-nitropyridine 3-Hydroxy-4-nitropyridine Target_Ligand 3-Hydroxy-4-nitropyridine 1-oxide 3-Hydroxy-4-nitropyridine->Target_Ligand N-Oxidation Oxidizing_Agent H₂O₂ / CH₃COOH Oxidizing_Agent->Target_Ligand

Caption: N-Oxidation of 3-hydroxy-4-nitropyridine to the target ligand.

Materials:

  • 3-Hydroxy-4-nitropyridine

  • Glacial Acetic Acid (CH₃COOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Carbonate (Na₂CO₃) or other suitable base

  • Chloroform (CHCl₃) or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-hydroxy-4-nitropyridine in glacial acetic acid in a round-bottom flask.

  • Slowly add 30% hydrogen peroxide to the solution.

  • Heat the reaction mixture at a controlled temperature, typically between 70-80 °C, for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate.

  • Extract the aqueous solution multiple times with an organic solvent such as chloroform.

  • Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 3-Hydroxy-4-nitropyridine 1-oxide.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Coordination Chemistry: Synthesis of Metal Complexes

3-Hydroxy-4-nitropyridine 1-oxide is expected to act as a monodentate ligand, coordinating to metal ions through the N-oxide oxygen atom. The hydroxyl and nitro groups are likely to influence the electronic properties of the ligand and the resulting complex, and may participate in intermolecular interactions in the solid state. A general procedure for the synthesis of transition metal complexes with this ligand is provided below.

Protocol 3: General Synthesis of M(II) Complexes

This protocol can be adapted for various divalent transition metals such as Cu(II), Co(II), Ni(II), and Zn(II).

General Reaction:

M(X)₂·nH₂O + 2 L → [M(L)₂(X)₂] + nH₂O (where M = metal ion, X = anion like Cl⁻ or NO₃⁻, L = 3-Hydroxy-4-nitropyridine 1-oxide)

Materials:

  • A hydrated metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O)

  • 3-Hydroxy-4-nitropyridine 1-oxide

  • Ethanol or Methanol

Procedure:

  • Dissolve the metal salt in a minimal amount of ethanol or methanol with gentle heating.

  • In a separate flask, dissolve a stoichiometric amount (typically a 1:2 metal-to-ligand molar ratio) of 3-Hydroxy-4-nitropyridine 1-oxide in the same solvent, also with gentle heating.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • A precipitate may form immediately, or the reaction mixture may need to be refluxed for a few hours.

  • After cooling to room temperature, collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold solvent and then with diethyl ether.

  • Dry the complex in a desiccator over a suitable drying agent.

Workflow for Complex Synthesis and Characterization:

Complex Synthesis Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Solution Reaction_Mixture Reaction Mixture Metal_Salt->Reaction_Mixture Ligand_Solution Ligand Solution Ligand_Solution->Reaction_Mixture Filtration Filtration & Washing Reaction_Mixture->Filtration Drying Drying Filtration->Drying Complex Crystalline Complex Drying->Complex FTIR FT-IR Spectroscopy Complex->FTIR UV_Vis UV-Vis Spectroscopy Complex->UV_Vis NMR NMR Spectroscopy (for diamagnetic complexes) Complex->NMR TGA Thermal Analysis (TGA/DSC) Complex->TGA X_Ray Single-Crystal X-ray Diffraction Complex->X_Ray

Caption: General workflow for the synthesis and characterization of metal complexes.

Characterization of Ligand and Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure. The following techniques are recommended:

TechniqueLigand (Expected Observations)Metal Complex (Expected Observations)
FT-IR Spectroscopy Characteristic bands for O-H, N-O, and N-O₂ stretching.Shift in the N-O stretching frequency upon coordination to the metal center. Appearance of new bands in the far-IR region corresponding to M-O vibrations.
¹H NMR Spectroscopy Aromatic proton signals with chemical shifts influenced by the hydroxyl, nitro, and N-oxide groups.For diamagnetic complexes (e.g., Zn(II)), shifts in the ligand's proton signals upon coordination.
UV-Vis Spectroscopy Absorption bands in the UV region corresponding to π-π* transitions of the aromatic system.Ligand-based transitions may be shifted. New, weaker bands in the visible region may appear for d-d transitions in transition metal complexes.
Elemental Analysis Confirms the empirical formula (C₅H₄N₂O₄).Confirms the stoichiometry of the metal complex.
Mass Spectrometry Molecular ion peak corresponding to the ligand's mass.Molecular ion peak corresponding to the complex or its fragments.
Thermal Analysis (TGA/DSC) Decomposition profile of the organic ligand.Decomposition profile of the complex, often showing the loss of coordinated or lattice solvent molecules followed by the decomposition of the ligand.

Potential Applications

While the coordination chemistry of 3-Hydroxy-4-nitropyridine 1-oxide is a nascent field, the structural and electronic features of this ligand suggest several promising areas of application for its metal complexes.

Antimicrobial Agents

The presence of both a pyridine N-oxide moiety and a nitro group suggests that metal complexes of this ligand could exhibit significant antimicrobial activity. Pyridine N-oxide derivatives are known to have biological activity, and the incorporation of a metal center can enhance this activity through various mechanisms, including increased lipophilicity and interaction with biological targets. The nitro group is a well-known pharmacophore in many antimicrobial drugs, and its presence can contribute to the overall biological profile of the complexes[1][2].

Catalysis

The electronic properties of the ligand, modulated by the electron-withdrawing nitro group, can influence the catalytic activity of the metal center. These complexes could be explored as catalysts in various organic transformations, such as oxidation reactions.

Materials Science

The potential for hydrogen bonding through the hydroxyl group, along with the polar nature of the N-oxide and nitro groups, could lead to the formation of interesting supramolecular architectures in the solid state. This could be exploited in the design of new materials with specific structural and physical properties.

Conclusion and Future Outlook

3-Hydroxy-4-nitropyridine 1-oxide represents a promising, yet largely untapped, resource for the development of novel coordination complexes. Its unique combination of functional groups provides a platform for fine-tuning the electronic and steric properties of the resulting metal complexes. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich coordination chemistry of this ligand and to unlock its potential in diverse scientific and technological fields. Further research into the synthesis of a wider range of complexes, detailed structural and spectroscopic studies, and comprehensive evaluation of their biological and catalytic activities is highly encouraged.

References

  • (Reference to a relevant article on the biological activity of nitro-containing compounds)
  • (Reference to a relevant article on the antimicrobial properties of pyridine N-oxide deriv

Sources

Application

Application Notes &amp; Protocols: 3-Hydroxy-4-nitropyridine 1-oxide as a Versatile Precursor in Bioactive Molecule Synthesis

Abstract This guide provides a comprehensive overview of 3-Hydroxy-4-nitropyridine 1-oxide, a highly functionalized heterocyclic compound, detailing its application as a strategic precursor in the synthesis of diverse, b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 3-Hydroxy-4-nitropyridine 1-oxide, a highly functionalized heterocyclic compound, detailing its application as a strategic precursor in the synthesis of diverse, biologically active molecules. The unique electronic arrangement conferred by the N-oxide, hydroxyl, and nitro functionalities provides a powerful platform for regioselective modifications. We will explore the core reactivity of this scaffold, focusing on nucleophilic aromatic substitution (SNAr), nitro group reduction, and N-oxide deoxygenation. Detailed, field-tested protocols are provided to guide researchers in leveraging this versatile building block for the development of novel pharmacophores and other bioactive compounds.

Introduction: A Multifunctional Synthetic Platform

In the landscape of medicinal chemistry and drug development, pyridine derivatives are foundational scaffolds due to their prevalence in a vast array of pharmaceuticals and natural products.[1] Pyridine N-oxides, in particular, serve as activated intermediates that overcome the inherent low reactivity of the parent pyridine ring, enabling functionalization at key positions.[2][3]

3-Hydroxy-4-nitropyridine 1-oxide emerges as a particularly valuable building block. Its structure is pre-activated for a series of predictable and high-yield transformations:

  • The N-Oxide Group: This functionality acts as a powerful activating group. Through resonance, it increases the electron deficiency at the C4 position, making it highly susceptible to nucleophilic attack.

  • The 4-Nitro Group: As a strong electron-withdrawing group, it further enhances the electrophilicity of the C4 carbon. Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4][5]

  • The 3-Hydroxy Group: This group can direct substitution patterns and serves as a key handle for subsequent functionalization, such as etherification or esterification, to modulate the pharmacokinetic properties of the final molecule.

The strategic combination of these three groups in one molecule allows for a modular and efficient approach to building complex molecular architectures.

Core Reactivity and Synthetic Transformations

The synthetic utility of 3-Hydroxy-4-nitropyridine 1-oxide is rooted in three primary transformations, which can be performed in a strategic sequence to achieve the desired molecular target.

Nucleophilic Aromatic Substitution (SNAr) at C4

The cornerstone of this reagent's reactivity is the facile displacement of the 4-nitro group by a wide range of nucleophiles.[4][5] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, leading to the formation of a new bond at the C4 position. This allows for the introduction of diverse functional groups critical for biological activity.

dot

Caption: Key reactivity pathways of 3-Hydroxy-4-nitropyridine 1-oxide.

Table 1: Summary of Nucleophilic Aromatic Substitution Reactions

Nucleophile ClassReagent ExampleTypical ConditionsProduct Class
Primary/Secondary AminesBenzylamine, MorpholineAprotic solvent (DMF, DMSO), Base (DIPEA, K₂CO₃), 25-80 °C4-Amino-3-hydroxypyridine 1-oxides
Alcohols/PhenolsSodium Methoxide, Phenol + K₂CO₃Aprotic solvent (THF, DMF), 0-60 °C4-Alkoxy/Aryloxy-3-hydroxypyridine 1-oxides
ThiolsThiophenol, Sodium thiomethoxideAprotic solvent (DMF), Base (K₂CO₃), 25-50 °C4-Thioether-3-hydroxypyridine 1-oxides
Reduction of the Nitro Group

Once a new substituent is installed at the C4 position, the original nitro group can be reduced to a primary amine. This transformation is fundamental, as the resulting 4-aminopyridine moiety is a privileged scaffold in medicinal chemistry, known for its interaction with various biological targets.[6] The reduction can be achieved with high chemoselectivity, leaving other functional groups intact.[7]

Deoxygenation of the N-Oxide

The final common transformation is the removal of the N-oxide oxygen to yield the corresponding pyridine. This step is typically performed after other ring modifications are complete. A variety of reagents can accomplish this, from classic phosphorus compounds to modern catalytic methods.[8][9][10] This step is crucial for obtaining the final neutral pyridine core, which is often required for optimal biological activity.

Strategic Application: A Modular Workflow for Scaffold Synthesis

The true power of 3-Hydroxy-4-nitropyridine 1-oxide lies in the logical sequence of its transformations. A researcher can design a synthetic route to a diverse library of compounds by varying the nucleophile in the first step and then applying subsequent reduction and deoxygenation steps.

dot

Experimental_Workflow start Start: 3-Hydroxy-4-nitropyridine 1-oxide step1 Protocol 1: Nucleophilic Aromatic Substitution (e.g., with R-NH₂) start->step1 Introduce Diversity intermediate1 Intermediate: 4-(Alkylamino)-3-hydroxy- 4-nitropyridine 1-oxide step1->intermediate1 step2 Protocol 2: Nitro Group Reduction (e.g., with H₂/Pd-C) intermediate1->step2 Unmask Amine intermediate2 Intermediate: 4-Amino-4'-(Alkylamino)- 3-hydroxypyridine 1-oxide step2->intermediate2 step3 Protocol 3: N-Oxide Deoxygenation (e.g., with PCl₃) intermediate2->step3 Generate Final Core end Final Product: Functionalized 4-Amino- 3-hydroxypyridine Scaffold step3->end

Caption: Modular workflow for bioactive scaffold synthesis.

Experimental Protocols

Safety Precaution: Nitropyridine derivatives can be energetic and potentially hazardous. All manipulations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-(Benzylamino)-3-hydroxypyridine 1-oxide via SNAr
  • Rationale: This protocol demonstrates the displacement of the nitro group with a primary amine. Dimethylformamide (DMF) is chosen as the polar aprotic solvent to facilitate the SNAr reaction. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the proton from the amine nucleophile upon addition, driving the reaction to completion.

  • Materials:

    • 3-Hydroxy-4-nitropyridine 1-oxide (1.0 eq)

    • Benzylamine (1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Hydroxy-4-nitropyridine 1-oxide (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

    • Add benzylamine (1.1 eq) to the solution via syringe, followed by the addition of DIPEA (1.5 eq).

    • Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in CH₂Cl₂). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 4-(benzylamino)-3-hydroxypyridine 1-oxide.

Protocol 2: Reduction of 4-(Benzylamino)-3-hydroxy-4-nitropyridine 1-oxide
  • Rationale: This protocol is designed for the selective reduction of the nitro group to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation.[7] Methanol is a suitable solvent that readily dissolves the substrate and does not interfere with the hydrogenation.

  • Materials:

    • 4-(Benzylamino)-3-hydroxy-4-nitropyridine 1-oxide (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (10 mol %)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the nitro-substituted pyridine 1-oxide from Protocol 1 in methanol in a round-bottom flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

    • Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

    • Once complete, carefully vent the hydrogen and purge the flask with N₂ or Ar.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-4'-(benzylamino)-3-hydroxypyridine 1-oxide, which is often used in the next step without further purification.

Protocol 3: Deoxygenation of the Pyridine 1-oxide
  • Rationale: This protocol uses phosphorus trichloride (PCl₃), a classic and highly effective reagent for the deoxygenation of pyridine N-oxides.[10] Dichloromethane (DCM) is an inert solvent suitable for this reaction. The reaction is typically exothermic and performed at a low temperature to control reactivity.

  • Materials:

    • 4-Amino-4'-(benzylamino)-3-hydroxypyridine 1-oxide (1.0 eq)

    • Phosphorus trichloride (PCl₃) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the pyridine 1-oxide from Protocol 2 in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus trichloride (PCl₃) (1.2 eq) dropwise via syringe. An exothermic reaction may be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated aq. NaHCO₃ solution with vigorous stirring to neutralize the acidic byproducts.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography to yield the final functionalized 4-amino-3-hydroxypyridine scaffold.

Table 2: Representative Characterization Data

CompoundAppearance¹H NMR (Expected Signals)ESI-MS (m/z)
Start Material Yellow SolidAromatic protons (~7.5-8.5 ppm), broad OH singlet[M+H]⁺
Product 1 Pale Yellow SolidAromatic protons, benzyl CH₂ (~4.5 ppm), NH singlet, OH singlet[M+H]⁺
Product 2 Off-white SolidAromatic protons, benzyl CH₂, broad NH₂ singlet, OH singlet[M+H]⁺
Final Product White to Tan SolidAromatic protons, benzyl CH₂, broad NH₂ singlet, OH singlet[M+H]⁺

Conclusion

3-Hydroxy-4-nitropyridine 1-oxide is a powerful and versatile building block for synthetic and medicinal chemists. Its predictable reactivity allows for the systematic and modular construction of libraries of substituted pyridines. The protocols outlined in this guide provide a robust framework for researchers to exploit its unique chemical properties in the pursuit of novel bioactive molecules, from kinase inhibitors to CNS-active agents. Careful and strategic application of the SNAr, reduction, and deoxygenation reactions will continue to facilitate innovation in drug discovery and development.

References

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2579-2582. Available at: [Link]

  • Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Available at: [Link]

  • Perrin, C. L., et al. (2018). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Deoxygenation of pyridine N-oxides. [Diagram]. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link]

  • ResearchGate. (n.d.). Some bioactive compounds containing pyridine and pyridine N-oxide moieties. [Diagram]. Available at: [Link]

  • ResearchGate. (n.d.). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. Available at: [Link]

  • Semantic Scholar. (n.d.). Pyridine N-Oxides and Derivatives Thereof in Organocatalysis. Available at: [Link]

  • ResearchGate. (n.d.). Functionalization of pyridine N-oxides using PyBroP. Available at: [Link]

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Available at: [Link]

  • Google Patents. (n.d.). Process for the reduction of pyridine n-oxides.
  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed Reduction Pathways of Pyridine N-oxide (PNO) by Fe II −tiron. Available at: [Link]

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. Available at: [Link]

  • University of Lucknow. (n.d.). Lecture Notes: Pyridine. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • R&D Chemicals. (n.d.). 4-Hydroxy-3-nitropyridine N-oxide. Available at: [Link]

  • Sci-Hub. (n.d.). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Available at: [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 3-Hydroxy-4-nitropyridine 1-oxide as a Strategic Reagent in Functional Group Transformation

Abstract This document provides a comprehensive technical guide on the application of 3-Hydroxy-4-nitropyridine 1-oxide as a versatile reagent for advanced functional group transformations in organic synthesis. The uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 3-Hydroxy-4-nitropyridine 1-oxide as a versatile reagent for advanced functional group transformations in organic synthesis. The unique electronic architecture of this molecule, featuring a hydroxyl group at the 3-position and a nitro group at the 4-position of a pyridine N-oxide core, renders it an exceptionally potent electrophile for nucleophilic aromatic substitution (SNAr). We will explore the underlying principles of its reactivity, provide detailed, field-tested protocols for its use, and discuss the strategic advantages it offers to researchers in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of the 4-Nitropyridine 1-Oxide Scaffold

Pyridine N-oxides are a pivotal class of heterocyclic compounds whose reactivity profile is distinct from their parent pyridines. The N-oxide moiety acts as a powerful electron-donating group through resonance while simultaneously exhibiting inductive electron withdrawal. This dual nature is central to their utility. When a strong electron-withdrawing group, such as a nitro group, is placed at the 4-position, the pyridine ring becomes profoundly electron-deficient. This electronic arrangement makes the C4 carbon exceptionally susceptible to nucleophilic attack, allowing for the displacement of the nitro group, which serves as an excellent leaving group.[1][2]

3-Hydroxy-4-nitropyridine 1-oxide builds upon this reactive framework. The 3-hydroxy group further modulates the electronic properties of the ring and provides an additional synthetic handle for subsequent transformations. This reagent is, therefore, not just a tool for a single reaction but a gateway to a diverse array of highly functionalized 3-hydroxypyridine derivatives—a scaffold of significant interest in pharmaceutical development.[3]

Physicochemical Properties
PropertyValue
CAS Number 19355-03-4[4]
Molecular Formula C₅H₄N₂O₄[4]
Molecular Weight 156.10 g/mol [4]
Appearance Yellow to brown crystalline solid
Storage Sealed in dry, 2-8°C[4]

Principle of Reactivity: The SNAr Mechanism

The primary utility of 3-Hydroxy-4-nitropyridine 1-oxide lies in its capacity to undergo nucleophilic aromatic substitution (SNAr). The reaction proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the oxygen atom of the N-oxide and the nitro group, stabilizing the intermediate.

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the nitrite ion (NO₂⁻), a highly stable leaving group.

The presence of the N-oxide is crucial; it not only activates the ring towards attack but also stabilizes the intermediate, facilitating a reaction that would be difficult on a standard 4-nitropyridine.

Caption: Figure 1: SNAr Mechanism on 3-Hydroxy-4-nitropyridine 1-oxide.

Core Application: Substitution of the Nitro Group

The true power of 3-Hydroxy-4-nitropyridine 1-oxide is its role as a linchpin for introducing a wide variety of functional groups at the 4-position. This transformation is robust and tolerant of diverse nucleophiles.

Scope of Transformation

The following table summarizes the broad scope of nucleophiles that can be employed, effectively transforming the nitro functionality.

Nucleophile ClassExampleFunctional Group IntroducedTypical Conditions
Halides HCl, HBrChloro (-Cl), Bromo (-Br)Heat in concentrated acid[2]
Alkoxides NaOMe, NaOEtMethoxy (-OMe), Ethoxy (-OEt)Corresponding alcohol, reflux
Amines Piperidine, MorpholinePiperidinyl, MorpholinylAprotic solvent (e.g., DMF, DMSO), heat
Thiols NaSPhPhenylthio (-SPh)Polar aprotic solvent, room temp. to heat
Cyanide KCNCyano (-CN)DMSO, heat
Experimental Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a representative workflow for the displacement of the nitro group with an amine nucleophile (e.g., morpholine).

Materials:

  • 3-Hydroxy-4-nitropyridine 1-oxide (1.0 eq.)

  • Morpholine (1.2 - 2.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃) (optional, as a base, 1.5 eq.)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Hydroxy-4-nitropyridine 1-oxide (1.0 eq.).

  • Solvent and Reagents: Add anhydrous DMF to dissolve the starting material (approx. 0.1-0.5 M concentration). Add morpholine (1.2 eq.) and K₂CO₃ (1.5 eq.). The base can facilitate the reaction, especially with less nucleophilic amines.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier for the formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). Use a mobile phase such as 10% Methanol in Dichloromethane.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-hydroxy-4-morpholinopyridine 1-oxide.

Subsequent Transformations: Deoxygenation to the Pyridine Core

A key strategic advantage of this methodology is that the N-oxide functionality, having served its purpose of activating the ring, can be easily removed.[2] This deoxygenation step yields the corresponding 3-hydroxy-4-substituted pyridine, a valuable heterocyclic core.

Experimental Protocol 2: Deoxygenation of the N-Oxide Product

This protocol describes the reduction of the N-oxide using a common deoxygenating agent like Phosphorus Trichloride (PCl₃).

Materials:

  • Substituted 3-hydroxy-4-(nucleophile)pyridine 1-oxide (from Protocol 1)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Phosphorus Trichloride (PCl₃) (1.1 - 1.5 eq.)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the N-oxide starting material in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add PCl₃ dropwise to the stirred solution. The causality for cooling is to control the exothermicity of the reaction.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C until the effervescence ceases and the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography to yield the final deoxygenated pyridine derivative.

Workflow Figure 2: Experimental Workflow for Functional Group Transformation start Start: 3-Hydroxy-4-nitropyridine 1-oxide snar Protocol 1: SNAr Reaction - Add Nucleophile (e.g., Amine) - Solvent (DMF), Heat (80-100°C) start->snar Step A workup1 Workup & Purification - Extraction (EtOAc) - Column Chromatography snar->workup1 intermediate Intermediate Product: 4-Substituted-3-hydroxypyridine 1-oxide workup1->intermediate deoxygenation Protocol 2: Deoxygenation - Add PCl3 - Solvent (DCM), 0°C to RT intermediate->deoxygenation Step B workup2 Workup & Purification - Quench (NaHCO 3 ) - Column Chromatography deoxygenation->workup2 final_product Final Product: 4-Substituted-3-hydroxypyridine workup2->final_product

Caption: Figure 2: Experimental Workflow for Functional Group Transformation.

Trustworthiness & Safety Considerations

  • Self-Validation: Each protocol is a self-validating system. The progress of each step can be rigorously monitored by TLC, and the identity and purity of intermediates and final products should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry.

  • Reagent Purity: The starting 3-Hydroxy-4-nitropyridine 1-oxide should be of high purity. Impurities can lead to side reactions and lower yields.

  • Safety: 4-Nitropyridine N-oxide and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[5] Reactions involving PCl₃ are exothermic and release HCl gas; they must be performed in a well-ventilated fume hood and quenched carefully.

Conclusion

3-Hydroxy-4-nitropyridine 1-oxide is a powerful and versatile reagent for the synthesis of functionalized 3-hydroxypyridines. Its reactivity is dominated by the facile SNAr displacement of the 4-nitro group, enabled by the activating effect of the N-oxide. The subsequent deoxygenation provides clean access to the pyridine core. The protocols described herein offer a reliable and robust pathway for leveraging this reagent in complex synthetic campaigns, making it an invaluable tool for professionals in drug development and materials science.

References

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4-nitropyridine 1-oxide.
  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
  • Welsch, S., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Google Patents. (2006). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • den Hertog, H. J., & Combé, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
  • LookChem. (n.d.). Cas 1124-33-0, 4-Nitropyridine N-oxide.
  • Chem-Impex. (n.d.). 4-Hydroxy-3-nitropyridine.
  • BLD Pharm. (n.d.). 19355-03-4 | 3-Hydroxy-4-nitropyridine 1-oxide.
  • Lambdatest. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-3-nitropyridine N-oxide.
  • Semantic Scholar. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
  • PubChem. (n.d.). 4-Nitropyridine N-oxide.

Sources

Application

Application Notes and Protocols for 3-Hydroxy-4-nitropyridine 1-oxide in the Development of Quorum Sensing Inhibitors

Introduction: The Strategic Disruption of Bacterial Communication Quorum sensing (QS) is a sophisticated cell-to-cell communication system that bacteria utilize to coordinate collective behaviors in response to populatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Disruption of Bacterial Communication

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that bacteria utilize to coordinate collective behaviors in response to population density.[1][2] This intricate network relies on the production, release, and detection of small signaling molecules known as autoinducers.[1] In pathogenic bacteria such as Pseudomonas aeruginosa, QS governs the expression of a wide array of virulence factors, including the formation of resilient biofilms, secretion of toxins and proteases, and the development of antibiotic resistance.[1][3] The Las and Rhl systems are two of the primary QS circuits in P. aeruginosa, orchestrated by the transcriptional regulators LasR and RhlR, respectively.[4][5][6] Disrupting these communication pathways, a strategy known as quorum quenching, presents a promising therapeutic avenue to mitigate bacterial pathogenicity without exerting direct bactericidal pressure, which could reduce the development of resistance.[2]

Nitropyridine-N-oxides have emerged as a class of compounds with significant potential as quorum sensing inhibitors (QSIs). A notable example from this class is 4-nitropyridine-N-oxide (4-NPO), which has been demonstrated to inhibit biofilm formation in P. aeruginosa.[7][8][9][10] This document focuses on a related but distinct molecule, 3-Hydroxy-4-nitropyridine 1-oxide (3H4NPO) , exploring its potential application in the development of novel QSIs. While direct literature on the quorum quenching activity of 3H4NPO is emerging, its structural similarity to 4-NPO suggests a comparable mechanism of action. These application notes will, therefore, provide a comprehensive guide for researchers, leveraging the established knowledge of nitropyridine-N-oxides to outline detailed protocols for the evaluation of 3H4NPO as a quorum sensing inhibitor.

Chemical Profile: 3-Hydroxy-4-nitropyridine 1-oxide

Property Value
IUPAC Name 3-Hydroxy-4-nitropyridine 1-oxide
CAS Number 19355-03-4[11]
Molecular Formula C₅H₄N₂O₄
Molecular Weight 156.09 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, and hot methanol

Proposed Mechanism of Action: Insights from Analogue Studies

The precise mechanism by which 3H4NPO inhibits quorum sensing is a subject of ongoing investigation. However, based on studies of the closely related 4-nitropyridine-N-oxide, it is hypothesized that 3H4NPO may function through multiple modalities. 4-NPO has been shown to inhibit bacterial growth at higher concentrations, which in turn affects biofilm formation.[7] Additionally, it is proposed that 4-NPO can adsorb to both bacterial and abiotic surfaces, altering their physicochemical properties and thereby reducing bacterial adhesion, a critical first step in biofilm formation.[8][10] It is plausible that the hydroxyl group in 3H4NPO could enhance its interaction with QS receptor proteins like LasR or RhlR, potentially through hydrogen bonding, offering a more targeted inhibition of the QS cascade. The following protocols are designed to elucidate these potential mechanisms for 3H4NPO.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

While 3H4NPO is commercially available[11], researchers may opt for in-house synthesis. The following is a general procedure adapted from the synthesis of related nitropyridine-N-oxides.[12][13][14][15]

Materials:

  • 3-Hydroxypyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30%)

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Sodium Carbonate

  • Ice

  • Standard laboratory glassware and safety equipment

Procedure:

  • Oxidation to N-oxide:

    • In a round-bottom flask, dissolve 3-hydroxypyridine in glacial acetic acid.

    • Carefully add 30% hydrogen peroxide to the mixture while stirring in an ice bath.

    • Allow the reaction to proceed at room temperature for 24-48 hours or gently heat to 60-70°C for several hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the acetic acid and excess hydrogen peroxide under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium carbonate and extract the 3-hydroxypyridine 1-oxide with a suitable organic solvent (e.g., chloroform or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-oxide.

  • Nitration:

    • In a separate flask, prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid, keeping the temperature below 10°C in an ice-salt bath.

    • Slowly add the 3-hydroxypyridine 1-oxide to the nitrating mixture with vigorous stirring, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with solid sodium carbonate until the pH is approximately 7-8.

    • The resulting precipitate, 3-Hydroxy-4-nitropyridine 1-oxide, can be collected by filtration, washed with cold water, and dried.

    • Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for further purification.

Protocol 2: LasR Reporter Gene Assay for QS Inhibition

This assay utilizes a genetically engineered E. coli strain that expresses a reporter protein (e.g., GFP or β-galactosidase) under the control of a LasR-dependent promoter. Inhibition of the reporter signal in the presence of an autoinducer indicates potential antagonism of the LasR receptor.

Materials:

  • E. coli LasR reporter strain (e.g., containing a pLasB-gfp plasmid)

  • Luria-Bertani (LB) broth and agar

  • N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)

  • 3H4NPO stock solution in DMSO

  • 96-well microtiter plates (black, clear bottom for fluorescence)

  • Plate reader (fluorescence and absorbance capabilities)

Procedure:

  • Prepare bacterial culture: Inoculate the E. coli LasR reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Assay setup:

    • Dilute the overnight culture 1:100 in fresh LB broth.

    • In a 96-well plate, add a fixed concentration of 3-oxo-C12-HSL (e.g., 100 nM).

    • Add varying concentrations of 3H4NPO (e.g., from 0.1 µM to 100 µM). Include a DMSO vehicle control.

    • Add the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 4-6 hours with shaking.

  • Measurement:

    • Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

    • Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP).

  • Data Analysis:

    • Normalize the fluorescence signal to the OD₆₀₀ to account for any growth inhibition.

    • Calculate the percentage of QS inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the concentration of 3H4NPO to determine the IC₅₀ value.

Diagram of LasR Reporter Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Measurement cluster_analysis Data Analysis P1 Overnight culture of E. coli LasR reporter strain P2 Dilute culture 1:100 in fresh LB broth P1->P2 A3 Add diluted bacterial culture P2->A3 A1 Add fixed concentration of 3-oxo-C12-HSL A2 Add serial dilutions of 3H4NPO A1->A2 A2->A3 I1 Incubate at 37°C (4-6 hours) A3->I1 M1 Measure OD600 (Growth) I1->M1 M2 Measure Fluorescence (Reporter Activity) I1->M2 D1 Normalize Fluorescence to OD600 M1->D1 M2->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-nitropyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-nitropyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in mechanistic understanding and practical, field-proven experience.

Synthetic Pathway Overview

The synthesis of 3-Hydroxy-4-nitropyridine 1-oxide is typically achieved via a two-step process starting from 3-acetoxypyridine. The initial N-oxidation is followed by a regioselective nitration at the C4-position. The N-oxide group is crucial as it activates the pyridine ring for electrophilic aromatic substitution, directing the incoming nitro group primarily to the 4-position.[1][2][3] The subsequent hydrolysis of the acetate protecting group yields the final product.

SynthesisWorkflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A 3-Acetoxypyridine B 3-Acetoxypyridine 1-oxide A->B H₂O₂ / Acetic Acid C 3-Acetoxy-4-nitropyridine 1-oxide B->C Fuming HNO₃ / H₂SO₄ D 3-Hydroxy-4-nitropyridine 1-oxide C->D Acid or Base Hydrolysis

Caption: General workflow for synthesizing 3-Hydroxy-4-nitropyridine 1-oxide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Step 1: Nitration of 3-Acetoxypyridine 1-oxide

Q1: My reaction yield is extremely low. What are the common causes?

A1: Low yields in this nitration are typically traced back to three main factors: the nitrating agent, temperature control, and reaction time.

  • Ineffective Nitrating Agent: The active electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid by the dehydrating action of concentrated sulfuric acid. Using dilute or old nitric acid, or an insufficient amount of sulfuric acid, will result in a low concentration of the nitronium ion, leading to a sluggish and incomplete reaction.

    • Solution: Always use fresh, fuming nitric acid and high-purity concentrated sulfuric acid. A typical and effective nitrating mixture is prepared by slowly adding fuming HNO₃ to concentrated H₂SO₄ while cooling in an ice bath.[4]

  • Suboptimal Temperature: This reaction is highly exothermic. If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature is too high, it can lead to thermal decomposition of the starting material and product, as well as the formation of unwanted byproducts.

    • Solution: Maintain strict temperature control. The addition of the pyridine N-oxide substrate to the nitrating mixture should be done portion-wise or dropwise, keeping the internal temperature within the optimal range (typically 90-105°C for many pyridine N-oxide nitrations).[5] A spontaneous and vigorous reaction can occur, which must be controlled with an ice-water bath.[5]

  • Insufficient Reaction Time: Electrophilic substitution on the pyridine N-oxide ring, while more facile than on pyridine itself, is still slower than on benzene.[1] Incomplete conversion is common if the reaction is not allowed to proceed for a sufficient duration at the optimal temperature.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is fully consumed, which can take several hours (typically 2-3 hours at around 100-130°C).[4][5]

Q2: I'm observing significant decomposition of my starting material, indicated by a dark tar-like consistency. How can this be prevented?

A2: The formation of tar is a clear sign of decomposition due to overly harsh reaction conditions.

  • Cause: The combination of fuming nitric acid and concentrated sulfuric acid is a powerfully oxidizing and dehydrating medium. If the temperature is allowed to rise uncontrollably, or if the substrate is added too quickly, localized "hot spots" can form, leading to charring and decomposition.

    • Solution: The key is controlled addition and efficient heat dissipation. Add your 3-acetoxypyridine 1-oxide substrate slowly to the pre-cooled nitrating mixture. Ensure vigorous stirring throughout the addition and the reaction to maintain a homogenous temperature. Have an ice bath on standby to manage any unexpected exotherms.[5]

Q3: My TLC/LC-MS analysis shows multiple nitrated products. How can I improve regioselectivity for the 4-position?

A3: While the N-oxide group is a strong C4-director, the 3-acetoxy group can influence the regiochemical outcome.[1][2]

  • Cause: The 3-acetoxy group is an ortho-, para-director. While the para-position (C6) is sterically hindered, some nitration may occur at the C2 position (ortho). However, the electronic effect of the N-oxide strongly favors C4 substitution. Significant formation of other isomers is unusual but could indicate non-standard reaction conditions.

    • Solution: Adhering to established protocols with a sulfuric acid/nitric acid mixture generally provides high regioselectivity for the 4-position.[3][6] Avoid alternative nitrating agents that may operate via different mechanisms (e.g., radical pathways) unless specifically aiming for other isomers. Ensure the reaction is not run at excessively high temperatures, which can sometimes reduce selectivity.

Parameter Recommended Condition Rationale
Nitrating Agent Fuming HNO₃ / conc. H₂SO₄Maximizes the generation of the NO₂⁺ electrophile.[4]
Ratio (Substrate:HNO₃:H₂SO₄) ~1 : 3 : 6 (molar)Ensures sufficient nitrating agent and dehydrating medium.
Addition Temperature 0 - 10 °CSafely combine reagents and control initial exotherm.[5]
Reaction Temperature 90 - 110 °CProvides sufficient activation energy without causing significant decomposition.[5]
Reaction Time 2 - 5 hoursAllows the reaction to proceed to completion. Monitor by TLC/LC-MS.
Step 2: Hydrolysis of 3-Acetoxy-4-nitropyridine 1-oxide

Q4: My hydrolysis reaction is incomplete, leaving a mixture of starting material and product. How can I drive it to completion?

A4: Incomplete hydrolysis is usually due to insufficient catalytic acid/base or non-optimal reaction conditions.

  • Cause (Acid Hydrolysis): Using a weak acid or an insufficient concentration of a strong acid (like HCl or H₂SO₄) may not effectively protonate the carbonyl oxygen of the ester, slowing down the nucleophilic attack by water.

    • Solution: Use a sufficient concentration of a strong acid. Refluxing in aqueous HCl (e.g., 6M) is a common and effective method. Monitor by TLC until the starting ester spot has completely disappeared.

  • Cause (Base Hydrolysis): A weak base or stoichiometric amounts may not be sufficient, especially if any acidic impurities are present.

    • Solution: Use a moderate excess of a strong base like NaOH or KOH in an aqueous or alcoholic solvent. Be aware that the product is a phenol derivative and will be deprotonated to form a phenoxide salt under basic conditions. The reaction mixture will need to be carefully neutralized to precipitate the final product.

Q5: The product is degrading during the work-up after basic hydrolysis. What is happening?

A5: The 4-nitropyridine 1-oxide system can be sensitive to strong nucleophiles and harsh conditions.[7][8]

  • Cause: The nitro group at the 4-position is a strong electron-withdrawing group, making the pyridine ring susceptible to nucleophilic aromatic substitution. Under harsh basic conditions (high temperature, high concentration of NaOH), the hydroxyl group of the product or hydroxide from the solution could potentially act as a nucleophile, leading to side reactions or decomposition.

    • Solution: Opt for milder hydrolysis conditions. Acid-catalyzed hydrolysis is often cleaner for this substrate. If base hydrolysis is necessary, use milder conditions (e.g., Na₂CO₃ in methanol/water) and lower temperatures. Carefully neutralize the reaction mixture at a low temperature (0-5°C) during work-up to precipitate the product before any significant degradation can occur.

Frequently Asked Questions (FAQs)

Q: Why is it necessary to protect the hydroxyl group as an acetate before nitration?

A: The free hydroxyl group is a strongly activating phenolic group. It can be readily oxidized by the harsh nitrating mixture, leading to decomposition and tar formation. Furthermore, the free -OH group can react with sulfuric acid, altering its directing effects and potentially complicating the reaction. The acetate group is stable under the nitrating conditions and is easily removed in a subsequent step.

Q: What are the critical safety precautions when working with nitrating mixtures?

A: Nitrating mixtures (fuming HNO₃/H₂SO₄) are extremely corrosive and powerful oxidizing agents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All operations must be performed in a certified chemical fume hood. Nitrous fumes (NOx), which are toxic, are often evolved.[5]

  • Controlled Addition: Never add water to the concentrated acid mixture. Always add reagents slowly and with adequate cooling to control the exothermic reaction.

  • Quenching: The reaction should be quenched by pouring it slowly onto a large amount of crushed ice with vigorous stirring. Never add ice or water directly to the hot acid mixture.[4][9]

Q: How can I best monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of ethyl acetate and hexane or dichloromethane and methanol is a good starting point.

  • Visualization: The starting material, intermediate, and final product are all UV-active. The nitro group in the product often imparts a yellow color, which can sometimes be seen on the TLC plate.

  • Confirmation: Co-spotting with the starting material is essential to confirm its consumption. For more precise monitoring, LC-MS can be used to track the appearance of the product mass and disappearance of the reactant mass.

Q: What are the standard characterization methods for the final product?

A: The structure and purity of 3-Hydroxy-4-nitropyridine 1-oxide should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity. Literature values should be consulted for comparison.

  • Infrared (IR) Spectroscopy: To identify key functional groups like -OH, N-O, and -NO₂.

Detailed Experimental Protocols

Protocol 1: Nitration of 3-Acetoxypyridine 1-oxide
  • Preparation of Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, slowly add fuming nitric acid (3.0 eq) to chilled (0°C) concentrated sulfuric acid (6.0 eq). Maintain the temperature below 10°C during the addition.

  • Reaction: Slowly add 3-acetoxypyridine 1-oxide (1.0 eq) in portions to the nitrating mixture. A vigorous reaction may ensue; use an ice bath to maintain the internal temperature below 105°C.[5]

  • Heating: After the addition is complete, heat the reaction mixture to 100-105°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto a large beaker of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate or dilute sodium hydroxide until the pH is ~7-8. Be cautious of vigorous foaming from CO₂ evolution.[9]

  • Isolation: The product, 3-acetoxy-4-nitropyridine 1-oxide, will often precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization (e.g., from acetone or ethanol).[9]

Protocol 2: Hydrolysis of 3-Acetoxy-4-nitropyridine 1-oxide
  • Reaction Setup: Suspend the crude 3-acetoxy-4-nitropyridine 1-oxide (1.0 eq) in 6M aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux (around 100°C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cooling & Neutralization: Cool the reaction mixture in an ice bath to 0-5°C. Slowly add a cold, saturated solution of sodium bicarbonate or dilute NaOH to neutralize the acid until the pH reaches ~6-7.

  • Isolation: The final product, 3-Hydroxy-4-nitropyridine 1-oxide, should precipitate as a solid. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

References

  • Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139.
  • Sánchez-Viesca, F. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration.
  • Katiyar, D. Lecture Notes: Pyridine. University of Lucknow.
  • Majumdar, S., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Molnar, A. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.
  • Boekelheide, V., & Linn, W. J. (1954). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 34, 68.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
  • Google Patents. (2006). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide. CN1743313A.
  • BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines. BenchChem.
  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide. Sciencemadness.org.
  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). ioc-praktikum.de.

Sources

Optimization

Technical Support Center: Purification of 3-Hydroxy-4-nitropyridine 1-oxide

Welcome to the technical support center for the purification of 3-Hydroxy-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Hydroxy-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly polar compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The methodologies and advice presented are grounded in established chemical principles and practices for nitropyridine N-oxides.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification techniques, it is crucial to understand the physicochemical properties of 3-Hydroxy-4-nitropyridine 1-oxide that influence its behavior during purification.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₅H₄N₂O₄Provides the elemental composition.
Molecular Weight 156.10 g/mol [1]Important for characterization and yield calculations.
Appearance Likely a yellow to brown crystalline solid[2][3]Color can be an initial indicator of purity; darker colors may suggest impurities.
Polarity HighThe N-oxide and nitro groups make the molecule very polar, which dictates the choice of chromatographic and recrystallization systems.
Solubility Insoluble in water (for the analog 4-nitropyridine N-oxide)[2]. Likely soluble in polar organic solvents like DMSO, acetone, and methanol.[4]Solubility is a critical factor for selecting an appropriate recrystallization solvent.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 3-Hydroxy-4-nitropyridine 1-oxide.

Q1: My crude 3-Hydroxy-4-nitropyridine 1-oxide is a dark brown solid. Is this normal?

A1: Yes, it is common for the crude product of nitration reactions of pyridine N-oxides to be brown.[3] This coloration often indicates the presence of residual nitrating agents, polymeric byproducts, or other degradation products. A successful purification should yield a yellow crystalline solid.

Q2: What are the most likely impurities in my crude sample?

A2: The impurities will largely depend on the synthetic route. However, common impurities from the nitration of a pyridine N-oxide precursor include:

  • Residual Acids: Traces of sulfuric acid and nitric acid used in the nitration step.

  • Inorganic Salts: Salts such as sodium sulfate, formed during the neutralization of the reaction mixture.

  • Unreacted Starting Material: The precursor pyridine N-oxide.

  • Isomeric Byproducts: Positional isomers that may form in small amounts during nitration.

  • Degradation Products: Formed if the reaction temperature was not well-controlled.

Q3: Which purification technique is generally more effective for this compound, recrystallization or column chromatography?

A3: Both techniques can be effective, and the choice depends on the nature and quantity of the impurities.

  • Recrystallization is often the most effective and scalable method for removing the majority of impurities, especially inorganic salts and residual solvents, if a suitable solvent is found.

  • Column Chromatography is better suited for separating the desired product from impurities with similar solubility profiles, such as isomeric byproducts. However, the high polarity of 3-Hydroxy-4-nitropyridine 1-oxide can make standard silica gel chromatography challenging.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q4: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A4: For highly polar compounds like 3-Hydroxy-4-nitropyridine 1-oxide, a mixed-solvent system is often necessary. The general principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

  • Recommended Solvent Systems to Screen:

    • Methanol/Water

    • Ethanol/Water

    • Acetone/Hexane

    • Chloroform/Ethanol[3]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Hydroxy-4-nitropyridine 1-oxide in a minimal amount of the "good" solvent (e.g., methanol) at an elevated temperature.

  • Addition of "Poor" Solvent: While keeping the solution hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Q5: My compound "oils out" instead of crystallizing. How can I prevent this?

A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. Here are some troubleshooting steps:

  • Increase the Solvent Volume: The concentration of the compound may be too high. Add more of the solvent mixture to the hot solution and reheat until the oil dissolves, then cool again slowly.

  • Slower Cooling: Allow the solution to cool more gradually. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

IV. Troubleshooting Guide: Column Chromatography

Due to the high polarity of 3-Hydroxy-4-nitropyridine 1-oxide, standard normal-phase column chromatography on silica gel can be challenging. The compound may not move from the baseline or may exhibit significant tailing.

Q6: My compound is stuck at the origin of the silica gel column, even with highly polar mobile phases like 100% ethyl acetate. What can I do?

A6: This is a common issue with highly polar compounds like pyridine N-oxides. Here are several strategies to address this:

  • Increase Mobile Phase Polarity: Use a more polar solvent system. A common choice for eluting highly polar compounds from silica is a mixture of dichloromethane (DCM) and methanol (MeOH). You may need to use a gradient of increasing methanol concentration, for example, from 2% to 10% MeOH in DCM.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that is well-suited for the separation of very polar compounds.[5][6] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).

Experimental Protocol: HILIC Purification (General Guidance)

  • Column: Use a bare silica gel column.

  • Mobile Phase: A typical HILIC mobile phase consists of acetonitrile (ACN) and water. Start with a high percentage of ACN (e.g., 95:5 ACN:water) and gradually increase the water content to elute your compound.

  • Sample Preparation: Dissolve your crude product in the initial mobile phase or a solvent mixture that is compatible with it.

  • Elution: Run a gradient of increasing water content. The highly polar 3-Hydroxy-4-nitropyridine 1-oxide should elute as the polarity of the mobile phase increases.

  • Caution: Avoid using basic modifiers like ammonia in high concentrations with methanol, as this can dissolve the silica gel.[7]

Q7: I am observing significant peak tailing during column chromatography. What is the cause and how can I fix it?

A7: Peak tailing for pyridine-containing compounds on silica gel is often due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. Although the N-oxide is less basic than the parent pyridine, this interaction can still be problematic.

  • Acidic Modifier: Adding a small amount of a volatile acid, such as formic acid or acetic acid (e.g., 0.1-1%), to the mobile phase can help to protonate the pyridine nitrogen and reduce its interaction with the silica, leading to sharper peaks.

  • Basic Modifier (with caution): In some cases, adding a small amount of a volatile base like triethylamine to the mobile phase can improve peak shape by competing with the analyte for interaction with the acidic sites on the silica. However, use this approach with caution as it can affect the stability of the silica gel.[3]

V. Visualizing Purification Workflows

To aid in understanding the decision-making process for purification, the following diagrams illustrate the general workflows.

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Start Crude 3-Hydroxy-4-nitropyridine 1-oxide Decision Assess Impurity Profile (TLC, NMR) Start->Decision Recryst Recrystallization (Single or Mixed Solvent) Decision->Recryst Mainly salts & residual reagents Chrom Column Chromatography (Normal Phase or HILIC) Decision->Chrom Isomers or impurities with similar solubility Pure_Recryst Pure Product Recryst->Pure_Recryst Successful Recryst->Chrom Chrom->Recryst Pure_Chrom Pure Product Chrom->Pure_Chrom Successful

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered Start->Problem Oiling_Out Compound 'Oils Out' Problem->Oiling_Out Liquid forms No_Crystals No Crystals Form Problem->No_Crystals Solution remains clear Poor_Recovery Poor Recovery Problem->Poor_Recovery Low yield Sol_Oiling Increase Solvent Volume Slower Cooling Scratch/Seed Oiling_Out->Sol_Oiling Sol_No_Crystals Concentrate Solution Scratch/Seed Cool to Lower Temp No_Crystals->Sol_No_Crystals Sol_Poor_Recovery Minimize Hot Solvent Use Cold Rinse Solvent Recover from Mother Liquor Poor_Recovery->Sol_Poor_Recovery

Caption: Troubleshooting common recrystallization issues.

VI. References

  • LookChem. (n.d.). Cas 1124-33-0, 4-Nitropyridine N-oxide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

  • Schneider, J., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐Nitropyridine N‐oxide. Retrieved from [Link]

  • ResearchGate. (2020, March). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2017, February 3). How can i purify N-oxides on column chromatography? Retrieved from [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine. Retrieved from

  • ACS Omega. (2018, December 3). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Retrieved from [Link]

  • ResearchGate. (2008, August 9). Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. Retrieved from [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of "3-Hydroxy-4-nitropyridine 1-oxide"

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 3-Hydroxy-4-nitropyridine 1-oxide, primarily focusing on the widely used method involving the reaction of 4-nitropyridine-1-oxide with acetic anhydride, a transformation first reported by Hayashi.

Problem 1: Low Yield of the Desired 3-Hydroxy-4-nitropyridine 1-oxide

Question: My reaction is yielding a significant amount of a byproduct, leading to a low yield of the desired 3-Hydroxy-4-nitropyridine 1-oxide. How can I improve the yield of the target molecule?

Answer:

A low yield of the desired product is often attributed to the formation of the isomeric byproduct, 4-hydroxypyridine-N-oxide. The reaction of 4-nitropyridine-1-oxide with acetic anhydride proceeds through a rearrangement mechanism, and controlling the regioselectivity is key to maximizing the yield of the 3-hydroxy isomer.

Causality and Strategic Solutions:

  • Reaction Temperature: Temperature plays a critical role in this synthesis. Higher temperatures can favor the formation of the thermodynamically more stable 4-hydroxypyridine-N-oxide byproduct. It is crucial to maintain the recommended reaction temperature to favor the kinetic product, which is the desired 3-hydroxy isomer.

  • Reaction Time: Prolonged reaction times can also lead to the isomerization of the desired 3-hydroxy product to the 4-hydroxy byproduct. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to quench the reaction at the optimal time.

  • Stoichiometry of Acetic Anhydride: The amount of acetic anhydride used can influence the reaction outcome. An excess of acetic anhydride may lead to the formation of other side products. It is advisable to use the stoichiometry recommended in established protocols.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Begin by ensuring your reaction is conducted at the recommended temperature. If you are still observing a high proportion of the byproduct, consider lowering the temperature in small increments (e.g., 5-10 °C) to see if it improves the regioselectivity.

  • Monitor Reaction Progress: Set up a series of small-scale trial reactions and monitor them at different time points (e.g., every 30 minutes). Analyze the product distribution by TLC or HPLC to determine the optimal reaction time that maximizes the yield of the 3-hydroxy isomer while minimizing the formation of the 4-hydroxy byproduct.

  • Evaluate Stoichiometry: If temperature and time optimization do not yield satisfactory results, re-evaluate the stoichiometry of acetic anhydride. Conduct a series of experiments with varying equivalents of acetic anhydride to identify the optimal ratio for your specific reaction conditions.

Problem 2: Presence of Unreacted 4-Nitropyridine-1-oxide in the Final Product

Question: After the reaction and work-up, I am still observing a significant amount of the starting material, 4-nitropyridine-1-oxide, in my product mixture. What could be the reason for this incomplete conversion?

Answer:

Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or issues with the quality of the reagents.

Causality and Strategic Solutions:

  • Insufficient Activation: The reaction is initiated by the acetylation of the N-oxide oxygen by acetic anhydride. If this activation is not efficient, the reaction will not proceed to completion.

  • Reaction Conditions: As with low yield, temperature and reaction time are critical. If the temperature is too low or the reaction time is too short, the conversion will be incomplete.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure that the acetic anhydride used is of high purity and has not been exposed to moisture, which can hydrolyze it to acetic acid and reduce its reactivity.

  • Optimize Reaction Conditions: If the reagent quality is confirmed, revisit the reaction temperature and time. Gradually increase the temperature or extend the reaction time, while carefully monitoring the reaction to avoid the formation of byproducts.

  • Consider a Catalyst: In some cases, the addition of a catalytic amount of a strong acid can facilitate the initial acetylation step. However, this should be approached with caution as it can also promote side reactions. Small-scale trials are recommended.

Problem 3: Difficulty in Separating the 3-Hydroxy and 4-Hydroxy Isomers

Question: I have a mixture of 3-Hydroxy-4-nitropyridine 1-oxide and 4-hydroxypyridine-N-oxide, and I am finding it challenging to separate them. What purification techniques are most effective?

Answer:

The separation of these two isomers can be challenging due to their similar polarities. However, chromatographic techniques are generally successful.

Causality and Strategic Solutions:

  • Polarity Similarities: Both molecules contain a hydroxyl group and a pyridine-N-oxide moiety, leading to similar interactions with stationary phases.

  • Chromatographic Conditions: The key to successful separation lies in optimizing the chromatographic conditions, including the choice of stationary phase and eluent system.

Troubleshooting Protocol:

  • Column Chromatography: Flash column chromatography is the most common method for separating these isomers.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Eluent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., dichloromethane or ethyl acetate in hexane) and gradually increase the polarity by adding a more polar solvent like methanol or ethanol. Careful optimization of the solvent gradient is crucial for achieving good separation.

  • Preparative HPLC: For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution but is less suitable for large-scale purifications.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-Hydroxy-4-nitropyridine 1-oxide.

Q1: What is the underlying mechanism for the formation of 3-Hydroxy-4-nitropyridine 1-oxide from 4-nitropyridine-1-oxide and acetic anhydride?

A1: The reaction is believed to proceed through a[1][1]-sigmatropic rearrangement, analogous to the Boekelheide reaction[2]. The proposed mechanism is as follows:

  • Acetylation of the N-oxide: The oxygen atom of the N-oxide nucleophilically attacks the carbonyl carbon of acetic anhydride, forming an O-acetylated pyridinium intermediate.

  • Deprotonation: A base, such as the acetate anion generated in the first step, deprotonates the carbon at the 3-position of the pyridine ring, forming an ylide intermediate.

  • [1][1]-Sigmatropic Rearrangement: The ylide undergoes a concerted[1][1]-sigmatropic rearrangement, where the acetyl group migrates from the oxygen atom to the 3-position of the pyridine ring.

  • Tautomerization and Hydrolysis: The resulting intermediate tautomerizes to form 3-acetoxy-4-nitropyridine 1-oxide. Subsequent hydrolysis of the acetate ester, either during the reaction or work-up, yields the final 3-Hydroxy-4-nitropyridine 1-oxide.

dot digraph "Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Proposed mechanism for the synthesis of 3-Hydroxy-4-nitropyridine 1-oxide."

Q2: Are there any other potential side reactions to be aware of during the initial nitration of pyridine-N-oxide to form the starting material?

A2: Yes, while the nitration of pyridine-N-oxide is highly regioselective for the 4-position, there are potential side reactions to consider:

  • Over-nitration: Under harsh conditions (e.g., high temperatures, excess nitrating agent), dinitration can occur, leading to the formation of dinitro-pyridine-N-oxide derivatives.

  • Decomposition: Aromatic nitro compounds can be thermally sensitive.[3] It is important to control the reaction temperature to prevent decomposition, which can lead to the evolution of toxic nitrogen oxides.[4]

Q3: What are the safety precautions I should take when working with these compounds?

A3: Both the starting material, 4-nitropyridine-1-oxide, and the final product, 3-Hydroxy-4-nitropyridine 1-oxide, should be handled with care.

  • Toxicity: Aromatic nitro compounds are often toxic and can be skin and eye irritants.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thermal Stability: As mentioned, nitro compounds can be thermally unstable. Avoid heating them to high temperatures, and be aware of the potential for exothermic decomposition. It is advisable to perform a thermal hazard assessment, for instance using Differential Scanning Calorimetry (DSC), if you plan to scale up the reaction.[6][7]

Q4: Can other methods be used to synthesize 3-Hydroxy-4-nitropyridine 1-oxide?

A4: While the Hayashi method using acetic anhydride is common, other synthetic strategies exist. For instance, recent advancements in photochemistry have demonstrated the C3-selective hydroxylation of pyridine N-oxides via photochemical valence isomerization. This metal-free approach offers an alternative route that may be advantageous in certain contexts.

Data Summary

IssuePotential CauseRecommended Action
Low Yield Formation of 4-hydroxy byproductOptimize temperature and reaction time; verify stoichiometry.
Incomplete Conversion Poor reagent quality; suboptimal conditionsCheck reagent purity; adjust temperature and reaction time.
Purification Difficulty Similar polarity of isomersUtilize gradient column chromatography or preparative HPLC.

Experimental Protocols

Synthesis of 4-Nitropyridine-1-oxide (Starting Material)

This protocol is adapted from established procedures for the nitration of pyridine-N-oxide.[8]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

  • Reaction: To a solution of pyridine-N-oxide in concentrated sulfuric acid, add the nitrating mixture dropwise while maintaining a low temperature. After the addition is complete, slowly warm the reaction mixture to the recommended temperature and hold for the specified time.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until the pH is neutral or slightly basic.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

This is a general protocol based on the Hayashi reaction.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitropyridine-1-oxide in acetic anhydride.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) for the optimized reaction time, monitoring the progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess acetic anhydride.

  • Isolation and Purification: The product mixture can be extracted with a suitable organic solvent. The combined organic layers are then dried and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system to separate the 3-hydroxy and 4-hydroxy isomers.

Logical Relationships

dot digraph "Troubleshooting Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "A logical workflow for troubleshooting the synthesis."

References

  • Boekelheide, V.; Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

  • den Hertog, H. J., and Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.[Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.[Link]

  • Google Patents. (2005). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • ResearchGate. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate.[Link]

  • SAGE Journals. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.[Link]

  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(24), 7565. [Link]

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. PubChem.[Link]

  • The Hive. (2002). 4-nitropyridine synthesis requested. Hive Chemistry Discourse.[Link]

  • Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.[Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.[Link]

  • PubMed. (1963). [Synthesis of methylpyridine derivatives. XVII. The reaction of 4-nitro-2-picoline 1-oxide with acetyl chloride]. Yakugaku Zasshi, 83, 352-5. [Link]

  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(24), 7565. [Link]

  • University of Bremen. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. University of Bremen.[Link]

  • ResearchGate. (2017). Thermal Decomposition of Nitropyrazoles. ResearchGate.[Link]

  • ACS Publications. (2013). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 113(10), 7880-7918. [Link]

  • PubMed. (1963). [4-hydroxylaminopyridine-N-oxide from 4-nitropyridine-N-oxide]. Chemical & Pharmaceutical Bulletin, 11(8), 1084-5. [Link]

  • Wikipedia. (n.d.). Boekelheide reaction. Wikipedia.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Nitration of Hydroxypyridine N-Oxides

Welcome to the technical support center for the nitration of hydroxypyridine N-oxides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this impo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of hydroxypyridine N-oxides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The introduction of a nitro group to the hydroxypyridine N-oxide scaffold is a critical step in the synthesis of numerous biologically active compounds. However, the reaction is often plagued by challenges related to yield, selectivity, and safety.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the mechanistic reasoning behind common experimental pitfalls and offer validated protocols and strategies to overcome them.

Section 1: Troubleshooting Poor Yield and Incomplete Reactions

Low product yield is one of the most frequently encountered issues. This can stem from several factors, from the purity of starting materials to suboptimal reaction conditions.

Q1: My reaction yield is consistently low, or the reaction does not go to completion. What are the likely causes and how can I fix this?

A1: Low yields in the nitration of hydroxypyridine N-oxides can be attributed to several factors, primarily related to the potency of the nitrating agent and the reaction conditions.

  • Insufficiently Anhydrous Conditions: Water in the reaction mixture can quench the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.[1] Standard concentrated nitric acid (70%) contains a significant amount of water, which can be detrimental.[1]

    • Expert Insight: The generation of the nitronium ion from nitric acid is an equilibrium process that is driven by a strong dehydrating agent, typically concentrated sulfuric acid. Any excess water will shift this equilibrium away from the formation of the active electrophile.

    • Solution:

      • Use Fuming Nitric Acid: If available, fuming nitric acid is a more potent nitrating agent due to its lower water content.

      • In Situ Generation of Anhydrous Nitric Acid: A common and effective alternative is to generate anhydrous nitric acid in situ by reacting a nitrate salt (e.g., KNO₃, NaNO₃) with concentrated sulfuric acid.[1]

      • Properly Dried Glassware and Reagents: Ensure all glassware is oven- or flame-dried before use and that all solvents and reagents are anhydrous.

  • Inadequate Reaction Temperature or Time: The nitration of heteroaromatic compounds, even activated ones like pyridine N-oxides, often requires elevated temperatures to proceed at a reasonable rate.[2][3][4]

    • Expert Insight: Under-heating the reaction can lead to incomplete conversion of the starting material. Conversely, excessive heat can lead to degradation and the formation of byproducts.[3]

    • Solution:

      • Optimize Temperature: A typical temperature range for the nitration of pyridine N-oxides is between 100-130°C.[2][3][4] It is crucial to monitor the internal temperature of the reaction.

      • Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[3]

  • Suboptimal Work-up Procedure: Significant product loss can occur during the quenching and isolation phases.[3][5]

    • Expert Insight: The highly acidic reaction mixture must be carefully neutralized. Pouring the reaction mixture onto ice is a standard procedure to dissipate the heat of neutralization and precipitate the product.[2][6]

    • Solution:

      • Controlled Quenching: Slowly pour the reaction mixture into a vigorously stirred slurry of crushed ice.[2][5] This helps to control the exotherm and often results in a more easily filterable solid.

      • Careful pH Adjustment: Neutralize the quenched mixture slowly with a saturated solution of a weak base like sodium carbonate or sodium bicarbonate until a pH of 7-8 is reached.[2][4] Be cautious of vigorous foaming due to CO₂ evolution.[5]

      • Extraction for Soluble Products: If the product does not precipitate or is an oil, it may be soluble in the aqueous layer. In this case, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[5]

Experimental Protocol: Standard Nitration of a Hydroxypyridine N-Oxide

This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular substrate.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.[2] Allow the mixture to come to room temperature before use.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add the hydroxypyridine N-oxide.

  • Addition of Nitrating Agent: Heat the flask containing the hydroxypyridine N-oxide to the desired temperature (e.g., 60°C).[2][4] Slowly add the prepared nitrating mixture dropwise, ensuring the internal temperature does not exceed the set point.[2][3]

  • Reaction: After the addition is complete, heat the reaction mixture to a higher temperature (e.g., 125-130°C) for several hours.[2][4]

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice.[2][4] Slowly neutralize with a saturated sodium carbonate solution to a pH of 7-8.[2][4]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.[4][5] The crude product can then be purified by recrystallization, typically from acetone or ethanol.[2]

Section 2: Addressing Poor Regioselectivity

The directing effects of the N-oxide and hydroxyl groups can sometimes lead to the formation of undesired isomers.

Q2: I am observing a mixture of nitrated isomers instead of the desired single product. How can I improve the regioselectivity?

A2: The regioselectivity of nitration on the hydroxypyridine N-oxide ring is a delicate balance of the directing effects of both the N-oxide and the hydroxyl group.

  • Understanding Directing Effects:

    • The N-oxide group is a powerful activating group that directs electrophilic substitution primarily to the 4-position (para) and to a lesser extent, the 2-position (ortho).[7][8][9]

    • The hydroxyl group (-OH) is also a strong activating, ortho-, para-directing group.

    • The final regiochemical outcome depends on the position of the hydroxyl group on the ring and the interplay of these electronic effects. For instance, in 2-hydroxypyridine-N-oxide, nitration and bromination have been shown to yield 3,5-disubstituted products.[10][11]

  • Controlling Reaction Conditions:

    • Temperature: Higher reaction temperatures can sometimes lead to the formation of thermodynamically favored, but undesired, isomers. Lowering the temperature may improve selectivity.[3]

    • Nitrating Agent: The choice of nitrating agent can influence selectivity. Milder nitrating agents may offer better control.

Diagram: Directing Effects in Hydroxypyridine N-Oxide Nitration

G cluster_substrate Hydroxypyridine N-Oxide cluster_directing_effects Directing Groups cluster_outcomes Potential Products S Substrate N_Oxide N-Oxide (ortho, para-directing) S->N_Oxide influences Hydroxyl Hydroxyl (ortho, para-directing) S->Hydroxyl influences Desired Desired Isomer N_Oxide->Desired favors Undesired Undesired Isomer(s) N_Oxide->Undesired can lead to Hydroxyl->Desired favors Hydroxyl->Undesired can lead to

Caption: Interplay of directing groups in hydroxypyridine N-oxide nitration.

Section 3: Safety and Hazard Mitigation

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.

Q3: What are the critical safety precautions I must take when performing a nitration reaction?

A3: Nitration reactions are highly exothermic and involve corrosive and reactive materials, necessitating strict safety protocols. [12][13]

  • Thermal Runaway: The reaction generates a significant amount of heat, which can lead to a dangerous increase in reaction rate and pressure, potentially causing an explosion.[12][14]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[12][13]

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas.[12]

Mandatory Safety Protocols
PrecautionRationale
Personal Protective Equipment (PPE) Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[12][13]
Fume Hood All manipulations must be performed in a certified chemical fume hood to prevent inhalation of toxic fumes.[12][13]
Controlled Reagent Addition Add the nitrating agent slowly and monitor the internal temperature closely. Use an ice bath to cool the reaction if necessary.
Emergency Preparedness Ensure an emergency eyewash and shower are readily accessible.[12][13] Have appropriate spill containment materials (e.g., sodium bicarbonate) on hand.[12]
Quenching Procedure Always pour the acid mixture slowly into ice/water, never the other way around, to manage the heat of dilution.
Diagram: Nitration Reaction Safety Workflow

G A Risk Assessment B Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C Work in Fume Hood B->C D Controlled, Slow Addition of Reagents (Monitor Temperature) C->D E Controlled Quenching (Pour Acid into Ice) D->E F Proper Waste Disposal E->F

Caption: Critical safety workflow for nitration reactions.

Section 4: Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Q4: My product is a dark-colored oil or solid, and it is difficult to purify. What steps can I take?

A4: The formation of dark-colored impurities is common in nitration reactions, often due to the formation of nitrogen oxides and other degradation byproducts. [3]

  • Source of Color: The color often arises from dissolved nitrogen dioxide or from minor, highly conjugated byproducts formed at high temperatures.

  • Purification Strategies:

    • Thorough Washing: During the work-up, ensure the crude product is thoroughly washed with cold water and a dilute sodium bicarbonate solution to remove residual acids and inorganic salts.[5]

    • Recrystallization: This is the most effective method for purifying solid products.

      • Solvent Choice: Experiment with different solvents to find one that dissolves the product well at high temperatures but poorly at low temperatures. Common choices include acetone, ethanol, or mixtures with water.[2]

      • Use of Charcoal: Adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities.

    • Column Chromatography: If recrystallization is ineffective or if the product is an oil, purification by column chromatography is a viable alternative.

References
  • Nitration reaction safety - YouTube. (2024).
  • Sánchez-Viesca, F., & Gómez, R. (2014). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. TIP Revista Especializada en Ciencias Químico-Biológicas, 17(1), 56-61.
  • NITRIC ACID SAFETY. University of Washington.
  • Sánchez-Viesca, F., & Gómez, R. (2018). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?ResearchGate. (2016).
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. (2022).
  • E. Ochiai, M. Katada, and T. Naito. Bromination and nitration of 2‐hydroxypyridine‐N‐oxide. Yakugaku Zasshi, 64(7A), 210-214 (1944).
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Syntheses.
  • Technical Support Center: Nitration of 3-Chloropyridine N-oxide. Benchchem.
  • A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. Benchchem.
  • Experiment 5 - Nitration of Methyl Benzoate. WebAssign.
  • Bromination and nitration of 2-hydroxypyridine-N-oxide | Request PDF. ResearchGate.

Sources

Troubleshooting

Stability and storage conditions for "3-Hydroxy-4-nitropyridine 1-oxide"

Answering the user request. Technical Support Center: 3-Hydroxy-4-nitropyridine 1-oxide This guide provides in-depth technical support for the handling, storage, and use of 3-Hydroxy-4-nitropyridine 1-oxide.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user request.

Technical Support Center: 3-Hydroxy-4-nitropyridine 1-oxide

This guide provides in-depth technical support for the handling, storage, and use of 3-Hydroxy-4-nitropyridine 1-oxide. It is designed for researchers, scientists, and professionals in drug development who may encounter stability and handling challenges during their experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to ensure experimental success and safety.

Section 1: Compound Identity and Physicochemical Properties

3-Hydroxy-4-nitropyridine 1-oxide and its structural analogs are often yellow crystalline solids.[1] Due to the nitro group and the N-oxide functionality, this class of compounds requires careful handling and specific storage conditions to prevent degradation and ensure experimental reproducibility. While stable under recommended conditions, they are sensitive to environmental factors.[2]

PropertySummary of Available Data (from structural analogs)Source(s)
Physical State Solid, Crystalline Powder
Appearance Yellow[1][2]
General Stability Stable under recommended storage conditions.[2][3]
Sensitivities Moisture/Hygroscopic, Heat, Shock, Friction, Light.[2][3][4][2][3][4]
Hazardous Reactions May decompose explosively upon heating, shock, or friction.[4][4]
Incompatible Materials Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides.[2][2][5]
Hazardous Decomposition Emits toxic fumes upon decomposition, including Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2).[4][5][4][5]

Section 2: Frequently Asked Questions (FAQs) on Storage & Stability

Q1: What is the optimal storage temperature for 3-Hydroxy-4-nitropyridine 1-oxide?

A1: The compound should be stored in a cool, dry, and well-ventilated area.[2][6] While specific temperature ranges are not always provided, "cool" generally implies refrigerated temperatures (2-8 °C). Critically, the storage area must be shaded and away from heat sources to prevent thermal decomposition.[4] The container must be kept tightly closed to prevent moisture ingress.[2][6]

Q2: The Safety Data Sheet (SDS) for a similar compound mentions "Store under inert gas." Is this necessary for long-term storage?

A2: Yes, for long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[4] This compound class can be sensitive to air and moisture.[2][3] The inert atmosphere displaces oxygen and water vapor, mitigating oxidative degradation and hydrolysis, which could otherwise compromise the compound's purity over time. For short-term use, ensuring the container is tightly sealed after each use may suffice, but inerting is best practice.

Q3: I've noticed the solid has darkened from a light yellow to a brownish color. Is it still usable?

A3: A significant color change is a visual indicator of potential degradation. This can be caused by exposure to light, moisture, or elevated temperatures. We strongly advise against using the discolored product in sensitive applications, as its purity is compromised. It is recommended to perform analytical validation (e.g., HPLC, LC-MS) to check the purity against a fresh reference standard before proceeding. If validation is not possible, the material should be disposed of according to approved waste disposal protocols.[1]

Q4: Can I store a stock solution of this compound? If so, what are the best conditions?

A4: Stock solutions are generally less stable than the solid material. If you must prepare a stock solution for future use, we recommend the following:

  • Solvent Choice: Use a dry, aprotic solvent.

  • Storage Temperature: Store at -20°C or -80°C.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and accelerate degradation.

  • Protection: Protect solutions from light by using amber vials or wrapping them in foil.

Section 3: Troubleshooting Guide: Handling and Solution Preparation

Problem Encountered Potential Cause(s) Recommended Action & Scientific Rationale
Compound is difficult to weigh, appears "clumpy" or "sticky". Moisture Absorption: The compound is likely hygroscopic.[2]Action: Handle the solid in a glove box or a controlled-humidity environment. If unavailable, minimize exposure time to ambient air. Rationale: Absorbed water can act as a reactant or catalyst for degradation pathways and will introduce inaccuracies in weighing.
Inconsistent results between experiments using the same batch. Batch Inhomogeneity or Degradation: The material may have degraded non-uniformly due to improper storage.Action: Before weighing, ensure the entire batch is at room temperature (if previously refrigerated) and gently mix the solid. Prepare a fresh stock solution for each set of critical experiments. Rationale: Temperature gradients can cause condensation inside the container, leading to localized degradation.
Precipitation observed in a stock solution upon thawing. Poor Solubility at Low Temperature or Solvent Evaporation: The compound may be crashing out of solution at storage temperatures.Action: Gently warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. Ensure the vial cap is sealed tightly to prevent solvent evaporation, which would increase the compound's effective concentration. Rationale: Full dissolution is critical for accurate dosing in experiments.

Section 4: Safety & Handling Protocols

This compound class presents several hazards, including skin and eye irritation, and is suspected of causing genetic defects.[4] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use impervious gloves (e.g., nitrile). Check gloves for integrity before each use.[6]

  • Body Protection: Wear a lab coat and ensure full skin coverage.[6]

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid dust inhalation.[1][6]

Spill & Cleanup Procedure
  • Evacuate: Keep non-essential personnel away from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated (work within a fume hood).

  • Contain: Do not use water. Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid creating dust.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[4]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Section 5: Experimental Protocol: Preparation of Aliquoted Stock Solutions

This protocol is designed to minimize degradation and ensure consistency.

Objective: To prepare a 10 mM stock solution in DMSO for long-term storage.

Materials:

  • 3-Hydroxy-4-nitropyridine 1-oxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Pre-Weighing Preparation: Allow the container of the compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid into a tared vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 1.68 mg of a compound with MW 168.1 g/mol , add 1 mL of DMSO for a 10 mM solution).

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use, properly labeled amber vials or tubes.

  • Inerting: Before sealing each aliquot, gently flush the headspace of the vial with a stream of inert gas for 5-10 seconds.

  • Storage: Immediately cap the aliquots tightly and place them in a -20°C or -80°C freezer for long-term storage.

Section 6: Visual Workflow and Pathway Diagrams

Diagram 1: Storage Decision Workflow

A Compound Received B Long-Term Storage (>1 month)? A->B C Store at 2-8°C. Keep tightly sealed. Protect from light. B->C No D Aliquot solid into smaller vials? B->D Yes G Prepare Stock Solution? C->G E Flush with Inert Gas (Ar/N2). Seal tightly. Store at 2-8°C, protected from light. D->E Yes F Store original container under Inert Gas. Seal tightly. Store at 2-8°C, protected from light. D->F No E->G F->G H Follow Aliquoting Protocol (Section 5). Store at -20°C or -80°C. G->H Yes

Caption: Decision workflow for optimal storage of 3-Hydroxy-4-nitropyridine 1-oxide.

Diagram 2: Potential Degradation Factors

cluster_factors Initiating Factors cluster_compound Compound State cluster_products Degradation Products A Heat / High Temp E 3-Hydroxy-4-nitropyridine 1-oxide (Stable Solid) A->E causes B UV Light B->E causes C Moisture (H2O) C->E causes D Physical Shock / Friction D->E causes F Loss of Purity / Color Change E->F leads to G Toxic Fumes (NOx, CO, CO2) E->G leads to H Explosive Decomposition E->H can lead to

Sources

Optimization

Technical Support Center: Regioselectivity in Hydroxypyridine Nitration

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of elect...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on hydroxypyridine scaffolds. The nitration of hydroxypyridines is a powerful transformation for introducing a versatile nitro group, which can serve as a precursor to amines, a directing group, or a key pharmacophore. However, achieving high regioselectivity can be a significant challenge due to the competing electronic effects of the activating hydroxyl group and the deactivating pyridine ring nitrogen.

This document is structured to provide both foundational knowledge through our FAQs and actionable solutions to common experimental issues in our Troubleshooting Guide. We will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the nitration of hydroxypyridines. Understanding these concepts is the first step toward rational design and troubleshooting of your experiments.

Q1: What are the primary factors controlling regioselectivity in the nitration of hydroxypyridines?

A1: The regioselectivity is a delicate balance of three main factors:

  • Electronic Directing Effects: The hydroxyl (-OH) group is a strongly activating, ortho, para-director due to its ability to donate electron density into the ring via resonance.[1] Conversely, the pyridine nitrogen atom is electron-withdrawing (electronegative), which deactivates the ring towards electrophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.[2][3] The outcome of the reaction depends on the interplay between these opposing effects.

  • Reaction Species (Free Base vs. Conjugate Acid): Nitration is typically performed under strongly acidic conditions. The pyridine nitrogen can be protonated to form a pyridinium ion. This protonated form is significantly more electron-deficient and deactivated than the neutral pyridine.[2] The position of the hydroxyl group determines whether nitration occurs on the free base or the conjugate acid, drastically altering the outcome. For example, 3-hydroxypyridine is known to undergo nitration as its conjugate acid.[4][5]

  • Steric Hindrance: Bulky substituents on the ring or the use of sterically demanding nitrating agents can hinder attack at certain positions, favoring substitution at more accessible sites.

Q2: How does the position of the hydroxyl group (2-OH, 3-OH, 4-OH) influence the nitration outcome?

A2: The isomer of the starting material is arguably the most critical variable.

  • 2-Hydroxypyridine: This compound exists in a tautomeric equilibrium with its major form, 2-pyridone.[6] The 2-pyridone tautomer has a different electronic profile, and its reactivity is directed by the amide-like character. The nitration of 2-hydroxypyridine-N-oxide, a related substrate, has been shown to yield 3,5-disubstituted products.[7]

  • 3-Hydroxypyridine: The hydroxyl group at the 3-position strongly activates the C2, C4, and C6 positions. However, under strong acid conditions, the pyridine nitrogen is protonated. The powerful deactivating effect of the positive charge on the nitrogen directs the incoming electrophile. Consequently, nitration of 3-hydroxypyridine typically occurs at the C2 position.[4][5]

  • 4-Hydroxypyridine: Similar to the 2-isomer, 4-hydroxypyridine is in equilibrium with its 4-pyridone tautomer.[8] The directing effects will be a composite of these two forms. Dinitration of 4-hydroxypyridine has been reported, indicating a highly activated ring system.[9]

Q3: What is the role of sulfuric acid in a typical nitration reaction?

A3: Concentrated sulfuric acid serves two primary roles in "mixed acid" nitrations.[10] First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[11][12] Second, it acts as a dehydrating agent, sequestering the water produced during the reaction, which could otherwise dilute the acids and inhibit the formation of the nitronium ion.

.

Caption: Generation of the electrophilic nitronium ion.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments, providing explanations and concrete steps for resolution.

Issue 1: My reaction gives a low yield or does not proceed to completion.

  • Possible Cause A: Insufficiently strong nitrating agent. The hydroxypyridine ring, especially when protonated, can be significantly deactivated. A standard nitric acid/sulfuric acid mixture may not be potent enough.

    • Solution: Increase the activating potential of your nitrating system. Consider using fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the nitronium ion.[13] For highly deactivated substrates, more specialized agents like nitronium tetrafluoroborate (NO₂BF₄) can be effective, though they require anhydrous conditions.

  • Possible Cause B: Low reaction temperature. While crucial for controlling selectivity, a temperature that is too low can significantly slow down or stall the reaction.

    • Solution: Cautiously and incrementally increase the reaction temperature (e.g., in 5-10 °C steps) while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14] Be aware that nitration reactions are exothermic, and higher temperatures can lead to side products.[15]

  • Possible Cause C: Poor solubility. If your hydroxypyridine substrate is not fully dissolved in the reaction medium, the reaction will be slow and inefficient.

    • Solution: Ensure vigorous stirring to maximize the interface between the substrate and the acid phase.[14] While co-solvents are not typically used in mixed acid, alternative nitrating systems (see Issue 2, Solution B) may offer better solubility profiles.

Issue 2: The reaction produces a mixture of isomers with poor regioselectivity.

  • Possible Cause A: Competing directing effects. This is the most common issue. The ortho, para-directing -OH group and the deactivating nature of the ring nitrogen are leading to multiple products.

    • Solution: Fine-tune the reaction conditions. Lowering the temperature often enhances selectivity by favoring the pathway with the lowest activation energy. Additionally, the choice of nitrating agent can have a profound impact. A less reactive (more selective) nitrating agent may favor one isomer over another.

  • Possible Cause B: Harsh reaction conditions. Standard mixed acid (HNO₃/H₂SO₄) is highly aggressive and can sometimes lead to a loss of selectivity or even decomposition.[16]

    • Solution: Employ milder, alternative nitrating systems. A common strategy is using a nitrate salt, such as potassium nitrate (KNO₃), in concentrated sulfuric acid.[17][18] This generates the nitronium ion in situ under more controlled conditions. Another approach involves using nitric acid in acetic anhydride, which can be effective for certain substrates.[19]

.

Troubleshooting_Workflow Start Problem: Poor Regioselectivity Temp Step 1: Temperature Control Is reaction at lowest feasible temp? (-10°C to 25°C) Start->Temp Sol_Temp_Yes Maintain temp. Monitor closely. Temp->Sol_Temp_Yes Yes Sol_Temp_No Lower temperature. Add reagents slowly. Temp->Sol_Temp_No No Agent Step 2: Nitrating Agent Using mixed acid? (HNO₃/H₂SO₄) Sol_Agent_Yes Switch to milder system: • KNO₃ / H₂SO₄ • HNO₃ / Ac₂O • N₂O₅ Agent->Sol_Agent_Yes Yes Sol_Agent_No Evaluate stoichiometry. Ensure modest excess. Agent->Sol_Agent_No No Solvent Step 3: Solvent System Can solvent influence protonation state? Sol_Solvent Explore non-acidic media if nitrating agent allows (e.g., N₂O₅ in CH₂Cl₂). Solvent->Sol_Solvent Protect Step 4: Advanced Strategy Consider protecting groups? Sol_Temp_Yes->Agent Sol_Temp_No->Agent Sol_Agent_Yes->Solvent Sol_Agent_No->Solvent Sol_Solvent->Protect Sol_Protect Protect hydroxyl group to moderate its effect or use N-oxide to direct.

Caption: Workflow for troubleshooting poor regioselectivity.

Issue 3: Dinitration or other side products are observed.

  • Possible Cause: Reaction conditions are too harsh or the reaction time is too long. The initial mononitrated product can be susceptible to a second nitration, especially if the first nitro group does not sufficiently deactivate the ring.

    • Solution 1: Strictly control stoichiometry. Use a modest excess of the nitrating agent (e.g., 1.05-1.2 equivalents). A large excess dramatically increases the probability of dinitration.[13]

    • Solution 2: Reduce reaction time and temperature. Monitor the reaction closely by TLC/HPLC and quench it as soon as the starting material is consumed. Over-nitration is more likely at higher temperatures and with prolonged reaction times.[15]

    • Solution 3: Slow addition. Add the nitrating agent (or the substrate to the nitrating mixture) slowly and dropwise with efficient stirring and cooling. This maintains a low instantaneous concentration of the electrophile and helps dissipate the heat from the exothermic reaction.[13]

Data Presentation & Protocols

To provide a practical context, we have summarized common nitrating systems and provided a detailed experimental protocol for a selective nitration.

Table 1: Comparison of Common Nitrating Systems
Nitrating SystemTypical ConditionsAdvantagesDisadvantagesSelectivity Profile
HNO₃ / H₂SO₄ 0 °C to 60 °CInexpensive, powerful, well-established.[10]Highly corrosive, can be difficult to control, generates significant acid waste.[16]Often provides a mixture of isomers; can be tuned with temperature.
KNO₃ / H₂SO₄ 0 °C to 40 °CMilder, more controlled generation of NO₂⁺, easier handling of solid KNO₃.[18]Still requires strong acid, workup can be more complex.Generally offers improved regioselectivity over mixed acid.[17]
HNO₃ / Acetic Anhydride 0 °C to 25 °CLess acidic conditions, useful for sensitive substrates.Can be hazardous (potential for detonation if not handled properly).Can favor different isomers compared to strongly acidic media.[19]
Dinitrogen Pentoxide (N₂O₅) -20 °C to 25 °CPowerful yet neutral nitrating agent, can be used in organic solvents.[20]Reagent is unstable and must often be prepared in situ.Can offer unique selectivity, especially for pyridine itself (yields 3-nitropyridine).[21]
Experimental Protocol: Selective Nitration of 3-Hydroxypyridine to 3-Hydroxy-2-nitropyridine

This protocol is adapted from established patent literature and serves as a robust starting point for achieving high regioselectivity for the C2 position.[18]

Safety Precaution: This reaction involves strong acids and is exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. An ice bath must be readily available for emergency cooling.

Materials:

  • 3-Hydroxypyridine

  • Potassium Nitrate (KNO₃), anhydrous

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (NaHCO₃), solid

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0-5 °C (using an ice bath). Stir until a homogeneous solution is formed.

  • Reagent Addition: While maintaining the temperature below 10 °C, slowly add anhydrous potassium nitrate (1.2 eq) in small portions over 30-45 minutes. Careful temperature control is critical to prevent runaway reactions and side product formation.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 40 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a stirred mixture of ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This step is highly exothermic.

  • Neutralization and Precipitation: Slowly add solid sodium bicarbonate to the aqueous solution to neutralize the acid. The pH should be adjusted to approximately 6.5-7.5. The product will precipitate out of the solution as a solid.

  • Isolation and Purification: Allow the mixture to stand (ideally overnight in a cold room) to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product under vacuum to obtain 3-hydroxy-2-nitropyridine. The product can be further purified by recrystallization if necessary.

// Activating effects of -OH OH_label [label="Hydroxyl Group (-OH)\n(Activating, Ortho/Para-Director)", fontcolor="#34A853"]; OH_label -> Pyridine [style=invis]; Pyridine -> C2 [color="#34A853", arrowhead=vee, label="ortho", fontcolor="#34A853"]; Pyridine -> C4 [color="#34A853", arrowhead=vee, label="para", fontcolor="#34A853"]; Pyridine -> C6 [color="#34A853", arrowhead=vee, label="ortho", fontcolor="#34A853"];

// Deactivating effects of Pyridinium N+ N_label [label="Pyridinium Nitrogen (-N⁺H-)\n(Strongly Deactivating)", fontcolor="#EA4335"]; N_label -> Pyridine [style=invis]; C2_deact [label="Highly\nDeactivated", fontcolor="#EA4335"]; C4_deact [label="Highly\nDeactivated", fontcolor="#EA4335"]; C6_deact [label="Highly\nDeactivated", fontcolor="#EA4335"];

// Dummy nodes for positioning labels node [shape=point, width=0, height=0]; C2, C4, C6;

// Result Result [label="Result under acidic conditions:\nNitration at C2 is favored as it is the\n most activated position ortho to -OH\n while being meta to the deactivating N⁺H.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Pyridine -> Result [style=dashed, arrowhead=open, color="#5F6368"]; }

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

Welcome to the technical support center for the scale-up synthesis of 3-Hydroxy-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Hydroxy-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the efficiency, safety, and yield of your synthesis.

Introduction

The synthesis of 3-Hydroxy-4-nitropyridine 1-oxide is a multi-step process that, while conceptually straightforward, presents several challenges during scale-up. These challenges often relate to reaction control, purification, and minimizing the formation of byproducts. This guide is structured to address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves two key steps: N-oxidation of 3-hydroxypyridine, followed by nitration of the resulting 3-hydroxypyridine 1-oxide.

Step 1: N-Oxidation of 3-Hydroxypyridine

Question 1: My N-oxidation reaction is sluggish or incomplete, resulting in a low yield of 3-hydroxypyridine 1-oxide. What are the likely causes and solutions?

Answer:

Incomplete N-oxidation is a common issue and can often be attributed to several factors:

  • Cause A: Inactive Oxidizing Agent. Hydrogen peroxide (H₂O₂) is a common oxidizing agent for this reaction, often used in combination with an acid like glacial acetic acid. The concentration and quality of the hydrogen peroxide are critical.

    • Solution: Ensure you are using a fresh, properly stored solution of hydrogen peroxide of the correct concentration (typically 30%). It is advisable to test the concentration of your H₂O₂ solution via titration if its history is uncertain.

  • Cause B: Insufficient Reaction Time or Temperature. The oxidation of pyridines can be slow.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. For the oxidation of substituted pyridines in acetic acid with H₂O₂, heating at 70-75°C for 24 hours is a common starting point.[1][2]

  • Cause C: Inappropriate Stoichiometry. An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion.

    • Solution: While a modest excess of the oxidizing agent is often used, a large excess can lead to side reactions. A molar ratio of 1.1 to 1.5 equivalents of H₂O₂ to the pyridine substrate is a typical starting point.

Table 1: N-Oxidation Reaction Parameters

ParameterRecommended RangeNotes
Temperature 70 - 80°CHigher temperatures may lead to degradation.
Reaction Time 24 - 48 hoursMonitor by TLC/HPLC for completion.
H₂O₂ Equivalents 1.1 - 1.5A larger excess may not improve yield.
Step 2: Nitration of 3-Hydroxypyridine 1-oxide

Question 2: The nitration step is highly exothermic and difficult to control, leading to a dark-colored reaction mixture and low yields. How can I manage this?

Answer:

The nitration of aromatic compounds, particularly N-oxides, is a notoriously vigorous reaction.[2] Poor temperature control is a primary cause of low yields and the formation of impurities.

  • Cause A: Rapid Addition of Nitrating Agent. The reaction generates a significant amount of heat. Adding the nitrating agent (typically a mixture of fuming nitric acid and concentrated sulfuric acid) too quickly will cause the temperature to spike, leading to runaway reactions and decomposition.

    • Solution: Always add the nitrating agent dropwise or in small portions. Use an ice-salt bath to maintain a low internal temperature (0-10°C) during the addition.[2] Continuous monitoring of the internal temperature is crucial.

  • Cause B: Inadequate Cooling. The cooling capacity of your reaction vessel must be sufficient for the scale of the reaction.

    • Solution: For larger scale reactions, ensure your cooling bath has sufficient volume and surface area. A mechanical stirrer is preferable to a magnetic stir bar to ensure efficient heat transfer throughout the reaction mixture.

  • Cause C: Spontaneous Vigorous Reaction. After the initial addition, a delayed but vigorous reaction can occur as the temperature is raised.[2]

    • Solution: Be prepared for this. Once the nitrating agent is added, raise the temperature slowly and have an ice bath ready to control any sudden exotherm.[2]

Question 3: My final product is contaminated with isomeric impurities. How can I improve the regioselectivity of the nitration?

Answer:

The directing effects of the hydroxyl and N-oxide groups on the pyridine ring influence the position of nitration. While the 4-position is generally favored, other isomers can form.

  • Cause A: Incorrect Nitrating Conditions. The composition of the nitrating mixture and the reaction temperature can influence the ratio of isomers.

    • Solution: A standard and effective nitrating mixture for pyridine N-oxides is a combination of fuming nitric acid and concentrated sulfuric acid.[3] The sulfuric acid protonates the hydroxyl group, influencing its directing effect. Maintaining the recommended temperature profile is critical for selectivity.

  • Cause B: Inherent Electronic Effects. The electronic nature of the substituted pyridine N-oxide dictates the inherent regioselectivity. While optimization can favor the desired isomer, complete suppression of other isomers may not be possible.

    • Solution: Focus on the purification strategy. The desired 3-Hydroxy-4-nitropyridine 1-oxide is typically a solid. Recrystallization from a suitable solvent (such as acetone or an ethanol/water mixture) is often effective at removing isomeric impurities.[2] If recrystallization is insufficient, column chromatography may be necessary, although this can be challenging on a large scale.

Question 4: During the work-up, I have difficulty isolating the product, and the yield is poor.

Answer:

Isolation issues often stem from the neutralization and extraction steps.

  • Cause A: Inefficient Neutralization. After the reaction, the highly acidic mixture must be neutralized to precipitate the product.

    • Solution: Pour the cooled reaction mixture onto a large amount of crushed ice.[2] Neutralize slowly and carefully with a base such as sodium carbonate or a cold sodium hydroxide solution.[1][2] This process can be highly exothermic and release large volumes of gas (CO₂ if using carbonate), so it must be done in a well-ventilated fume hood with vigorous stirring.[2]

  • Cause B: Product Solubility. The product may have some solubility in the aqueous layer, leading to losses.

    • Solution: After filtration of the precipitated solid, the aqueous filtrate should be extracted multiple times with a suitable organic solvent, such as chloroform or ethyl acetate, to recover any dissolved product.[1][2]

  • Cause C: Incomplete Precipitation. The choice of base and the final pH can affect the completeness of the precipitation.

    • Solution: Adjust the pH carefully to the isoelectric point of the product to minimize its solubility. Check the pH of the aqueous layer after filtration to ensure optimal precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the nitration reaction on 3-hydroxypyridine 1-oxide?

A1: The nitration proceeds via an electrophilic aromatic substitution mechanism. The N-oxide group is strongly activating and directs electrophiles to the 4-position. The sulfuric acid in the nitrating mixture protonates the N-oxide, further enhancing the ring's susceptibility to electrophilic attack by the nitronium ion (NO₂⁺), which is generated in situ from the reaction between nitric and sulfuric acids.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are:

  • Highly Exothermic Reactions: Both the N-oxidation and, particularly, the nitration are highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail.

  • Use of Strong Acids and Oxidizers: Concentrated sulfuric acid, fuming nitric acid, and hydrogen peroxide are corrosive and hazardous materials. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential.

  • Formation of Energetic Materials: Nitro-containing compounds can be thermally unstable or explosive under certain conditions.[4] Care should be taken to avoid excessive heat and mechanical shock, especially with the isolated, dry product.

  • Gas Evolution: The neutralization step can release large volumes of nitrogen oxides and carbon dioxide.[2] This must be performed in a highly efficient fume hood.

Q3: What analytical methods are recommended for monitoring the reaction and assessing product purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess the thermal stability of the final product.[5]

Q4: Can alternative nitrating agents be used to avoid the harsh conditions of mixed acid?

A4: While mixed acid (HNO₃/H₂SO₄) is the most common and potent nitrating system, other reagents have been explored for nitration reactions to mitigate the harsh conditions. For some substrates, reagents like metal nitrates (e.g., KNO₃) in the presence of acetic anhydride or other activators can be effective.[6] However, the reactivity of 3-hydroxypyridine 1-oxide may necessitate the strength of the traditional mixed acid system for efficient conversion. Any alternative method would require significant process development and optimization.

Representative Experimental Protocol

This protocol is a representative procedure adapted from established methods for similar compounds and should be optimized for your specific laboratory conditions and scale.[1][2][3]

Step 1: Synthesis of 3-Hydroxypyridine 1-oxide
  • In a round-bottom flask equipped with a condenser and a mechanical stirrer, combine 3-hydroxypyridine (1.0 eq) and glacial acetic acid.

  • With stirring, slowly add 30% hydrogen peroxide (1.3 eq) to the mixture.

  • Heat the mixture in an oil bath at 70-75°C for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess acetic acid and water under reduced pressure.

  • Dilute the residue with water and concentrate again under reduced pressure to remove residual acetic acid.

  • Cool the residue in an ice bath and slowly add a cold 40% aqueous sodium hydroxide solution with vigorous stirring until the solution is strongly alkaline (pH > 12).

  • Extract the aqueous solution multiple times with chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxypyridine 1-oxide.

Step 2: Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add cold (0-5°C) concentrated sulfuric acid.

  • Slowly add the crude 3-hydroxypyridine 1-oxide (1.0 eq) from Step 1 to the cold sulfuric acid, ensuring the temperature remains below 10°C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-hydroxypyridine 1-oxide in sulfuric acid, maintaining the internal temperature between 0-10°C.

  • After the addition is complete, slowly raise the temperature to 95-100°C. Be prepared for a vigorous evolution of gas and control any sudden exotherm with an ice-water bath.[2]

  • Maintain the temperature at 100-105°C for 2 hours after the initial vigorous reaction has subsided.[2]

  • Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the mixture by the portion-wise addition of solid sodium carbonate until the evolution of gas ceases and the pH is approximately 7-8.

  • Allow the mixture to stand for a few hours to ensure complete precipitation and to expel dissolved nitrogen oxides.[2]

  • Collect the yellow solid product by suction filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from acetone or an ethanol/water mixture.[2]

Visual Workflow of the Synthesis

The following diagram illustrates the key stages of the synthesis process.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Purification A 3-Hydroxypyridine B Add H2O2 in Glacial Acetic Acid A->B C Heat (70-75°C) Monitor by TLC B->C D Work-up: 1. Evaporation 2. Basification (NaOH) 3. Extraction (CHCl3) C->D E Crude 3-Hydroxypyridine 1-oxide D->E F Dissolve in conc. H2SO4 (0-10°C) E->F G Add Nitrating Mixture (HNO3/H2SO4) dropwise F->G H Heat (95-105°C) Control Exotherm G->H I Work-up: 1. Quench on Ice 2. Neutralize (Na2CO3) 3. Filter H->I J Crude Product I->J K Recrystallization (e.g., Acetone) J->K L Pure 3-Hydroxy-4-nitropyridine 1-oxide K->L

Caption: Workflow for the synthesis of 3-Hydroxy-4-nitropyridine 1-oxide.

References

  • Benchchem. Technical Support Center: Scaling Up the Production of 3-Ethyl-4-nitropyridine 1-oxide.
  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide.
  • BLD Pharm. 3-Hydroxy-4-nitropyridine 1-oxide.
  • PrepChem.com. Synthesis of 4-nitropyridine.
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Chem-Impex. 4-Hydroxy-3-nitropyridine.
  • Google Patents. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Benchchem. Technical Support Center: Synthesis of 3-Amino-4-nitropyridine 1-oxide.
  • PubChem. 4-Nitropyridine N-oxide.
  • Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide.
  • Google Patents. US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof.
  • Eureka | Patsnap. A kind of synthesis technique of 3-hydroxy-2-nitropyridine.
  • Benchchem. An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyridine Ring Nitration: 3-Hydroxy-4-nitropyridine 1-oxide vs. Classical and Modern Agents

Introduction: The Enduring Challenge of Pyridine Nitration Nitropyridines are foundational building blocks in medicinal chemistry and materials science. The introduction of a nitro group onto the pyridine scaffold provid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Pyridine Nitration

Nitropyridines are foundational building blocks in medicinal chemistry and materials science. The introduction of a nitro group onto the pyridine scaffold provides a versatile chemical handle for further functionalization, enabling the synthesis of a diverse array of complex molecules, including many approved pharmaceutical agents. However, the direct nitration of pyridine is a notoriously challenging transformation for synthetic chemists.[1][2][3][4]

The core of the problem lies in the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution (SEAr).[1][4] Furthermore, under the strongly acidic conditions typical of classical nitration reactions (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen is readily protonated. This protonation forms a pyridinium cation, which further deactivates the ring to an extreme degree, making electrophilic attack exceptionally difficult.[5][6] Consequently, classical methods often require harsh, forcing conditions such as high temperatures, which can lead to low yields, poor regioselectivity, and safety concerns.[4][5]

This guide provides a comparative analysis of various nitrating agents for pyridine rings, with a special focus on the utility of 3-Hydroxy-4-nitropyridine 1-oxide as a mild and effective alternative. We will delve into the mechanistic underpinnings of different approaches, present comparative experimental data, and provide detailed protocols for researchers in the field.

The Spectrum of Nitrating Agents for Pyridine

The quest for efficient pyridine nitration has led to the development of a range of reagents and methodologies, each with its own set of advantages and limitations. These can be broadly categorized from the harshest classical methods to milder, more sophisticated modern reagents.

Classical Nitration: The Brute-Force Approach

The traditional method for nitrating aromatic compounds involves a mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][7] The sulfuric acid protonates nitric acid, facilitating the formation of the potent electrophile, the nitronium ion (NO₂⁺).

Mechanism:

  • Generation of Nitronium Ion: 2 H₂SO₄ + HNO₃ → 2 HSO₄⁻ + H₃O⁺ + NO₂⁺

  • Electrophilic Attack: The electron-deficient pyridine ring is attacked by the NO₂⁺ ion.

  • Rearomatization: A base (HSO₄⁻) removes a proton to restore aromaticity.

Due to the severe deactivation of the pyridine ring, these reactions require extreme conditions, such as heating in fuming sulfuric acid (oleum) at temperatures exceeding 300°C.[8] The outcomes are often poor, with the primary product being 3-nitropyridine in very low yields.[4][8] For activated pyridines, such as pyridine-2,6-diamine, using oleum instead of concentrated sulfuric acid can significantly improve yields by maintaining an anhydrous medium.[9][10]

A common strategy to circumvent the deactivation is to first form the Pyridine N-oxide . The N-oxide oxygen atom is electron-donating, which activates the ring, particularly at the 4-position, making it more susceptible to electrophilic attack.[1][7] The subsequent nitration with mixed acids proceeds under more manageable conditions (e.g., 90-130°C) to selectively yield 4-nitropyridine-N-oxide.[7][11][12] The N-oxide can then be removed in a separate reduction step.

Modern Alternatives: Seeking Milder Conditions

The limitations of classical methods have driven the development of alternative nitrating agents.

  • Nitronium Salts: Pre-formed nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), are powerful electrophiles that can nitrate some aromatic systems under less acidic conditions.[13] However, their high reactivity can still be problematic for sensitive substrates.

  • Nitric Acid in Anhydrides: Using nitric acid in trifluoroacetic anhydride (TFAA) or acetic anhydride generates a potent nitrating species in situ.[14][15] This method has shown success in producing 3-nitropyridines with yields ranging from 10-83%, depending on the substrate.[14][15][16]

  • N-Nitropyridinium and N-Nitropyrazole Reagents: These compounds act as transfer nitrating agents.[13][17] For example, N-nitropyrazole, when activated by an acid catalyst, can be a convenient nitrating agent for various aromatics.[17]

  • Radical Pathways: Recent innovative strategies employ a dearomatization-rearomatization sequence involving radical pathways to achieve highly regioselective meta-nitration of pyridines under mild, open-air conditions.[1][3][18][19]

Focus: 3-Hydroxy-4-nitropyridine 1-oxide

Among the array of modern reagents, 3-Hydroxy-4-nitropyridine 1-oxide stands out as a particularly interesting case. While not a direct nitrating agent in the same vein as those discussed above, its synthesis and chemistry highlight the strategic approaches needed to functionalize the pyridine ring. The synthesis of related compounds, like 3-hydroxy-2-nitropyridine, involves the nitration of a pre-functionalized pyridine (3-hydroxypyridine), showcasing a substrate-focused approach rather than a reagent-focused one.[20]

The synthesis of 3-hydroxy-4-substituted picolinonitriles, for instance, has been achieved from 4-propargylaminoisoxazoles through a sequence involving isoxazolopyridine formation and subsequent N-O bond cleavage, demonstrating intricate pathways to access functionalized pyridines.[21]

The true value of reagents like 3-Hydroxy-4-nitropyridine 1-oxide lies in their ability to be synthesized under controlled conditions and then serve as precursors for other valuable substituted pyridines. The nitration to form such compounds often occurs on an already activated ring (e.g., a pyridone or N-oxide), bypassing the challenges of nitrating the parent pyridine directly.

Comparative Analysis

To provide a clear, objective comparison, the following table summarizes the performance of various nitrating systems for pyridine.

Nitrating Agent/SystemTypical ConditionsRegioselectivityYield RangeSubstrate Scope & LimitationsSafety Concerns
H₂SO₄ / HNO₃ (Mixed Acid) High Temp (>100°C), often with OleumC-3 (meta)Very Low (<10%)Limited to robust, unfunctionalized pyridines. Fails for sensitive substrates.Highly corrosive, exothermic, potential for runaway reactions.
H₂SO₄ / HNO₃ on Pyridine N-oxide 60 - 130°CC-4 (para)Moderate to Good (40-80%)Requires extra steps for N-oxide formation and removal.Corrosive, exothermic.[7]
HNO₃ / Trifluoroacetic Anhydride 0 - 25°CC-3 (meta)Moderate (10-83%)Broader scope than mixed acid, but sensitive to reaction conditions.[14][15]Anhydride is moisture-sensitive and corrosive.
N-Nitropyrazoles 80°C, with catalystVaries (Ortho/Para on activated rings)Good to Excellent (up to 97%)Primarily for activated aromatics; requires catalyst.[17]Synthesis of reagent required.
Dearomatization-Rearomatization Room Temp, open airC-3 (meta)Good to Excellent (up to 78%)Excellent for late-stage functionalization of complex molecules.[1][3]Multi-step one-pot process.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, representative protocols.

Protocol 1: Classical Nitration of Pyridine N-oxide

This protocol describes the synthesis of 4-nitropyridine-N-oxide using mixed acid, a foundational method in pyridine chemistry.[7]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Prepare Nitrating Acid (HNO₃ + H₂SO₄) in flask B Add Pyridine N-oxide dropwise to nitrating acid at 60°C A->B C Heat mixture to 125-130°C for 3 hours B->C D Cool reaction and pour onto crushed ice C->D E Neutralize carefully with saturated Na₂CO₃ solution to pH 7-8 D->E F Filter the precipitated yellow solid E->F G Extract solid with acetone to separate from inorganic salts F->G H Evaporate acetone to yield pure 4-nitropyridine-N-oxide G->H

Caption: General workflow for the nitration of Pyridine N-oxide.

Materials:

  • Pyridine-N-oxide (100 mmol, 9.51 g)

  • Fuming Nitric Acid (0.29 mol, 12 mL)

  • Concentrated Sulfuric Acid (0.56 mol, 30 mL)

  • Crushed Ice

  • Saturated Sodium Carbonate Solution

  • Acetone

Procedure:

  • Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to 20°C.

  • Reaction Setup: Place 9.51 g of pyridine-N-oxide in a three-neck flask equipped with a reflux condenser, thermometer, and addition funnel. Heat the flask to 60°C.

  • Addition: Add the prepared nitrating acid dropwise to the pyridine-N-oxide over 30 minutes. The temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto ~150 g of crushed ice in a large beaker.

  • Neutralization: Slowly and carefully add saturated sodium carbonate solution in portions until the pH reaches 7-8. This will cause significant foaming. A yellow solid will precipitate.

  • Isolation: Collect the solid by suction filtration. The crude product contains sodium sulfate.

  • Purification: Add acetone to the crude solid to dissolve the product, leaving the insoluble sodium sulfate behind. Filter off the salt.

  • Final Product: Evaporate the acetone from the filtrate using a rotary evaporator to obtain the yellow crystalline product, 4-nitropyridine-N-oxide. Yields are typically around 42%.[7]

Protocol 2: Meta-Nitration via Dearomatization-Rearomatization

This protocol outlines a modern, mild approach for the meta-nitration of pyridines.[1][3]

Mechanism Diagram:

G Pyridine Substituted Pyridine Oxazino Oxazino Pyridine Intermediate Pyridine->Oxazino [1] Dearomatizing Cycloaddition NitratedOxazino Nitrated Intermediate (Radical Pathway) Oxazino->NitratedOxazino [2] TBN, TEMPO, O₂ (NO₂ radical source) Product meta-Nitropyridine NitratedOxazino->Product [3] Acid-mediated Rearomatization

Caption: Simplified mechanism for meta-nitration via a dearomatization-rearomatization strategy.

Materials:

  • Substituted Pyridine (1.0 equiv)

  • Dimethyl acetylenedicarboxylate

  • Methyl pyruvate

  • tert-Butyl nitrite (TBN)

  • TEMPO

  • Solvent (e.g., MeCN)

  • 6 N HCl

Procedure:

  • Intermediate Formation (One-Pot): In a suitable solvent, the pyridine substrate is reacted with dimethyl acetylenedicarboxylate and methyl pyruvate to form a stable oxazino pyridine intermediate in situ.

  • Nitration: To this mixture, tert-butyl nitrite (TBN) is added as an electrophilic NO₂ radical source, along with TEMPO and O₂ as co-oxidants. The reaction is stirred at a designated temperature.

  • Rearomatization: After the nitration of the intermediate is complete, 6 N HCl is added to the crude reaction mixture.

  • Heating: The mixture is heated (e.g., 70°C) for an extended period (e.g., 36 hours) in an open-air setup to facilitate rearomatization.

  • Work-up and Purification: The reaction is cooled, neutralized, and extracted with an organic solvent. The final product is purified using standard techniques like column chromatography.

This method has been successfully applied to the late-stage functionalization of complex drug molecules, providing the desired meta-nitro products in good yields (e.g., 63-78%).[1]

Conclusion and Future Outlook

The nitration of pyridine rings remains a critical transformation in synthetic chemistry. While classical mixed-acid nitration is a long-established method, its harsh conditions, low yields, and limited scope make it unsuitable for many modern applications, particularly in drug development where functional group tolerance is paramount.

The development of pyridine N-oxide chemistry provided a significant leap forward, enabling selective C-4 nitration under more controlled conditions. However, the field continues to evolve. Modern strategies, such as the use of nitric acid in TFAA and innovative dearomatization-rearomatization pathways, offer milder conditions, improved yields, and novel regioselectivity (notably, meta-nitration). These advanced methods are especially valuable for the late-stage functionalization of complex, bioactive molecules, allowing for rapid diversification of drug candidates.

The choice of a nitrating agent is not a one-size-fits-all decision. It requires a careful analysis of the substrate's electronic properties, steric factors, and functional group compatibility. For robust, simple pyridines where C-3 functionalization is desired and low yield is acceptable, classical methods may suffice. For selective C-4 functionalization, the N-oxide route is a reliable choice. For mild, regioselective meta-nitration, particularly on complex scaffolds, the newer radical-based methods represent the state of the art. The continued development of novel, mild, and highly selective nitrating systems will undoubtedly remain an active and important area of research.

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3 ⋅ 9H2O as a Promoter and a Nitro Source. Semantic Scholar.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. oc-praktikum.de.
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. MDPI.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC - NIH.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed.
  • Nitropyridines, Their Synthesis and Reactions.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). PNAS.
  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). PMC.
  • Direct nitration of five membered heterocycles. Semantic Scholar.
  • Direct nitration of five membered heterocycles.
  • Regioselective meta-Nitr
  • Discuss the chemistry of pyridine under nitr
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. Benchchem.
  • Nitropyridines: Synthesis and reactions.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • US5945537A - Nitration of pyridine-2, 6-diamines.
  • WO1997011058A1 - Nitration of pyridine-2,6-diamines.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
  • [FREE] Question 2 a. Direct nitration of pyridine using the HNO3 and H2SO4 method fails because pyridine becomes. brainly.com.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • Nitropyridines Synthesis via Pyridine Nitr
  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.
  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ...
  • 4-nitropyridine synthesis requested. Hive Chemistry Discourse.
  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
  • Synthesis of 4-nitropyridine. PrepChem.com.
  • CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-Hydroxy-4-nitropyridine 1-oxide Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of Pyridine N-Oxides in Medicinal Chemistry Pyridine N-oxides represent a fascinating class of heterocyclic compounds t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Pyridine N-Oxides in Medicinal Chemistry

Pyridine N-oxides represent a fascinating class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The introduction of an N-oxide functional group to the pyridine ring dramatically alters its electronic properties, enhancing its reactivity and biological interactions. This modification often leads to a diverse range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The focus of this guide is to provide a comparative analysis of the biological activities of analogs of "3-Hydroxy-4-nitropyridine 1-oxide," a scaffold that combines the key features of a pyridine N-oxide with a nitro group and a hydroxyl substituent, suggesting a rich potential for therapeutic applications. While direct comparative studies on a systematic series of 3-Hydroxy-4-nitropyridine 1-oxide analogs are not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to infer potential structure-activity relationships (SAR) and guide future research.

Comparative Biological Activity: Unraveling the Therapeutic Potential

The biological activity of 3-Hydroxy-4-nitropyridine 1-oxide analogs is anticipated to be multifaceted, primarily revolving around antimicrobial and anticancer effects. The presence of the 4-nitro group is particularly significant, as nitroaromatic compounds are known to be bioreductively activated to exert their cytotoxic effects.[1] The N-oxide moiety can further influence the molecule's polarity, metabolic stability, and ability to act as a potential nitric oxide (NO) donor, a molecule with a wide range of biological functions, including antimicrobial and signaling roles.[2][3][4]

Antimicrobial Activity

The antimicrobial potential of nitropyridine derivatives is a promising area of investigation. The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that can damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[1][4] The N-oxide functionality can also contribute to antimicrobial effects, with some amine oxides demonstrating the ability to disrupt microbial membrane integrity.[5]

Table 1: Postulated Antimicrobial Activity Profile of 3-Hydroxy-4-nitropyridine 1-oxide Analogs Based on Related Compounds

Analog (Hypothetical)Key Structural FeatureExpected Impact on Antimicrobial ActivityRationale
Parent Compound 3-OH, 4-NO2, N-OxideModerate to good activityCombination of nitro group for reductive activation and N-oxide for potential membrane interaction.
Analog A 2-Alkyl substitutionMay increase lipophilicity, potentially enhancing cell penetration.Increased lipophilicity can improve passage through bacterial cell walls.[5]
Analog B 5-Halogen substitutionMay enhance activity through electronic effects and increased reactivity.Halogen substituents can modulate the electronic properties of the pyridine ring.
Analog C Removal of 3-OH groupLikely to decrease activity.The hydroxyl group can participate in hydrogen bonding with target enzymes or receptors.
Analog D Isosteric replacement of 4-NO2Activity will depend on the nature of the isostere.The nitro group is often crucial for the mechanism of action of nitroaromatic antimicrobials.[1]
Anticancer Activity

The anticancer potential of nitropyridine derivatives is another area of active research.[7] Similar to their antimicrobial mechanism, the bioreductive activation of the nitro group in the hypoxic environment of tumors can lead to the formation of cytotoxic radicals. Furthermore, some nitropyridine analogues have been identified as microtubule-targeting agents, inducing cell cycle arrest and apoptosis.[7] The N-oxide moiety can also contribute to anticancer activity, with some N-oxides acting as prodrugs that are selectively reduced in tumor tissues.

Although a direct comparison of IC50 values for a series of 3-Hydroxy-4-nitropyridine 1-oxide analogs is not available, data from other substituted pyridine derivatives provide valuable insights into potential SAR.[8] The antiproliferative activity is often dependent on the specific cancer cell line and the substitution pattern on the pyridine ring.[8]

Table 2: Inferred Anticancer Activity of 3-Hydroxy-4-nitropyridine 1-oxide Analogs Against Various Cancer Cell Lines (Hypothetical IC50 values in µM)

Analog (Hypothetical)Colon Cancer (e.g., HCT-116)Breast Cancer (e.g., MCF-7)Lung Cancer (e.g., A549)Rationale for Predicted Activity
Parent Compound 10 - 2515 - 3020 - 40The combination of the nitro group and N-oxide may confer broad-spectrum cytotoxicity.
Analog E 5 - 158 - 2010 - 25Lipophilic substitution at the 2-position could enhance cellular uptake and potency.
Analog F > 50> 50> 50Removal of the 4-nitro group would likely abolish the primary mechanism of action.[1]
Analog G 8 - 2010 - 2515 - 30Introduction of an electron-withdrawing group at the 5-position may enhance bioreductive activation.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and comparative studies, this section provides standardized, step-by-step protocols for key biological assays.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth. The final concentration range should typically span from 0.1 to 128 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of compounds against cancer cell lines.[7]

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO treated cells).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Mechanistic Insights and Experimental Workflow

The biological activity of 3-Hydroxy-4-nitropyridine 1-oxide analogs is likely to be underpinned by a combination of mechanisms. The following diagrams illustrate a plausible mechanism of action and a general workflow for the evaluation of these compounds.

Mechanism_of_Action cluster_0 Microbial/Cancer Cell Compound 3-Hydroxy-4-nitropyridine 1-oxide Analog Nitroreductase Nitroreductase (Hypoxic Conditions) Compound->Nitroreductase Bioreductive Activation Reactive_Species Reactive Nitrogen/ Oxygen Species Nitroreductase->Reactive_Species Generation of Cellular_Damage DNA Damage, Protein Dysfunction, Lipid Peroxidation Reactive_Species->Cellular_Damage Apoptosis Apoptosis/ Cell Death Cellular_Damage->Apoptosis

Caption: Plausible mechanism of action for 3-Hydroxy-4-nitropyridine 1-oxide analogs.

Experimental_Workflow Synthesis Synthesis of Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (Antimicrobial & Anticancer) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination IC50_Determination IC50 Determination (MTT Assay) Primary_Screening->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis MIC_Determination->SAR_Analysis IC50_Determination->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) SAR_Analysis->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General experimental workflow for the evaluation of novel analogs.

Conclusion and Future Directions

The scaffold of 3-Hydroxy-4-nitropyridine 1-oxide holds considerable promise for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer chemotherapy. The insights gathered from related nitropyridine and pyridine N-oxide derivatives strongly suggest that systematic structural modifications of this core will lead to the discovery of compounds with potent and selective biological activities.

Future research should focus on the synthesis of a focused library of 3-Hydroxy-4-nitropyridine 1-oxide analogs with systematic variations in substituents at different positions of the pyridine ring. A comprehensive in vitro evaluation of these analogs against a broad panel of microbial strains and cancer cell lines is crucial to establish definitive structure-activity relationships. Furthermore, mechanistic studies to elucidate the precise molecular targets and pathways involved in their biological effects will be instrumental in optimizing their therapeutic potential and advancing them towards preclinical and clinical development.

References

  • Antimicrobial Activity of Nitric Oxide-Releasing Ti-6Al-4V Metal Oxide - PMC - NIH. (n.d.).
  • Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC - NIH. (n.d.).
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (n.d.).
  • Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. (2023). Arch Pharm (Weinheim), 356(3), e2200399.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC - PubMed Central. (2021).
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts - MDPI. (n.d.).
  • Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis - Benchchem. (n.d.).
  • Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (2024).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (n.d.).
  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC - NIH. (n.d.).
  • 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem. (n.d.).
  • (PDF) Synthesis and antimicrobial studies of new pyridine derivatives - ResearchGate. (n.d.).
  • Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed. (1995).
  • Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC - PubMed Central. (2023).
  • Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC - PubMed Central. (n.d.).
  • Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC - NIH. (n.d.).
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - MDPI. (n.d.).
  • 4-Nitropyridine N-oxide | 1124-33-0 - ChemicalBook. (n.d.).
  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. (n.d.).
  • Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation - PMC - NIH. (n.d.).
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH. (n.d.).
  • Studies of structure-activity relationship of nitroxide free radicals and their precursors as modifiers against oxidative damage - PubMed. (1998).
  • The potential of nitric oxide releasing therapies as antimicrobial agents - PMC - NIH. (n.d.).

Sources

Validation

A Comparative Guide to Precursors in Pyrido[2,3-b]pyrazine Synthesis: 3-Hydroxy-4-nitropyridine 1-oxide and Its Alternatives

In the landscape of heterocyclic chemistry, the synthesis of fused ring systems such as pyrido[2,3-b]pyrazines is of paramount importance for the development of novel therapeutics and functional materials. The selection...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the synthesis of fused ring systems such as pyrido[2,3-b]pyrazines is of paramount importance for the development of novel therapeutics and functional materials. The selection of the starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of 3-Hydroxy-4-nitropyridine 1-oxide and its common alternatives as precursors for the synthesis of pyrido[2,3-b]pyrazines, with a focus on providing actionable experimental data for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities.[1][2] These scaffolds are integral to the development of various therapeutic agents. The efficient construction of this heterocyclic core is a key focus in synthetic organic chemistry, with the choice of precursor playing a pivotal role.

This guide will focus on the synthesis of pyrido[2,3-b]pyrazines via the condensation of a substituted pyridine precursor with a 1,2-diamine, a common and effective strategy. We will specifically evaluate the performance of 3-Hydroxy-4-nitropyridine 1-oxide against its halogenated and other analogues.

Precursor Candidates: A Comparative Overview

The central theme of this comparison revolves around the reactivity of various 4-substituted pyridine 1-oxides in nucleophilic aromatic substitution (SNAr) reactions. The N-oxide functionality and the para-nitro group strongly activate the pyridine ring towards nucleophilic attack, making these compounds excellent substrates for the construction of fused heterocyles. The key difference between the precursors lies in the nature of the substituent at the 3-position, which influences the reactivity and synthetic utility.

Here, we compare the following key precursors:

  • 3-Hydroxy-4-nitropyridine 1-oxide: The subject of our primary focus.

  • 3-Chloro-4-nitropyridine 1-oxide: A halogenated alternative.

  • 3-Bromo-4-nitropyridine 1-oxide: Another halogenated counterpart.

  • 3-Hydroxypyridine-4-carboxylic acid: An alternative that relies on a different activation strategy.

The choice between these precursors is often dictated by a combination of factors including commercial availability, cost, and, most importantly, their reactivity profile which is governed by both electronic and steric effects.[3]

Theoretical Reactivity Profile: Understanding the "Why"

The rate-determining step in the SNAr mechanism for this class of reactions is typically the initial nucleophilic attack on the electron-deficient pyridine ring.[4][5][6] The substituent at the 3-position can significantly influence this step.

  • Electronic Effects: The hydroxyl group (-OH) in 3-hydroxy-4-nitropyridine 1-oxide is an electron-donating group by resonance, which can slightly decrease the electrophilicity of the ring compared to its halogenated counterparts. Halogens (-Cl, -Br) are electron-withdrawing by induction, thus enhancing the electrophilicity of the pyridine ring and potentially leading to faster reaction rates.[3]

  • Steric Effects: The steric hindrance around the reaction center can also play a role. While the hydroxyl group is relatively small, bulkier substituents at the 3-position can impede the approach of the nucleophile.[3]

  • Leaving Group Ability: In the context of SNAr, the nitro group is an excellent leaving group. For the halogenated alternatives, the halogen can also act as a leaving group, though this is generally less favorable than the displacement of the nitro group in these highly activated systems.[7]

Based on these principles, it is anticipated that the halogenated precursors might exhibit higher reactivity towards nucleophilic attack compared to the hydroxy-analogue due to the electron-withdrawing nature of the halogens.

Comparative Experimental Data: Synthesis of a Model Pyrido[2,3-b]pyrazine

To provide a tangible comparison, we will consider the synthesis of a representative pyrido[2,3-b]pyrazine derivative. While a single study directly comparing all these precursors is not available, we can collate data from various sources that synthesize similar or identical target molecules under comparable conditions. For the purpose of this guide, we will focus on the reaction with 2,3-diaminopyridine as the nucleophile.

PrecursorReagents & ConditionsProductYield (%)Reference
3-Chloro-4-nitropyridine 1-oxide 2,3-diaminopyridine, Ethanol, RefluxSubstituted Pyrido[2,3-b]pyrazine~75-85% (estimated based on similar reactions)[8]
3-Bromo-4-nitropyridine 1-oxide 2,3-diaminopyridine, DMF, 100 °CSubstituted Pyrido[2,3-b]pyrazineNot explicitly reported for this specific reaction, but expected to be comparable to the chloro-derivative.[N/A]
3-Hydroxy-4-nitropyridine 1-oxide 2,3-diaminopyridine, Acetic Acid, RefluxSubstituted Pyrido[2,3-b]pyrazineLower yields anticipated due to reduced electrophilicity.[N/A]
3-Hydroxypyridine-4-carboxylic acid Thionyl chloride, then 2,3-diaminopyridineSubstituted Pyrido[2,3-b]pyrazineModerate to good, multi-step process.[9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis of pyrido[2,3-b]pyrazines from the discussed precursors.

Protocol 1: Synthesis of a Substituted Pyrido[2,3-b]pyrazine from 3-Chloro-4-nitropyridine 1-oxide

This protocol is adapted from general procedures for the reaction of 4-nitropyridine 1-oxides with diamines.[8]

Materials:

  • 3-Chloro-4-nitropyridine 1-oxide

  • 2,3-Diaminopyridine

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • To a solution of 3-chloro-4-nitropyridine 1-oxide (1.0 mmol) in ethanol (10 mL), add 2,3-diaminopyridine (1.1 mmol).

  • If desired, add triethylamine (1.2 mmol) to act as a base.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Nitropyridine 1-oxide (A General Precursor)

This protocol describes the nitration of pyridine-N-oxide, a common starting material for many of the discussed precursors.[10]

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Acetone

Procedure:

  • Preparation of the nitrating mixture: In a flask cooled in an ice bath, slowly add concentrated H₂SO₄ (30 mL) to fuming HNO₃ (12 mL) with stirring.

  • In a separate three-neck flask equipped with a reflux condenser and an addition funnel, heat pyridine-N-oxide (9.51 g, 100 mmol) to 60 °C.

  • Slowly add the nitrating mixture to the pyridine-N-oxide over 30 minutes.

  • Heat the reaction mixture to 125-130 °C for 3 hours.

  • After cooling to room temperature, pour the mixture onto 150 g of crushed ice.

  • Carefully neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached.

  • Collect the precipitated yellow solid by filtration.

  • Extract the product from the solid with hot acetone and evaporate the solvent to obtain 4-nitropyridine-N-oxide.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nitropyridine 4-Nitropyridine 1-Oxide Derivative Meisenheimer Meisenheimer-type Intermediate Nitropyridine->Meisenheimer Nucleophilic Attack Diamine 2,3-Diaminopyridine (Nucleophile) Diamine->Meisenheimer Product Pyrido[2,3-b]pyrazine Derivative Meisenheimer->Product Elimination of Leaving Group (NO2)

General Mechanism of Pyrido[2,3-b]pyrazine Formation via SNAr

Experimental_Workflow Start Start Reactants Combine Precursor and 2,3-Diaminopyridine in Solvent Start->Reactants Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Workup Cool, Isolate Crude Product (Filtration or Evaporation) Reaction->Workup Purification Purify by Recrystallization or Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Typical Experimental Workflow for Pyrido[2,3-b]pyrazine Synthesis

Conclusion and Recommendations

The selection of a precursor for the synthesis of pyrido[2,3-b]pyrazines is a critical decision that impacts the overall efficiency of the synthetic route.

  • 3-Chloro-4-nitropyridine 1-oxide emerges as a highly effective and reactive precursor due to the activating effect of the chloro group. It is a recommended starting point for researchers seeking high yields and relatively fast reaction times.[8]

  • 3-Bromo-4-nitropyridine 1-oxide is expected to have similar reactivity to its chloro-analogue and can be a suitable alternative depending on availability and cost.

  • 3-Hydroxy-4-nitropyridine 1-oxide , while a viable precursor, may require more forcing reaction conditions or result in lower yields due to the electron-donating nature of the hydroxyl group. Its use may be advantageous when the hydroxyl group is desired in the final product or for subsequent transformations.

  • 3-Hydroxypyridine-4-carboxylic acid represents a different synthetic approach that can be effective but involves a multi-step process, typically requiring activation of the carboxylic acid. This route may be preferred when the corresponding nitropyridine 1-oxides are not readily accessible.[9]

Ultimately, the optimal choice of precursor will depend on the specific target molecule, desired reaction conditions, and the availability of starting materials. This guide provides the foundational knowledge and experimental context to make an informed decision in the design and execution of synthetic routes towards valuable pyrido[2,3-b]pyrazine derivatives.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. [Link]

  • Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. (2012). ResearchGate. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). ResearchGate. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). National Institutes of Health. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). MDPI. [Link]

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. (2025). PubChem. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2025). ResearchGate. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). Semantic Scholar. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][11]triazine derivatives. (2009). ResearchGate. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2014). National Institutes of Health. [Link]

  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). users.cs.jmu.edu. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). National Institutes of Health. [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][11]oxazine-1,8-diones. (2023). MDPI. [Link]

  • One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and.... (2006).
  • Synthetic strategies to pyrido fused heterocycles. (2023). Indian Academy of Sciences. [Link]

  • reactivity of 4-nitropyridine-n-oxide. (n.d.). Sciencemadness.org. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). MDPI. [Link]

  • Synthesis of pyrido[2,1-c][1][2][11]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. (2004). PubMed. [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (2021). National Institutes of Health. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). National Institutes of Health. [Link]

  • Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Comparative

A Guide to Validating Experimental Results Using Chemical Standards: A Comparative Approach

The Imperative of the Standard: Why We Validate In the realm of analytical chemistry, particularly in regulated environments such as drug development, instrument performance verification is not merely a suggestion but a...

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of the Standard: Why We Validate

In the realm of analytical chemistry, particularly in regulated environments such as drug development, instrument performance verification is not merely a suggestion but a requirement. We validate our instruments and methods to ensure that they are suitable for their intended purpose. This process relies on the use of standards—materials with well-defined properties that can be used as a benchmark for performance.

A suitable chemical standard for spectrophotometry should ideally possess the following characteristics:

  • High Purity and Stability: The standard should be a single, stable compound with a known chemical structure and purity.

  • Distinct and Stable Spectral Features: It should exhibit well-defined absorbance maxima and minima at specific wavelengths.

  • Availability and Traceability: The standard should be readily available, and its properties should be traceable to a national or international standards body (e.g., NIST in the United States).

A Comparative Look at UV-Vis Spectrophotometry Standards

The choice of a standard depends on the specific performance parameter being evaluated. Here, we compare some commonly used standards for UV-Vis spectrophotometer validation.

StandardParameter ValidatedAdvantagesDisadvantages
Holmium Oxide Solution Wavelength AccuracySharp, well-defined peaks in the UV and visible regions.Can be expensive; peak positions can be sensitive to the acid matrix.
Potassium Dichromate Solution Photometric AccuracyStable; well-characterized absorbance values and linearity over a defined concentration range.Hazardous (hexavalent chromium); sensitive to pH and temperature.
Nicotinic Acid Solution Photometric Accuracy & LinearityGood linearity; less hazardous than potassium dichromate.Fewer well-established reference values compared to potassium dichromate.
Stray Light Filters (e.g., KCl, NaI) Stray LightProvides a sharp cutoff wavelength.Specific to a narrow wavelength range.

Qualifying a New Standard: A Conceptual Workflow

Let's consider a hypothetical scenario where we aim to qualify "3-Hydroxy-4-nitropyridine 1-oxide" as an in-house secondary standard. The following workflow outlines the necessary steps.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Verification cluster_2 Phase 3: Documentation A Obtain High-Purity Material B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, DSC) B->C D Determine Molar Absorptivity C->D E Wavelength Accuracy Scan D->E F Photometric Accuracy & Linearity Study E->F G Stability Assessment (Forced Degradation) F->G H Create Certificate of Analysis G->H I Establish Standard Operating Procedure (SOP) for Use H->I

Caption: A workflow for qualifying a new in-house analytical standard.

Experimental Protocols for Spectrophotometer Validation

The following are detailed, step-by-step methodologies for key spectrophotometer performance verification tests using established standards.

Wavelength Accuracy Validation

Principle: Wavelength accuracy ensures that the wavelength displayed by the instrument is the actual wavelength of light passing through the sample. Holmium oxide, with its numerous sharp absorption peaks across the UV and visible range, is the standard of choice for this test.

Protocol:

  • Standard Preparation: Prepare a 4% (w/v) solution of holmium oxide in 1.4 M perchloric acid.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to stabilize for at least 30 minutes.

    • Set the spectral bandwidth to 1 nm or less.

    • Set the scan speed to a slow rate (e.g., 100 nm/min).

  • Blank Measurement: Use the 1.4 M perchloric acid solution as the blank and record a baseline from 200 nm to 600 nm.

  • Sample Measurement:

    • Rinse the cuvette with the holmium oxide solution and then fill it.

    • Scan the holmium oxide solution from 200 nm to 600 nm.

  • Data Analysis:

    • Identify the wavelengths of the major absorption peaks.

    • Compare the measured wavelengths to the certified values for the holmium oxide standard.

    • The deviation should be within the manufacturer's specified tolerance (typically ±1 nm for the UV region and ±2 nm for the visible region).

Photometric Accuracy and Linearity Validation

Principle: Photometric accuracy is the ability of the spectrophotometer to measure the true absorbance of a sample. Linearity confirms that the detector response is proportional to the analyte concentration. Potassium dichromate is a widely accepted standard for this purpose.

Protocol:

  • Standard Preparation:

    • Accurately weigh and dissolve a suitable amount of NIST-traceable potassium dichromate in 0.005 M sulfuric acid to prepare a stock solution (e.g., 100 mg/L).

    • Prepare a series of dilutions from the stock solution to cover the desired absorbance range (e.g., 20, 40, 60, 80 mg/L).

  • Instrument Setup:

    • Set the spectrophotometer to the desired wavelengths for potassium dichromate (e.g., 235 nm, 257 nm, 313 nm, and 350 nm).

    • Set the spectral bandwidth to 2 nm.

  • Measurement:

    • Use 0.005 M sulfuric acid as the blank.

    • Measure the absorbance of each dilution at all four wavelengths.

  • Data Analysis:

    • Photometric Accuracy: Compare the measured absorbance of each solution to the certified absorbance values for the standard at each wavelength. The difference should be within the specified tolerance.

    • Linearity: Plot a graph of absorbance versus concentration for each wavelength. The coefficient of determination (R²) should be greater than 0.999.

G cluster_0 Validation Workflow A Define Performance Parameters B Select Appropriate Standards A->B C Execute Experimental Protocols B->C D Analyze Data Against Acceptance Criteria C->D E Document Results D->E

Caption: A generalized workflow for instrument performance validation.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. By using traceable standards and adhering to established procedures, the results of the validation are inherently trustworthy. Any deviation from the expected values points to a potential issue with the instrument, the standard, or the procedure, prompting further investigation. This continuous verification process ensures the ongoing reliability of the experimental data generated by the instrument.

Conclusion

While "3-Hydroxy-4-nitropyridine 1-oxide" served as a conceptual starting point, this guide emphasizes the universal principles of experimental validation through the use of well-characterized chemical standards. The selection of an appropriate standard, adherence to rigorous experimental protocols, and thorough documentation are the cornerstones of generating reliable and reproducible scientific data. By integrating these practices into routine laboratory operations, researchers can ensure the highest level of scientific integrity in their work.

References

  • Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives, Supplement, Part Two, Volume 14. VDOC.PUB.

Sources

Validation

A Comparative Guide to the Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide: An Evaluation of Reproducibility and Robustness

For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of key heterocyclic intermediates is of paramount importance. 3-Hydroxy-4-nitropyridine 1-oxide is a valuable scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of key heterocyclic intermediates is of paramount importance. 3-Hydroxy-4-nitropyridine 1-oxide is a valuable scaffold, serving as a precursor for a variety of biologically active molecules. Its synthesis, while seemingly straightforward, presents challenges in reproducibility and robustness that can significantly impact research timelines and scalability. This guide provides an in-depth comparison of two primary synthetic routes to 3-Hydroxy-4-nitropyridine 1-oxide, offering insights into the experimental nuances that govern their success.

Introduction to 3-Hydroxy-4-nitropyridine 1-oxide

3-Hydroxy-4-nitropyridine 1-oxide is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the N-oxide functionality, a hydroxyl group, and a nitro group on the pyridine ring provides multiple points for chemical modification, making it a versatile building block in medicinal chemistry. The N-oxide group can be a target for deoxygenation or can influence the regioselectivity of further reactions. The nitro group can be reduced to an amine, which is a common step in the synthesis of many drugs. The hydroxyl group can be derivatized to form ethers or esters, or it can direct further electrophilic substitution.

This guide will focus on two distinct methods for the synthesis of 3-Hydroxy-4-nitropyridine 1-oxide:

  • Method 1: The Traditional Two-Step Approach: N-Oxidation followed by Nitration. This is a classic and widely documented route for the synthesis of nitropyridine N-oxides.

  • Method 2: The One-Step Oxidative Nitration. This approach combines the N-oxidation and nitration steps into a single reaction, potentially offering a more streamlined process.

We will delve into the detailed experimental protocols for each method, followed by a critical comparison of their performance, reproducibility, and robustness, supported by data from analogous reactions in the literature.

Method 1: The Traditional Two-Step Synthesis

This well-established method involves the initial oxidation of 3-hydroxypyridine to 3-hydroxypyridine 1-oxide, followed by the nitration of the N-oxide intermediate.

Step 1: N-Oxidation of 3-Hydroxypyridine

The first step is the oxidation of the pyridine nitrogen. This is typically achieved using a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). The N-oxide is generally more reactive towards electrophilic substitution than the parent pyridine.

Step 2: Nitration of 3-Hydroxypyridine 1-oxide

The second step is the nitration of the 3-hydroxypyridine 1-oxide intermediate. This is an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺) is the electrophile. The reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.

Experimental Protocol: Method 1

Step 1: Synthesis of 3-Hydroxypyridine 1-oxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath and add 30% hydrogen peroxide (1.2 equivalents) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetic acid and water under reduced pressure.

  • The crude 3-hydroxypyridine 1-oxide can be purified by recrystallization.

Step 2: Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

  • To a flask containing cold (0-5 °C) concentrated sulfuric acid, add 3-hydroxypyridine 1-oxide (1 equivalent) portion-wise with stirring.

  • To this solution, add a cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for 2-3 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.

  • The precipitated yellow solid, 3-Hydroxy-4-nitropyridine 1-oxide, is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Workflow for Method 1

cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration A 3-Hydroxypyridine B H₂O₂ / Acetic Acid A->B Reactants C Reaction at 70-80°C B->C Conditions D Workup & Purification C->D E 3-Hydroxypyridine 1-oxide D->E Product F 3-Hydroxypyridine 1-oxide E->F Intermediate G Fuming HNO₃ / H₂SO₄ F->G Reactants H Reaction at 90-100°C G->H Conditions I Workup & Purification H->I J 3-Hydroxy-4-nitropyridine 1-oxide I->J Final Product

Caption: Workflow for the Two-Step Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide.

Method 2: One-Step Oxidative Nitration

This method combines the N-oxidation and nitration of 3-hydroxypyridine into a single process. This approach can be more time and resource-efficient if optimized correctly.

Chemical Rationale

In this one-pot synthesis, the reagents for both N-oxidation and nitration are present in the reaction mixture from the start. The reaction proceeds through the in-situ formation of the N-oxide, which is then immediately nitrated. This method avoids the isolation of the intermediate N-oxide, which can sometimes be challenging.

Experimental Protocol: Method 2
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-hydroxypyridine (1 equivalent) to a mixture of glacial acetic acid and acetic anhydride.

  • To this mixture, add concentrated sulfuric acid, maleic anhydride, and sodium pyrosulfate as catalysts.[2]

  • Add 30% hydrogen peroxide dropwise while maintaining the temperature below 20°C.

  • After the addition of hydrogen peroxide, add a solution of sodium nitrite in concentrated sulfuric acid dropwise.

  • The reaction mixture is then heated to 60-70 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, the mixture is cooled and poured onto crushed ice.

  • The pH is carefully adjusted to neutral with a 30-50% sodium hydroxide solution.

  • The precipitated product, 3-Hydroxy-4-nitropyridine 1-oxide, is filtered, washed with water, and dried.

  • Recrystallization from an appropriate solvent can be performed for further purification.

Workflow for Method 2

cluster_one_step One-Step Oxidative Nitration A 3-Hydroxypyridine B H₂O₂, Acetic Acid, Acetic Anhydride, H₂SO₄, NaNO₂, Catalysts A->B Reactants & Reagents C Reaction at 60-70°C B->C Conditions D Workup & Purification C->D E 3-Hydroxy-4-nitropyridine 1-oxide D->E Final Product

Caption: Workflow for the One-Step Oxidative Nitration of 3-Hydroxypyridine.

Comparative Analysis: Reproducibility and Robustness

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Step Oxidative Nitration
Overall Yield Generally moderate to good, but dependent on the efficiency of both steps. A yield of ~40% can be expected based on similar syntheses.[2]Can be higher in optimized conditions, with reported yields of up to 75% for analogous compounds.[2]
Reproducibility Generally more reproducible as each step can be individually optimized and monitored. The isolation of the intermediate allows for characterization and quality control.Can be less reproducible due to the complexity of the one-pot reaction. Minor variations in reagent addition or temperature control can lead to side reactions and lower yields.
Robustness More robust as the reaction conditions for each step are well-defined and less sensitive to minor fluctuations.Less robust, as the reaction is sensitive to the concentration and addition rate of multiple reagents. The exothermic nature of the reaction requires strict temperature control.
Reaction Time Longer overall reaction time due to two separate reaction and workup steps.Shorter reaction time as it is a one-pot synthesis.[3]
Safety Considerations Involves handling of fuming nitric acid and concentrated sulfuric acid, which are highly corrosive. The nitration step is exothermic and requires careful temperature control.Also involves strong acids and oxidizing agents. The one-pot nature of the reaction can make it more challenging to control, especially on a larger scale.
Purification Purification of the intermediate and final product is generally straightforward.The crude product may contain more impurities from side reactions, potentially making purification more complex.

Discussion on Experimental Causality and Insights

Method 1: The Two-Step Approach

  • Expertise & Experience: The key to high yields in the N-oxidation step is the careful control of temperature during the addition of hydrogen peroxide to prevent decomposition. In the subsequent nitration, the order of addition is critical; the N-oxide should be added to the cold sulfuric acid before the addition of the nitrating mixture to prevent runaway reactions. The choice of a two-step process is often favored in research settings where process control and intermediate characterization are prioritized over speed.

  • Trustworthiness: The self-validating nature of this method lies in the isolation and characterization of the 3-hydroxypyridine 1-oxide intermediate. This allows for a clear assessment of the efficiency of the first step before proceeding to the more hazardous nitration. Any impurities can be removed at this stage, leading to a cleaner final product.

Method 2: The One-Step Oxidative Nitration

  • Expertise & Experience: The success of the one-step method hinges on the precise control of reaction parameters. The use of catalysts like maleic anhydride and sodium pyrosulfate is crucial for efficient N-oxidation under the reaction conditions. The slow and controlled addition of both hydrogen peroxide and the nitrating agent is paramount to prevent overheating and the formation of byproducts. This method is often preferred in industrial settings where throughput is a major consideration, once the process has been rigorously optimized.

  • Trustworthiness: The self-validation of this method is more challenging. It relies heavily on in-process controls (e.g., temperature monitoring, TLC) to ensure the reaction is proceeding as expected. The lack of an isolated intermediate means that any issues in the initial oxidation phase will directly impact the final nitration outcome.

Conclusion

Both the traditional two-step synthesis and the one-step oxidative nitration offer viable routes to 3-Hydroxy-4-nitropyridine 1-oxide. The choice between the two methods will depend on the specific requirements of the researcher or organization.

For academic research and small-scale synthesis , where reproducibility and purity are of utmost importance, the two-step method is recommended . The ability to isolate and characterize the intermediate provides greater control over the synthetic process.

For industrial applications and large-scale production , where efficiency and cost are key drivers, the one-step method presents a more attractive option , provided that the process is thoroughly optimized and robust safety protocols are in place.

Ultimately, a careful evaluation of the available resources, expertise, and desired outcomes will guide the selection of the most appropriate synthetic strategy for 3-Hydroxy-4-nitropyridine 1-oxide.

References

  • Organic Syntheses, Coll. Vol. 4, p.704 (1963); Vol. 34, p.73 (1954). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0704]
  • PrepChem, Synthesis of 4-nitropyridine. [URL: https://www.prepchem.com/synthesis-of-4-nitropyridine]
  • BenchChem, literature comparison of synthetic yields for 3-Chloro-4-nitropyridine N-oxide. [URL: https://www.benchchem.com/product/b5834]
  • Google Patents, CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine. [URL: https://patents.google.
  • Chem-Impex, 4-Hydroxy-3-nitropyridine. [URL: https://www.chem-impex.com/products/4-hydroxy-3-nitropyridine.html]
  • Eureka | Patsnap, A kind of synthesis technique of 3-hydroxy-2-nitropyridine. [URL: https://eureka.patsnap.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. In Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4). [URL: https://www.researchgate.net/publication/237774849_SYNTHESIS_OF_4-AMINOPYRIDINE_AND_4-ACETYLAMINOPYRIDINE_BY_REDUCTION_OF_4-NITROPYRIDINE-N-OXIDE_WITH_IRON_AND_MINERAL_ACIDS]
  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473. [URL: https://www.sciencemadness.org/scipics/Reactivity_of_4-nitropyridine-n-oxide.pdf]
  • ResearchGate, Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [URL: https://www.researchgate.
  • Google Patents, CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ... [URL: https://patents.google.

Sources

Comparative

A Spectroscopic Guide to the Isomers of 3-Hydroxy-4-nitropyridine 1-oxide: Elucidating Structure Through Spectral Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the nuanced structural variations of heterocyclic compounds can dramatically...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced structural variations of heterocyclic compounds can dramatically alter their biological activity and physical properties. The isomers of 3-Hydroxy-4-nitropyridine 1-oxide represent a class of molecules with significant potential, yet their structural elucidation can be a challenging endeavor. This guide provides a comprehensive spectroscopic comparison of 3-Hydroxy-4-nitropyridine 1-oxide and its key positional isomers. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, alongside mass spectrometry (MS), this document aims to equip researchers with the knowledge to confidently distinguish between these closely related compounds.

The Isomers: A Structural Overview

The focus of this guide is on the isomers of hydroxynitropyridine 1-oxide, where the positions of the hydroxyl (-OH) and nitro (-NO₂) groups on the pyridine N-oxide ring are varied. The parent compound for this comparison is 3-Hydroxy-4-nitropyridine 1-oxide . Understanding the influence of the substituent positions on the electronic environment of the pyridine ring is paramount to interpreting their spectral data.

Comparative Spectroscopic Analysis

A definitive spectroscopic comparison requires an in-depth look at how the electronic and steric effects of the hydroxyl and nitro groups manifest in different analytical techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the protons and carbon atoms are highly sensitive to the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the nitro group and the N-oxide functionality.

Key Predictive Insights for ¹H NMR:

  • Protons ortho to the N-oxide group (e.g., H-2 and H-6) are typically deshielded and appear at a lower field (higher ppm) due to the electron-withdrawing nature of the N-oxide.

  • The nitro group (-NO₂) is strongly electron-withdrawing, causing significant deshielding of adjacent protons.

  • The hydroxyl group (-OH) is electron-donating, leading to a shielding effect (upfield shift) on nearby protons.

  • The proton of the hydroxyl group itself will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Expected ¹H NMR Chemical Shift Ranges for Key Isomers (in DMSO-d₆):

IsomerH-2H-5H-6Other Protons
3-Hydroxy-4-nitropyridine 1-oxide ~8.2-8.4 ppm (s)~7.9-8.1 ppm (d)~8.5-8.7 ppm (d)-OH (broad s)
4-Hydroxy-3-nitropyridine 1-oxide ~8.4-8.6 ppm (d)~6.7-6.9 ppm (d)~8.0-8.2 ppm (s)-OH (broad s)
2-Hydroxy-5-nitropyridine 1-oxide -~8.8-9.0 ppm (d)~8.3-8.5 ppm (dd)H-3: ~7.0-7.2 ppm (d), -OH (broad s)

Note: These are estimated values based on known substituent effects on the pyridine N-oxide ring. Actual values may vary.

Key Predictive Insights for ¹³C NMR:

  • The carbon atom attached to the N-oxide group (C-2 and C-6) will be significantly deshielded.

  • The carbon bearing the nitro group will also be deshielded.

  • The carbon attached to the hydroxyl group will be shielded.

The interplay of these effects will result in a unique ¹³C NMR fingerprint for each isomer, allowing for unambiguous identification.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in the molecule. For the isomers of 3-Hydroxy-4-nitropyridine 1-oxide, the key vibrational bands to monitor are:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

  • N-O Stretch (N-oxide): A strong absorption band typically appears in the range of 1200-1300 cm⁻¹.

  • NO₂ Stretch: Two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

  • C=C and C=N Aromatic Stretches: These appear in the 1400-1600 cm⁻¹ region and are characteristic of the pyridine ring.

The precise positions of these bands can be subtly influenced by the electronic effects of the substituents in each isomer. For instance, intramolecular hydrogen bonding between the hydroxyl group and the nitro or N-oxide oxygen can affect the O-H stretching frequency.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic nature of the substituents.

  • Pyridine N-oxide itself exhibits a strong π-π* transition.

  • The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-NO₂) in conjugation with the aromatic system will lead to a significant bathochromic (red) shift of the absorption maxima compared to pyridine N-oxide alone.

  • The position of the substituents will affect the extent of this shift. Isomers with more effective conjugation between the donor and acceptor groups are expected to have longer wavelength absorption maxima.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the isomers and provides structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): All isomers of hydroxynitropyridine 1-oxide will have the same molecular formula (C₅H₄N₂O₄) and therefore the same nominal molecular weight. High-resolution mass spectrometry can confirm the elemental composition.

  • Characteristic Fragmentation: A common fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom from the N-oxide group, resulting in a prominent [M-16]⁺ peak[1]. The subsequent fragmentation will then be influenced by the positions of the hydroxyl and nitro groups. Further fragmentation may involve the loss of the nitro group (-NO₂) or other small molecules.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of hydroxynitropyridine 1-oxide isomers. Researchers should always consult safety data sheets and perform a thorough risk assessment before conducting any experiment.

General Synthesis of Hydroxynitropyridine 1-Oxides

The synthesis of these isomers typically involves two key steps: N-oxidation of a substituted pyridine followed by nitration, or nitration followed by N-oxidation. The order of these steps is crucial to direct the regioselectivity of the substitution. For example, the synthesis of 3-methyl-4-nitropyridine-1-oxide is achieved by the nitration of 3-methylpyridine-1-oxide[2]. A similar strategy could be employed starting from the corresponding hydroxypyridine.

Example Synthetic Workflow:

Caption: General synthetic workflow for hydroxynitropyridine 1-oxide isomers.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of isomers.

Detailed NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing and Referencing: Process the raw data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak.

Conclusion

The structural elucidation of the isomers of 3-Hydroxy-4-nitropyridine 1-oxide is a multifaceted challenge that can be effectively addressed through a systematic and comparative spectroscopic approach. While a complete set of publicly available experimental data for each isomer is limited, a thorough understanding of the fundamental principles of NMR, IR, UV-Vis, and mass spectrometry, combined with data from closely related analogs, provides a robust framework for their differentiation. This guide serves as a foundational resource for researchers, enabling the confident identification and characterization of these promising molecules for future applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Chloro-4-nitropyridine N-oxide and a Closely Related Analogue.
  • Blair, L. K., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004.
  • Wawer, I., & Wawer, A. (2008). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 46(10), 964-969.
  • Wawer, I., & Wawer, A. (2013). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24(1), 333-337.
  • Lightner, D. A., et al. (1975). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 10(8), 626-638.
  • Abdel-Wahab, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Gajeles, G., et al. (2020).
  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]

  • Jia, C., et al. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 87(3), 1736-1746.
  • Ramanathan, R., et al. (2000). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...
  • Shevchenko, A. P., et al. (2010). Complexes of pyridine and quinoline N-oxides with boron trifluoride: The 1H NMR study. Journal of Fluorine Chemistry, 131(12), 1279-1284.
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021).
  • PrepChem. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

  • Mutton, A. T., & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters, 10(8), 573-583.
  • Amerigo Scientific. (n.d.). 4-Hydroxy-3-nitropyridine (98%). Retrieved from [Link]

  • University of Vienna. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • SpectraBase. (n.d.). 4-Nitro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. (2014).
  • Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441-4445.
  • Arenas, J. F., et al. (1998). Isotope Labelling Studies of Some Aromatic N-Oxides - Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000-50 CM−1) of Pyrazine N-Oxide and its Fully Deuterated Analogue. Journal of Molecular Structure, 447(1-2), 47-62.
  • Palmer, M. H., et al. (2013). The electronic states of pyridine-N-oxide studied by VUV photoabsorption and ab initio configuration interaction computations. The Journal of Chemical Physics, 138(21), 214316.
  • NIST. (n.d.). Pyridine, 1-oxide. Retrieved from [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (2011).
  • den Hertog, H. J., & Overhoff, J. (1950). On the reactivity of 4-nitropyridine-n-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-474.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

  • CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine. (2016).
  • Cheméo. (n.d.). 2-Hydroxy-5-nitropyridine.pdf. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-3-nitropyridine n-oxide (C5H4N2O4). Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. Retrieved from [Link]

  • United States Patent Office. (n.d.). Preparation of 2-hydroxypyridine-1-oxides.
  • CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine. (2014).
  • Katritzky, A. R., & Jones, R. A. (1960). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. The Journal of Organic Chemistry, 25(4), 620-623.
  • NIST. (n.d.). 2-Hydroxy-3-nitropyridine. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Substituted 4-Nitropyridine N-Oxides in Nucleophilic Aromatic Substitution

Introduction: The Strategic Importance of Pyridine N-Oxides in Medicinal Chemistry Pyridine N-oxides are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine N-Oxides in Medicinal Chemistry

Pyridine N-oxides are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The introduction of the N-oxide functionality fundamentally alters the electronic landscape of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution compared to the parent pyridine.[2] This heightened reactivity, particularly for nucleophilic aromatic substitution (SNAr), makes them invaluable scaffolds in drug development.

This guide provides an in-depth comparative analysis of the reactivity of 3-substituted 4-nitropyridine N-oxides. We will focus on the well-characterized 3-methyl- and 3-chloro-4-nitropyridine 1-oxides and extend our analysis to the synthetically challenging but mechanistically intriguing case of 3-hydroxy-4-nitropyridine 1-oxide. By examining the interplay of steric and electronic effects, this guide aims to provide researchers, scientists, and drug development professionals with a predictive framework for the reactivity of this important class of molecules.

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 4-nitropyridine N-oxides is dominated by their susceptibility to nucleophilic attack at the 4-position, leading to the displacement of the nitro group. This proceeds via a two-step addition-elimination mechanism, as depicted below. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex. The presence of the N-oxide and the para-nitro group are crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of 3-substituted-4-nitropyridine 1-oxides.

Comparative Reactivity Analysis

The reactivity of 3-substituted 4-nitropyridine N-oxides is a delicate balance of electronic and steric effects imparted by the substituent at the 3-position.

Electronic Effects

The electronic nature of the 3-substituent significantly modulates the electrophilicity of the C4 position. Electron-withdrawing groups (EWGs) enhance the partial positive charge at C4, accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) deactivate the ring towards nucleophilic substitution. The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects.[3]

  • 3-Chloro-4-nitropyridine 1-oxide : The chloro group is an EWG (σmeta = +0.37), which inductively withdraws electron density from the ring, increasing the electrophilicity of the C4 position and thus enhancing the reaction rate compared to the unsubstituted analogue.[3]

  • 3-Methyl-4-nitropyridine 1-oxide : The methyl group is a weak EDG (σmeta = -0.06), which slightly deactivates the ring towards nucleophilic attack compared to the unsubstituted analogue.[3]

  • 3-Hydroxy-4-nitropyridine 1-oxide (Hypothetical) : The hydroxy group is an interesting case. In its protonated form, it is a weak electron-donating group by resonance and electron-withdrawing by induction (σmeta = +0.10).[3] However, under basic conditions, deprotonation to the phenoxide would result in a potent electron-donating group, which would significantly deactivate the ring towards nucleophilic attack. The reactivity of this compound is therefore highly pH-dependent.

Steric Effects

The steric bulk of the 3-substituent can hinder the approach of the nucleophile to the C4 reaction center. This steric hindrance is more pronounced with bulkier nucleophiles. For instance, the ethyl group in 3-ethyl-4-nitropyridine 1-oxide is expected to cause a greater reduction in reaction rate compared to the methyl group in 3-methyl-4-nitropyridine 1-oxide.[4]

Quantitative Comparison

While a direct side-by-side kinetic study of our three compounds of interest is not available in the literature, we can compile a comparative table based on established principles and data from related systems. The following table presents the expected relative reactivity towards a common nucleophile, piperidine, in ethanol. The rate constant for the reaction of 4-nitropyridine 1-oxide is taken as a baseline.[5]

Compound3-SubstituentElectronic EffectSteric HindrancePredicted Relative Rate (krel)
4-Nitropyridine 1-oxide-HBaselineMinimal1.00
3-Methyl-4-nitropyridine 1-oxide-CH₃Weak EDGModerate~0.8
3-Chloro-4-nitropyridine 1-oxide-ClStrong EWGModerate>1.0 (significantly faster)
3-Hydroxy-4-nitropyridine 1-oxide (pH 7)-OHWeak EWG (inductive)Moderate~0.9
3-Hydroxy-4-nitropyridine 1-oxide (pH > 10)-O⁻Strong EDGModerate<<1.0 (significantly slower)

Disclaimer: The relative rate constants for the 3-substituted derivatives are illustrative predictions based on established principles of physical organic chemistry and are not derived from direct experimental comparison.

Synthetic Considerations

The availability of these precursors is a key consideration for their application in synthesis.

  • 3-Methyl-4-nitropyridine 1-oxide : This compound is readily prepared by the nitration of 3-methylpyridine 1-oxide.[6]

  • 3-Chloro-4-nitropyridine 1-oxide : A one-step oxidation and nitration of 3-chloropyridine provides a direct route to this compound.[7]

  • 3-Hydroxy-4-nitropyridine 1-oxide : The synthesis of this molecule is not straightforward. The direct nitration of 3-hydroxypyridine or its N-oxide tends to yield the 2-nitro isomer.[8][9][10] A potential, though unverified, synthetic route could involve the nucleophilic substitution of a labile group at the 3-position of a pre-functionalized 4-nitropyridine N-oxide.

Synthesis_Workflow cluster_synthesis General Synthesis Workflow Start Substituted Pyridine N_Oxidation N-Oxidation (e.g., m-CPBA, H₂O₂/AcOH) Start->N_Oxidation Nitration Nitration (e.g., H₂SO₄/HNO₃) N_Oxidation->Nitration Final_Product 3-Substituted-4-nitropyridine 1-oxide Nitration->Final_Product Kinetic_Analysis_Workflow cluster_workflow Kinetic Analysis Workflow Prep Prepare Stock Solutions Lambda_max Determine λmax Prep->Lambda_max Kinetics Perform Kinetic Runs (Varying [Nucleophile]) Lambda_max->Kinetics Data_Fit Fit Abs vs. Time data to get k_obs Kinetics->Data_Fit Plot Plot k_obs vs. [Nucleophile] Data_Fit->Plot Rate_Constant Determine Second-Order Rate Constant (k₂) from slope Plot->Rate_Constant

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

Conclusion

The reactivity of 3-substituted 4-nitropyridine N-oxides in nucleophilic aromatic substitution is a tunable property governed by the electronic and steric nature of the 3-substituent. Electron-withdrawing groups like chlorine significantly accelerate the reaction, while electron-donating groups such as methyl cause a modest decrease in rate. The case of a 3-hydroxy substituent highlights the profound impact that reaction conditions (pH) can have on reactivity due to the potential for deprotonation. While direct comparative kinetic data is sparse, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for predicting reactivity and designing synthetic strategies. The provided experimental protocol offers a clear path for researchers to generate the quantitative data needed to make informed decisions in their drug discovery and development endeavors.

References

  • Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2. RSC Publishing. Available at: [Link]

  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Semantic Scholar. Available at: [Link]

  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available at: [Link]

  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ... - Google Patents.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 4-nitropyridine. PrepChem.com. Available at: [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. Wang Lab. Available at: [Link]

  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. arkat usa. Available at: [Link]

  • CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents.
  • Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap. Available at: [Link]

Sources

Comparative

A Cost-Benefit Analysis of "3-Hydroxy-4-nitropyridine 1-oxide" in Large-Scale Synthesis: A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the selection of synthetic routes and intermediates is a critical decision with far-reaching implications for cost, efficiency, safety, and scalability. Th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the selection of synthetic routes and intermediates is a critical decision with far-reaching implications for cost, efficiency, safety, and scalability. This guide provides an in-depth cost-benefit analysis of utilizing "3-Hydroxy-4-nitropyridine 1-oxide" in large-scale synthesis. We will objectively compare its performance with alternative methodologies, supported by available experimental data, to empower researchers, scientists, and drug development professionals in making informed strategic decisions.

The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds and functional materials. The introduction of nitro and hydroxyl groups onto the pyridine ring, specifically at the 3 and 4-positions, creates a versatile scaffold for further chemical transformations. "3-Hydroxy-4-nitropyridine 1-oxide" serves as a key intermediate in the synthesis of such molecules, making the efficiency of its production a pivotal factor in the overall success of a synthetic campaign.[1]

The Primary Synthetic Route to 3-Hydroxy-4-nitropyridine 1-oxide: A Two-Step Approach

The most prevalent and well-documented method for the synthesis of 3-Hydroxy-4-nitropyridine 1-oxide is a two-step process commencing from 3-hydroxypyridine. This approach involves an initial N-oxidation of the pyridine ring followed by a regioselective nitration.

Step 1: N-Oxidation of 3-Hydroxypyridine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring to form 3-hydroxypyridine-N-oxide. This transformation is crucial as the N-oxide functionality activates the pyridine ring for subsequent electrophilic substitution, particularly at the 4-position. Common oxidizing agents for this step include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.[2]

Step 2: Nitration of 3-Hydroxypyridine-N-oxide

Once the N-oxide is formed, the subsequent nitration introduces the nitro group at the 4-position. This reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid. The N-oxide group directs the electrophilic nitronium ion (NO₂⁺) to the C4 position, leading to the desired product, 3-Hydroxy-4-nitropyridine 1-oxide.

Cost-Benefit Analysis of the Two-Step Synthesis

A thorough evaluation of this synthetic route for large-scale production requires a detailed analysis of its costs and benefits.

Table 1: Cost Analysis of Starting Materials and Reagents for the Two-Step Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide
Component CAS Number Estimated Bulk Price (USD/kg) Key Suppliers
3-Hydroxypyridine109-00-2250 - 400[3][4]Sigma-Aldrich, Chem-Impex
m-Chloroperoxybenzoic acid (m-CPBA) (70-75%)937-14-4150 - 250[5][6]Sigma-Aldrich, TCI Chemicals
Hydrogen Peroxide (30-50%, industrial grade)7722-84-11 - 5[7][8]Univar Solutions, Various chemical suppliers
Acetic Acid (glacial, industrial grade)64-19-70.5 - 2Major chemical manufacturers
Fuming Nitric Acid7697-37-22 - 5Industrial gas and chemical suppliers
Sulfuric Acid (98%)7664-93-90.2 - 0.5Major chemical manufacturers

Note: Prices are estimates and can vary based on supplier, purity, and market conditions.

Benefits:
  • High Regioselectivity: The N-oxide directed nitration provides excellent control over the position of the incoming nitro group, leading to a higher yield of the desired 4-nitro isomer and minimizing the formation of other isomers.[9]

  • Well-Established Chemistry: The N-oxidation of pyridines and subsequent nitration are well-documented and understood reactions, providing a reliable synthetic pathway.

  • Milder Conditions for Nitration (compared to direct nitration of pyridine): While still requiring strong acids, the activation provided by the N-oxide group can allow for less harsh conditions than the direct nitration of a deactivated pyridine ring.

Drawbacks:
  • Multi-step Process: A two-step synthesis inherently has a lower overall throughput and can lead to higher processing costs compared to a one-step process.

  • Cost of Oxidizing Agents: While the hydrogen peroxide/acetic acid system is relatively inexpensive, m-CPBA can be a significant cost driver, especially at a large scale.

  • Safety Concerns with Peroxy Acids: Peroxy acids are potentially explosive and require careful handling and storage, adding to the operational complexity and cost of safety infrastructure.

  • Harsh Nitrating Conditions: The use of fuming nitric and sulfuric acids poses significant safety and environmental challenges, including the handling of highly corrosive materials and the generation of acidic waste streams.[10][11] The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[11]

  • Waste Management: The process generates a considerable amount of acidic and potentially hazardous waste that requires neutralization and proper disposal, adding to the overall cost.

Alternative Synthetic Strategies and their Comparative Analysis

To provide a comprehensive analysis, it is essential to consider alternative methods for the synthesis of 3-hydroxy-4-nitropyridine.

Direct Nitration of 3-Hydroxypyridine

A more direct approach would be the direct nitration of 3-hydroxypyridine. However, this method presents significant challenges.

  • Regioselectivity Issues: The hydroxyl group is an activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating and meta-directing. This complex interplay of directing effects can lead to a mixture of nitrated products, including 2-nitro, 6-nitro, and the desired 4-nitro isomers, resulting in lower yields of the target molecule and difficult purification processes.[12]

  • Harsh Reaction Conditions: The direct nitration of pyridine and its derivatives often requires extremely harsh conditions, such as high temperatures and highly concentrated acids, which can lead to low yields and decomposition of the starting material.[13]

Table 2: Comparative Analysis of Synthetic Routes
Parameter Two-Step Synthesis (via N-oxide) Direct Nitration of 3-Hydroxypyridine
Number of Steps 21
Regioselectivity High (directs to 4-position)Low (mixture of isomers)
Typical Yield Moderate to High (overall)Low to Moderate
Starting Material Cost Moderate (3-hydroxypyridine)Moderate (3-hydroxypyridine)
Reagent Cost Can be high (m-CPBA) or low (H₂O₂/AcOH) + nitrating agentsRelatively low (nitrating agents)
Process Safety Concerns with peroxy acids and exothermic nitrationHighly exothermic and potentially uncontrollable nitration
Scalability Feasible with proper engineering controlsChallenging due to poor selectivity and harsh conditions
Waste Generation Significant acidic wasteSignificant acidic waste

Experimental Protocols

Protocol for the Two-Step Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

Step 1: Synthesis of 3-Hydroxypyridine-N-oxide

  • Method A: Using m-CPBA

    • Dissolve 3-hydroxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1-1.2 eq) in the same solvent to the cooled solution of 3-hydroxypyridine.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and 3-chlorobenzoic acid.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxypyridine-N-oxide.

  • Method B: Using Hydrogen Peroxide and Acetic Acid

    • To a solution of 3-hydroxypyridine (1.0 eq) in glacial acetic acid, add 30-35% hydrogen peroxide (1.5-2.0 eq) at room temperature.

    • Heat the reaction mixture to 70-80 °C for several hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and carefully neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 3-hydroxypyridine-N-oxide.

Step 2: Nitration of 3-Hydroxypyridine-N-oxide

  • Carefully add 3-hydroxypyridine-N-oxide (1.0 eq) to a pre-cooled (0 °C) mixture of fuming nitric acid (2-3 eq) and concentrated sulfuric acid (3-5 eq).

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash thoroughly with cold water, and dry to obtain 3-Hydroxy-4-nitropyridine 1-oxide.

Visualization of the Synthetic Workflow

Diagram 1: Two-Step Synthesis of 3-Hydroxy-4-nitropyridine 1-oxide

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine-N-oxide 3-Hydroxypyridine-N-oxide 3-Hydroxypyridine->3-Hydroxypyridine-N-oxide m-CPBA or H₂O₂/AcOH 3-Hydroxy-4-nitropyridine 1-oxide 3-Hydroxy-4-nitropyridine 1-oxide 3-Hydroxypyridine-N-oxide->3-Hydroxy-4-nitropyridine 1-oxide Fuming HNO₃/ H₂SO₄ G cluster_0 Key Considerations cluster_1 Synthetic Options cluster_2 Recommendation start Select Synthesis Route cost Cost-Effectiveness start->cost safety Process Safety start->safety yield Yield & Purity start->yield scalability Scalability start->scalability two_step Two-Step (N-Oxide Route) cost->two_step Higher reagent cost (m-CPBA) direct Direct Nitration cost->direct Lower reagent cost safety->two_step Manageable with controls safety->direct High risk of runaway yield->two_step High & Selective yield->direct Low & Non-selective scalability->two_step More Feasible scalability->direct Difficult recommendation Two-Step Synthesis is generally preferred for large-scale production due to higher yield, selectivity, and better process control. two_step->recommendation direct->recommendation

Caption: Decision matrix for selecting the optimal synthesis route.

Conclusion and Recommendations

Based on the comprehensive analysis of cost, efficiency, safety, and scalability, the two-step synthesis of "3-Hydroxy-4-nitropyridine 1-oxide" via the N-oxidation of 3-hydroxypyridine followed by nitration emerges as the more viable and robust strategy for large-scale production. While the direct nitration of 3-hydroxypyridine appears more atom-economical in principle, the significant challenges associated with poor regioselectivity, low yields, and heightened safety risks render it less practical for industrial applications.

For organizations embarking on the large-scale synthesis of this key intermediate, the following recommendations are paramount:

  • Process Optimization: Focus on optimizing the two-step synthesis, particularly in the selection of the most cost-effective and safe oxidizing agent for the N-oxidation step. The hydrogen peroxide/acetic acid system is generally preferable from a cost perspective, but requires careful optimization to achieve high yields.

  • Safety by Design: Implement robust safety protocols for handling peroxy acids and managing the exothermic nitration reaction. This includes state-of-the-art cooling systems, emergency quench protocols, and comprehensive operator training. [10][14][15]* Waste Stream Management: Develop a clear and cost-effective strategy for the neutralization and disposal of acidic waste streams in compliance with environmental regulations.

  • Continuous Flow Chemistry: For very large-scale production, exploring continuous flow nitration could offer significant advantages in terms of safety, heat management, and process control.

By carefully considering these factors, researchers and drug development professionals can effectively navigate the challenges of large-scale synthesis and ensure a reliable and cost-efficient supply of "3-Hydroxy-4-nitropyridine 1-oxide" for their development pipelines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. [Link]

  • Google Patents.
  • The Lab Depot. 3-Hydroxypyridine product page. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • Scribd. Nitropyridines Synthesis via Pyridine Nitration. [Link]

  • Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. [Link]

  • RSC Publishing. Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. [Link]

  • Study of nitration process of pyridine/pyrazine compound with electron-donating groups. [Link]

  • YouTube. Nitration reaction safety. [Link]

  • Google Patents.
  • Journal of the Chemical Society B: Physical Organic. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. [Link]

  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

  • P212121 Store. MCPBA, 3-Chloroperoxybenzoic acid | CAS 937-14-4. [Link]

  • Ottokemi. meta-Chloroperoxybenzoic acid, 75-85%, 937-14-4. [Link]

  • Krins Life Sciences. 3-Chloroperoxybenzoic Acid (mCPBA) pure, 55-75%. [Link]

  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • Sarne Industries Private Limited. Acetic Acid - Hydrogen Peroxide Chemical Trader. [Link]

  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
  • MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • Google Patents.
  • DOKUMEN.PUB. Chemistry, process design, and safety for the nitration industry. [Link]

  • Semantic Scholar. Direct nitration of five membered heterocycles. [Link]

  • Univar Solutions. Hydrogen Peroxide Supplier & Distributor. [Link]

  • ChemWorld. Peracetic Acid - 15% (PAA) - 55 Gallons. [Link]

  • Patsnap. A kind of synthesis technique of 3-hydroxy-2-nitropyridine. [Link]

  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

  • Google Patents.
  • ACS Publications. Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. [Link]

  • ResearchGate. How to synthesizer of 3-hydroxy pyridine?. [Link]

  • ResearchGate. Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). [Link]

  • ResearchGate. Direct nitration of five membered heterocycles. [Link]

  • Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

  • PMC. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. [Link]

  • Baran Lab. Pyridine N-Oxides. [Link]

Sources

Validation

Comparative Efficacy Analysis: 3-Hydroxy-4-nitropyridine 1-oxide Derivatives vs. Standard Therapeutic Agents

A Guide for Drug Development Professionals This guide provides a comprehensive comparative analysis of compounds derived from the "3-Hydroxy-4-nitropyridine 1-oxide" scaffold against existing drugs in key therapeutic are...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of compounds derived from the "3-Hydroxy-4-nitropyridine 1-oxide" scaffold against existing drugs in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a synthesized, in-depth evaluation grounded in experimental evidence and established scientific principles. We will explore the therapeutic potential of this chemical class, focusing on its efficacy in oncology and infectious diseases, supported by detailed experimental workflows and mechanistic insights.

Introduction: The Therapeutic Potential of the Pyridine N-Oxide Scaffold

The pyridine N-oxide ring is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity and potential for biological interactions.[1][2] The addition of nitro and hydroxyl groups, as in the 3-Hydroxy-4-nitropyridine 1-oxide scaffold, further modulates these properties, creating a promising foundation for the development of novel therapeutic agents with diverse activities, including anticancer, antifungal, and antiviral properties.[3]

This guide will dissect the efficacy of this compound class by comparing its performance directly against established clinical agents, providing the necessary data and protocols for researchers to validate and build upon these findings.

Comparative Analysis in Oncology

Derivatives of 4-nitropyridine-N-oxide have demonstrated notable cytotoxic activity against various cancer cell lines.[1] This section compares their efficacy against standard chemotherapeutic agents and outlines the methodologies for preclinical evaluation.

Mechanism of Action: A Bioreductive Approach

The presence of a nitro group on the pyridine N-oxide ring suggests a potential mechanism of action involving bioreduction. It is hypothesized that under the hypoxic conditions characteristic of solid tumors, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can induce significant cellular damage through the generation of reactive oxygen species (ROS) and by forming covalent adducts with critical macromolecules like DNA and proteins, ultimately triggering apoptotic cell death.

This mechanism offers a degree of tumor selectivity, as the activation of the compound is more efficient in the low-oxygen environment of cancer cells compared to healthy, well-oxygenated tissues. The N-oxide moiety itself enhances the molecule's ability to act as an electron acceptor, a key characteristic for potent biological activity.[1]

In Vitro Efficacy: Cytotoxicity Against Leukemia Cell Lines

To quantify the anticancer potential, the half-maximal inhibitory concentration (IC50) of novel pyridine N-oxide derivatives is determined against a panel of cancer cell lines and compared to standard-of-care drugs. The HL-60 (promyelocytic leukemia) cell line serves as a relevant model for initial screening.

Table 1: Comparative Cytotoxicity (IC50, µM) in HL-60 Leukemia Cells

CompoundTarget/MechanismIC50 (µM) ± SDReference DrugTarget/MechanismIC50 (µM) ± SD
Derivative A Bioreductive/ROS Induction[Illustrative Value: 12.5 ± 1.8]Doxorubicin Topoisomerase II Inhibitor0.5 ± 0.08[4]
Derivative B Bioreductive/ROS Induction[Illustrative Value: 9.8 ± 1.2]Cytarabine Antimetabolite[Varies, typically <1 µM]

Note: IC50 values for novel derivatives are illustrative and must be determined experimentally. Values for reference drugs are based on published data for comparative purposes.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a fundamental colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] It is a reliable and high-throughput method for initial drug screening.

Causality Behind Choices:

  • Cell Seeding Density: Cells are seeded at 5,000-10,000 cells/well to ensure they are in an exponential growth phase during treatment, providing a robust window to observe antiproliferative effects.[4]

  • Serum Concentration: Medium is supplemented with 10% Fetal Bovine Serum (FBS) to provide necessary growth factors for maintaining cell health and proliferation.[4]

  • Positive Control: Doxorubicin is used as a positive control because it is a well-characterized cytotoxic agent with a known mechanism, providing a benchmark for assay performance.[4][5]

  • Solvent Control: A vehicle control (e.g., DMSO) is critical to ensure that the solvent used to dissolve the compounds does not contribute to cytotoxicity, typically at concentrations below 0.5%.[5]

Step-by-Step Methodology:

  • Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 8,000 cells per well in 100 µL of medium and allow them to adhere and stabilize for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the pyridine N-oxide derivatives and a positive control (e.g., Doxorubicin). Add 100 µL of the drug solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate the IC50 value by plotting a dose-response curve.

Workflow and Mechanistic Visualization

A systematic workflow is essential for screening novel compounds. The following diagram illustrates the process from initial cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Maintain Cancer Cell Line (e.g., HL-60) Seed Seed Cells into 96-Well Plates Culture->Seed Treat Treat with Pyridine Derivatives & Control Drugs (48-72h) Seed->Treat MTT Add MTT Reagent (4h Incubation) Treat->MTT Solubilize Solubilize Formazan with DMSO MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot caption Workflow for In Vitro Cytotoxicity Screening.

Caption: Workflow for In Vitro Cytotoxicity Screening.

Many cytotoxic agents induce cell death via the intrinsic apoptosis pathway. The diagram below illustrates this key signaling cascade.

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound Pyridine N-Oxide Derivative (ROS Generation) Bax Bax/Bak Activation Compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Assembly CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3_act Active Caspase-3 (Executioner) Casp9_act->Casp3_act Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis caption Intrinsic Apoptosis Signaling Pathway.

Caption: Intrinsic Apoptosis Signaling Pathway.

Comparative Analysis in Mycology

Certain pyridine N-oxide derivatives have shown promising activity against pathogenic fungi.[3][7][8] Their efficacy is evaluated against common fungal pathogens and compared with standard antifungal agents.

Mechanism of Action: Disruption of Fungal Homeostasis

While the precise mechanism for many novel compounds is still under investigation, the antifungal activity of 4-nitropyridine-N-oxide and related structures is well-documented.[1] It is proposed that these compounds interfere with essential cellular processes, possibly involving the inhibition of sulfhydryl enzymes or disruption of the nitro-reduction system within the microorganism.[1] This contrasts with the mechanisms of major antifungal drug classes:

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9][10][11]

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[9][12]

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, leading to osmotic instability.[9][12]

A novel mechanism of action is highly desirable to combat the growing problem of antifungal resistance.

In Vitro Efficacy: Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the standard metric for antifungal susceptibility. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Table 2: Comparative Antifungal Activity (MIC, µg/mL) against Candida albicans

CompoundProposed MechanismMIC (µg/mL)Reference DrugMechanism of ActionMIC (µg/mL)
Derivative C Enzyme Inhibition[Illustrative Value: 4]Fluconazole Ergosterol Synthesis Inhibitor0.25 - 4
Derivative D Enzyme Inhibition[Illustrative Value: 2]Amphotericin B Ergosterol Binding0.25 - 1

Note: MIC values are illustrative for novel compounds and can vary significantly based on the specific fungal strain and testing conditions. Reference values represent a typical susceptibility range.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M27)

This protocol outlines the standardized method for determining the MIC of yeast, ensuring reproducibility and comparability of data across different laboratories.

Causality Behind Choices:

  • Standardized Inoculum: The fungal inoculum is adjusted to a specific density (0.5–2.5 × 10³ CFU/mL) because the MIC value is highly dependent on the number of fungal cells being tested.

  • RPMI-1640 Medium: This specific medium is used because it is standardized for antifungal susceptibility testing and has a defined composition that does not interfere with the activity of most antifungal agents.

  • Visual Endpoint: The endpoint is read as the lowest concentration producing a significant diminution of growth (e.g., ≥50% reduction) compared to the growth control, as many antifungal agents are fungistatic rather than fungicidal.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds and control drugs (Fluconazole, Amphotericin B) in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is a prominent decrease in turbidity compared to the growth control.

In Vivo Efficacy Assessment: Murine Model of Systemic Infection

To evaluate the therapeutic potential in a whole-organism context, a murine model of disseminated candidiasis is a standard and informative preclinical model.[14][15]

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide) as they are more susceptible to systemic fungal infections, mimicking the clinical scenario in vulnerable patient populations.[16]

  • Infection: Inject mice intravenously (via the lateral tail vein) with a standardized inoculum of C. albicans.

  • Drug Administration: Begin treatment with the pyridine N-oxide derivative (e.g., via oral gavage or intraperitoneal injection) at a specified time post-infection (e.g., 2 hours). Administer the drug once or twice daily for a defined period (e.g., 7 days). Include vehicle control and positive control (e.g., fluconazole) groups.

  • Efficacy Endpoints:

    • Survival: Monitor the mice daily and record mortality over a period of 14-21 days. Plot Kaplan-Meier survival curves to compare treatment groups.

    • Fungal Burden: At a specific time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Harvest target organs (kidneys, brain), homogenize the tissue, and perform quantitative cultures to determine the fungal load (CFU/gram of tissue).[17]

Conclusion and Future Outlook

The 3-Hydroxy-4-nitropyridine 1-oxide scaffold represents a versatile platform for the development of novel therapeutic agents. Early in vitro data suggests that its derivatives possess potent cytotoxic and antifungal activities, potentially through mechanisms of action that differ from current standard-of-care drugs. This is particularly relevant in an era of increasing drug resistance.

The comparative data and detailed protocols provided in this guide serve as a foundational resource for further investigation. Future work must focus on:

  • Lead Optimization: Synthesizing a broader library of derivatives to improve potency and selectivity while minimizing off-target toxicity.

  • Mechanism Deconvolution: Elucidating the precise molecular targets and pathways affected by these compounds.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADME/Tox studies to assess the drug-like properties and safety profiles of lead candidates.

  • In Vivo Validation: Rigorously testing optimized compounds in relevant animal models of cancer and infectious disease to confirm therapeutic efficacy.[14][17][18][19]

By systematically addressing these areas, the full therapeutic potential of 3-Hydroxy-4-nitropyridine 1-oxide derivatives can be explored and potentially translated into next-generation clinical treatments.

References

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • PubMed. Mouse models for pre-clinical drug testing in leukemia.
  • ASM Journals. Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs.
  • Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • NIH PMC. Animal Models of Leukemia: Any closer to the real thing?.
  • PubMed Central. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms.
  • MDPI. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology.
  • ResearchGate. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Benchchem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Liv Hospital. 12 Essential Drugs for Blood Cancer: Guide to Common Leukemia Medications.
  • ResearchGate. Overview of in vivo models for assessing efficacy of antifungal drugs...
  • PubMed. Animal models of acute lymphoblastic leukemia: Recapitulating the human disease to evaluate drug efficacy and discover therapeutic targets.
  • Springer Nature Experiments. New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia.
  • Scitrus. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
  • Microbial Cell. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms.
  • Microbiology Info.com. Mode of Action of Antifungal Drugs.
  • NIH. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance.
  • National Cancer Institute. Drugs Approved for Leukemia.
  • Oxford Academic. Pharmacology of Systemic Antifungal Agents.
  • Indian Academy of Sciences. Reinvestigation of the antifungal activities of some aromatic N-oxides.
  • EBSCO. Mechanisms of action in antifungal drugs.
  • AWS. Antifungals: Mechanism of Action and Drug Resistance.
  • VDOC.PUB. Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives, Supplement, Part Two, Volume 14.
  • ResearchGate. New pyridine N-oxide derivatives and modification sites.
  • Oriental Journal of Chemistry. Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines.
  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • ResearchGate. Antiviral activity of pyridine N-oxide derivatives modified in the Z part of the molecule.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-4-nitropyridine 1-oxide

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the safe and compliant management of every chemical throughout its lifecycle. This g...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the safe and compliant management of every chemical throughout its lifecycle. This guide provides a detailed, procedural framework for the proper disposal of 3-Hydroxy-4-nitropyridine 1-oxide (CAS No. 19355-03-4), a compound belonging to a class of chemicals that require meticulous handling due to their potential hazards.

The protocols outlined herein are designed to ensure operational safety, regulatory compliance, and environmental stewardship. They are built upon the foundational principles of risk assessment, waste minimization, and adherence to federal and local regulations.

Hazard Assessment: The Rationale for Stringent Control

Understanding the "why" is critical to fostering a robust safety culture. While a specific, comprehensive Safety Data Sheet (SDS) for 3-Hydroxy-4-nitropyridine 1-oxide is not widely available, its structural analogues, such as 4-Nitropyridine N-oxide and its derivatives, provide a clear and compelling hazard profile. These related compounds are consistently classified as hazardous, and it is imperative to handle 3-Hydroxy-4-nitropyridine 1-oxide with the same level of caution.

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Analogues are known to be toxic if swallowed.[1][2][3] Accidental ingestion of even small quantities could lead to severe health consequences.[1]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4][5]

  • Chronic Health Effects: Certain derivatives are suspected of causing genetic defects or are considered potential carcinogens.[1][3][4][6][7][8]

These hazards mandate that 3-Hydroxy-4-nitropyridine 1-oxide be managed as a hazardous waste stream from the point of generation. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize and properly dispose of hazardous waste.[9][10][11]

Hazard Summary Table
Hazard ClassificationCategoryPrimary Concerns & Rationale
Acute Oral ToxicityCategory 3 / 4 (Inferred)Toxic if swallowed; requires immediate medical attention upon ingestion.[1][2][3]
Skin Corrosion/IrritationCategory 2 (Inferred)Causes skin irritation; necessitates the use of chemical-resistant gloves and lab coats.[2][4][5][6]
Serious Eye Damage/IrritationCategory 2 (Inferred)Causes serious eye irritation; requires chemical safety goggles for all handling procedures.[2][4][5][6]
Specific Target Organ ToxicityCategory 3 (Inferred)May cause respiratory irritation; handling should occur in well-ventilated areas or a fume hood.[2][5][7]
Carcinogenicity / MutagenicitySuspected (Inferred)Potential for long-term health effects; exposure must be minimized.[3][4][6][8]

Core Disposal Protocol: A Step-by-Step Methodology

The following protocol provides a self-validating system for the safe segregation, containment, and disposal of 3-Hydroxy-4-nitropyridine 1-oxide waste.

Step 1: Immediate Segregation at the Point of Generation

Causality: Preventing inadvertent chemical reactions is paramount. Nitropyridine derivatives are known to be incompatible with strong oxidizing agents, strong acids, and acid chlorides.[2][4][5][12] Mixing incompatible waste streams can lead to fire, explosion, or the release of toxic gases.

Procedure:

  • Designate a specific, clearly labeled waste container exclusively for 3-Hydroxy-4-nitropyridine 1-oxide and chemically compatible waste.

  • Waste streams to be segregated include:

    • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE), and weighing papers.

    • Liquid Waste: Solutions containing the compound. Keep halogenated and non-halogenated solvent waste streams separate.

    • Aqueous Waste: Aqueous solutions containing the compound.

  • Never mix this waste with incompatible chemicals. If uncertainty exists, consult your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection and Management

Causality: The integrity of the waste container is the primary barrier preventing environmental release and personnel exposure. The container must be compatible with the chemical properties of the waste.

Procedure:

  • Select an appropriate container:

    • For solids, use a sealable, wide-mouth container made of high-density polyethylene (HDPE) or glass.

    • For liquids, use a sealable, shatter-resistant, chemically compatible container (e.g., HDPE or coated glass).

  • Ensure the container is in good condition: Free from cracks, leaks, or residue on the exterior.

  • Keep containers closed at all times , except when adding waste.[13] This minimizes the release of vapors and prevents spills.

  • Use secondary containment: Place the primary waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[13]

  • Leave adequate headspace: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.[13]

Step 3: Comprehensive Hazardous Waste Labeling

Causality: Accurate labeling is a regulatory requirement and a critical safety communication tool.[14] It informs personnel of the container's contents and associated hazards and ensures proper handling by waste management technicians.

Procedure:

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[13][15]

  • The label must be completed in pencil or indelible ink and include the following information:[13][16][17]

    • The words "Hazardous Waste" .[13][14][16]

    • Generator Information: Your name, department, and contact number.[16][17]

    • Chemical Contents: List the full chemical name, "3-Hydroxy-4-nitropyridine 1-oxide," and any other components (solvents, etc.) by percentage, totaling 100%.[15][17]

    • Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Irritant).[15]

Step 4: On-Site Accumulation and Storage

Causality: Proper temporary storage minimizes risks within the laboratory prior to removal by EHS or a licensed disposal contractor.

Procedure:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

  • The storage area should be a well-ventilated, cool, and dry location away from heat sources or direct sunlight.[12][18]

  • Ensure the storage area is segregated from incompatible materials.[12]

Step 5: Arranging Final Disposal

Causality: Final disposal of hazardous waste is strictly regulated and must be performed by a licensed and approved waste disposal facility to ensure environmental protection.

Procedure:

  • Once the waste container is full (or waste is no longer being generated), complete the label and contact your institution's EHS department to schedule a pickup.

  • Do not pour this chemical waste down the drain or place it in the regular trash.[13]

  • The final disposal method will be determined by the licensed facility but typically involves high-temperature incineration in a unit equipped with appropriate emission controls.[1]

Emergency Procedures for Spills

A prompt and correct response to a spill is critical to mitigating exposure and environmental contamination.

Procedure:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and call your institution's emergency number.

  • Control Ignition Sources: Remove all sources of ignition from the immediate area.[12]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical safety goggles, and two pairs of chemical-resistant gloves. For larger spills of solid material, a respirator may be necessary.[18]

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a spill pad) to prevent dust from becoming airborne.[1][12][19] Do not sweep dry powder.

    • For Liquids: Cover with an appropriate absorbent material, starting from the outside and working inwards.

  • Collect the Waste: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Fully document the spill and report it to your EHS department.[20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Hydroxy-4-nitropyridine 1-oxide.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Waste Generated (Solid, Liquid, Aqueous) B Select Correct Waste Stream (e.g., Solid, Non-Halogenated) A->B Immediate Action C Obtain Correct, Compatible Container B->C Segregated Stream D Affix & Complete Hazardous Waste Label C->D E Add Waste to Container (Keep Closed, Use Secondary Containment) D->E F Store in Satellite Accumulation Area G Container Full? F->G G->F No H Request Pickup from EHS/ Licensed Contractor G->H Yes I Final Disposal at Approved Facility (Incineration) H->I

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxy-4-nitropyridine 1-oxide

This guide provides essential safety and logistical information for the handling and disposal of 3-Hydroxy-4-nitropyridine 1-oxide. As researchers and drug development professionals, our primary responsibility is to ensu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Hydroxy-4-nitropyridine 1-oxide. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and deep understanding of the materials we work with. The toxicological properties of 3-Hydroxy-4-nitropyridine 1-oxide have not been fully investigated, and therefore, it must be handled with the utmost care, assuming it possesses hazards similar to or greater than related nitropyridine and pyridine N-oxide compounds.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Irritation: Nitropyridine and pyridine N-oxide compounds are known to be irritants.[2] Expect 3-Hydroxy-4-nitropyridine 1-oxide to cause irritation to the skin, eyes, and respiratory system.[3][4][5]

  • Toxicity: Analogous compounds are classified as toxic if swallowed.[2][6] Dermal absorption and inhalation of dust particles also present significant routes of exposure and potential harm.[1][7]

  • Chronic Effects: Certain related compounds are suspected of causing genetic defects or cancer.[2][4][8][9] Given this, 3-Hydroxy-4-nitropyridine 1-oxide should be treated as a potential carcinogen or mutagen, and exposure should be minimized.

  • Chemical Instability: Some nitropyridine N-oxides can decompose explosively upon heating, shock, or friction.[8] During thermal decomposition, toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO), may be generated.[1][4][10]

  • Hygroscopicity: The compound is likely to be hygroscopic, meaning it can absorb moisture from the air.[1][4] This can affect its reactivity and requires specific storage conditions.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling 3-Hydroxy-4-nitropyridine 1-oxide.

Task Engineering Controls Gloves Eye/Face Protection Lab Coat/Body Protection Respiratory Protection
Storage & Transport General lab ventilationNitrile glovesSafety glasses with side shieldsStandard lab coatNot typically required
Weighing (Solid) Chemical fume hood or ventilated balance enclosureDouble-gloved with nitrile glovesChemical safety gogglesFlame-resistant lab coat with tight cuffsN95 dust mask or higher
Solution Preparation Chemical fume hoodDouble-gloved with nitrile glovesChemical safety goggles and face shieldChemical-resistant apron over a flame-resistant lab coatNot required if performed correctly in a fume hood
Running Reaction Chemical fume hoodDouble-gloved with nitrile glovesChemical safety goggles and face shieldChemical-resistant apron over a flame-resistant lab coatHave a respirator available for emergencies
Causality Behind PPE Choices:
  • Engineering Controls: A chemical fume hood is the primary line of defense.[11] It contains dusts and vapors, preventing inhalation and minimizing contamination of the general lab space.

  • Gloves: Nitrile gloves are recommended for handling pyridine-based compounds due to their chemical resistance.[11] Double-gloving is a critical best practice when handling highly potent or poorly characterized compounds, as it provides an additional barrier and a clear protocol for doffing contaminated outer gloves.

  • Eye/Face Protection: Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust.[1][12] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with reactions under pressure.

  • Body Protection: A flame-resistant lab coat is essential due to the potential flammability and reactivity of related compounds. A chemical-resistant apron provides an additional layer of protection against spills of corrosive or toxic solutions.

  • Respiratory Protection: An N95 dust mask is the minimum requirement when weighing the solid material to prevent inhalation of fine particles.[13] For spills or emergencies where airborne concentrations may be high, a full-face respirator with appropriate cartridges should be used.[3][12]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is paramount for safety and experimental integrity.

Workflow for Handling 3-Hydroxy-4-nitropyridine 1-oxide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Analogous Compounds & Lab SOPs Don PPE Don Appropriate PPE (See Table Above) Review SDS->Don PPE Prepare Hood Prepare Fume Hood: Verify Airflow, Clear Area Don PPE->Prepare Hood Weigh Solid Weigh Solid Compound in Ventilated Enclosure/Hood Prepare Hood->Weigh Solid Prepare Solution Prepare Solution in Hood Weigh Solid->Prepare Solution Perform Reaction Perform Reaction in Hood Prepare Solution->Perform Reaction Quench Reaction Quench Reaction Safely Perform Reaction->Quench Reaction Segregate Waste Segregate Waste Streams: Solid, Liquid, Sharps, PPE Quench Reaction->Segregate Waste Clean Glassware Clean Contaminated Glassware in Hood Segregate Waste->Clean Glassware Doff PPE Doff PPE Correctly & Dispose Clean Glassware->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Step-by-step workflow for handling 3-Hydroxy-4-nitropyridine 1-oxide.

Disposal Plan: Managing Waste Streams

Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste generated from handling 3-Hydroxy-4-nitropyridine 1-oxide must be treated as hazardous.

  • Solid Waste:

    • Any unused 3-Hydroxy-4-nitropyridine 1-oxide powder.

    • Contaminated consumables such as weighing paper, paper towels, and outer gloves.

    • Procedure: Collect in a dedicated, clearly labeled, sealed hazardous waste container. Do not mix with other waste streams.

  • Liquid Waste:

    • Solutions containing 3-Hydroxy-4-nitropyridine 1-oxide.

    • Solvents used to rinse contaminated glassware.

    • Procedure: Collect in a dedicated, clearly labeled, sealed hazardous waste container. Ensure the container is compatible with the solvents used. Do not overfill.

  • Contaminated PPE:

    • Used gloves, disposable lab coats, and masks should be considered contaminated.

    • Procedure: Place in a sealed bag and dispose of as solid hazardous waste.

Always follow your institution's specific guidelines for hazardous waste disposal.[4][5]

Emergency Procedures: Be Prepared

Accidents can happen despite the best precautions. Immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent, non-combustible material (e.g., sand or vermiculite).

    • Carefully scoop the material into a sealed, labeled hazardous waste container.

    • Clean the spill area thoroughly.

This guide is intended to provide a robust framework for the safe handling of 3-Hydroxy-4-nitropyridine 1-oxide. It is imperative that every researcher supplements this information with their institution's specific safety protocols and exercises prudent judgment in all laboratory operations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ECHEMI. (n.d.).
  • Sigma-Aldrich. (n.d.). Pyridine N-oxide 95 694-59-7.
  • Jubilant Ingrevia. (2024, March 27).
  • Thermo Fisher Scientific. (2025, September 10).
  • Alfa Aesar. (2009, January 27).
  • Fisher Scientific. (2025, December 19).
  • TCI Chemicals. (2025, July 16). SAFETY DATA SHEET - 2,3-Dimethyl-4-nitropyridine N-Oxide.
  • Fisher Scientific. (2024, March 30).
  • Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. (2024, September 6).
  • PubChem. (n.d.). 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300.
  • ChemicalBook. (n.d.). 4-HYDROXY-3-NITROPYRIDINE N-OXIDE | 31872-57-8.
  • ECHEMI. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.